2-Chlorohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCIPJOIEVLTPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867751 | |
| Record name | Hexane, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867751 | |
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Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638-28-8 | |
| Record name | 2-Chlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Hexane, 2-chloro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Chlorohexane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound belonging to the class of alkyl halides.[1] It is a chlorinated derivative of hexane (B92381), with a chlorine atom substituted at the second carbon position.[2] This positioning of the halogen atom classifies it as a secondary alkyl chloride, which significantly influences its chemical reactivity and physical properties.[2] Its molecular formula is C₆H₁₃Cl.[3][4] this compound serves as a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of its core physical and chemical properties, experimental methodologies, and key reactions.
Physical Properties
This compound is a colorless liquid at room temperature, characterized by a light, sweet, chloroform-like odor.[1] It is a flammable liquid that is less dense than water and insoluble in it.[5] The physical characteristics are summarized in the table below.
| Property | Value | Units | Source(s) |
| Molecular Formula | C₆H₁₃Cl | - | [2][3][4][6] |
| Molecular Weight | 120.62 | g/mol | [2][3][4][7] |
| Appearance | Colorless, clear liquid | - | [1][8] |
| Odor | Light, sweet, chloroform-like | - | [1] |
| Density | 0.87 | g/cm³ | [9][10] |
| 0.8728 | g/cm³ | [1] | |
| 0.869 | g/mL | [11] | |
| Boiling Point | 122 | °C | [8][10][12] |
| 122.5 | °C | [13] | |
| 125 | °C | [11] | |
| Melting Point | -74.60 | °C | [1] |
| -35.1 (estimate) | °C | [9][13] | |
| Flash Point | 25 | °C | [9] |
| Refractive Index | 1.411 - 1.420 | - | [9][10] |
| 1.414 | - | [11] | |
| Vapor Pressure | 1.8 | mm Hg | [9] |
| Solubility | Insoluble in water.[1][5] Highly soluble in organic solvents like hexane, benzene, and diethyl ether.[1] | - | [1][5] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the presence of the chlorine atom on a secondary carbon. This structure allows it to undergo two primary types of reactions: nucleophilic substitution and elimination.[2]
Reactivity Profile:
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. As a secondary alkyl halide, this compound can react via both SN1 and SN2 mechanisms, depending on the reaction conditions (e.g., solvent polarity, nucleophile strength).[2] For instance, reaction with ethanol (B145695) can yield 2-ethoxyhexane.[2]
-
Elimination Reactions: In the presence of a strong base, such as sodium ethoxide, this compound will predominantly undergo an E2 elimination reaction to form alkenes, primarily 2-hexene.[2]
-
Intermediate in Synthesis: It is primarily used as an intermediate to produce other organic compounds. For example, it can be used in Friedel-Crafts alkylation reactions to add a hexyl group to an aromatic ring.[2]
Below is a diagram illustrating the main reaction pathways for this compound.
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are the nucleophilic substitution of hexan-2-ol and the free-radical chlorination of hexane.[2]
1. From Hexan-2-ol (Nucleophilic Substitution):
-
Principle: This method involves the reaction of a secondary alcohol, hexan-2-ol, with a hydrohalic acid like hydrochloric acid (HCl). The hydroxyl group is protonated, forming a good leaving group (water), which is then displaced by the chloride ion.[2]
-
General Protocol:
-
Hexan-2-ol is mixed with concentrated hydrochloric acid in a round-bottom flask equipped with a condenser.
-
The mixture is heated under reflux to drive the reaction to completion. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[14]
-
After cooling, the organic layer is separated from the aqueous layer using a separatory funnel.
-
The organic layer is washed with a sodium bicarbonate solution to neutralize excess acid, followed by a water wash.
-
The crude this compound is dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).
-
The final product is purified by distillation.
-
2. From Hexane (Free Radical Chlorination):
-
Principle: This industrial method involves the reaction of hexane with chlorine gas (Cl₂), initiated by UV light or heat.[2] This free-radical mechanism is less selective and produces a mixture of chlorinated hexane isomers.[2]
-
General Protocol:
-
Liquid or gaseous hexane is introduced into a reactor.
-
Chlorine gas is bubbled through the hexane.
-
The reactor is irradiated with UV light or heated to initiate the formation of chlorine radicals.
-
The reaction is allowed to proceed for a controlled time to minimize over-chlorination.
-
The resulting mixture of chlorinated hexanes is then separated by fractional distillation to isolate the this compound isomer.
-
A generalized workflow for the synthesis and purification process is shown below.
Analytical Methods
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of a synthesis reaction by comparing the spots of the starting material and the product mixture over time.[14]
-
Gas Chromatography (GC): Used to determine the purity of the final product and to separate it from other isomers or unreacted starting materials.[15]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the final product.[9] this compound exhibits unique CH₂Cl bending modes in its IR spectrum at approximately 747 cm⁻¹.[2]
Safety and Handling
This compound is a flammable liquid and vapor.[7] It is also classified as a skin and eye irritant.[7] Proper safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated fume hood, are essential when handling this chemical.[5] It is classified as a Dangerous Good for transport.[3] Storage should be in a cool, well-ventilated area, away from ignition sources.[5]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 638-28-8 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Hexane, 2-chloro- [webbook.nist.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Hexane, 2-chloro- | C6H13Cl | CID 12521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 638-28-8 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound [stenutz.eu]
- 12. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. Solved Synthesize 2-chloro-hexane 1. List the starting | Chegg.com [chegg.com]
- 15. Hexane, 2-chloro- [webbook.nist.gov]
Synthesis of 2-Chlorohexane from 2-Hexanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for the synthesis of 2-chlorohexane from 2-hexanol (B165339). It is intended to serve as a technical resource, offering detailed experimental protocols, a comparative analysis of synthetic routes, and an examination of the underlying reaction mechanisms and stereochemical outcomes.
Introduction
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. This compound, a valuable intermediate in the production of various fine chemicals and pharmaceutical compounds, can be efficiently synthesized from the readily available precursor, 2-hexanol. The primary methods for this conversion involve the use of thionyl chloride (SOCl₂) and hydrogen chloride (HCl). The choice of reagent and reaction conditions is critical as it dictates the reaction mechanism, yield, and stereochemical outcome of the product. This guide will delve into the specifics of these two main synthetic pathways.
Reaction with Thionyl Chloride (SOCl₂)
The reaction of 2-hexanol with thionyl chloride is a widely used and effective method for the synthesis of this compound. This reaction is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, driving the equilibrium towards the product. The stereochemical outcome of this reaction is highly dependent on the presence or absence of a base, such as pyridine (B92270).
Reaction Mechanisms
The reaction of a secondary alcohol like 2-hexanol with thionyl chloride can proceed through two primary mechanisms:
-
Sₙi (Substitution Nucleophilic internal): In the absence of a base, the reaction typically proceeds with retention of configuration . The alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses, with the chloride being delivered from the same face as the departing sulfur dioxide molecule.
-
Sₙ2 (Substitution Nucleophilic Bimolecular): In the presence of a base like pyridine, the reaction proceeds with inversion of configuration . Pyridine reacts with the intermediate alkyl chlorosulfite, displacing the chloride ion. This free chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 fashion.[1][2]
Experimental Protocol (with Pyridine)
The following protocol is a representative procedure for the synthesis of this compound from 2-hexanol using thionyl chloride in the presence of pyridine, leading to inversion of stereochemistry.
Materials:
-
2-Hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-hexanol and a stoichiometric amount of pyridine dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add a slight excess of thionyl chloride dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% hydrochloric acid solution (to remove pyridine), water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the diethyl ether by simple distillation.
-
Purify the crude this compound by fractional distillation. The boiling point of this compound is approximately 122-124 °C at atmospheric pressure.
Quantitative Data
| Reagent | Solvent | Base | Temperature | Reaction Time | Typical Yield (Analogous Reactions) | Stereochemistry |
| Thionyl Chloride (SOCl₂) | Diethyl Ether | Pyridine | Reflux | 1-2 hours | 70-80% | Inversion |
| Thionyl Chloride (SOCl₂) | - | None | Reflux | 1-2 hours | Variable | Retention |
Reaction with Hydrogen Chloride (HCl)
The reaction of 2-hexanol with concentrated hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride (the Lucas reagent), is another common method for the synthesis of this compound. This reaction is particularly useful for distinguishing between primary, secondary, and tertiary alcohols based on the rate of reaction.
Reaction Mechanism
Being a secondary alcohol, 2-hexanol reacts with concentrated HCl primarily through an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. The reaction proceeds in the following steps:
-
Protonation of the alcohol: The hydroxyl group of 2-hexanol is protonated by the strong acid (HCl) to form a good leaving group (water).
-
Formation of a carbocation: The protonated alcohol dissociates to form a secondary carbocation.
-
Nucleophilic attack: The chloride ion (from HCl) acts as a nucleophile and attacks the carbocation to form this compound.
Due to the formation of a planar carbocation intermediate, the nucleophilic attack can occur from either face, leading to a racemic mixture if the starting alcohol is chiral.
Experimental Protocol (Lucas Reagent)
The following is a general procedure for the reaction of a secondary alcohol with the Lucas reagent.
Materials:
-
2-Hexanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Distillation apparatus
Procedure:
-
Prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.
-
In a test tube or a small flask, add 2-hexanol.
-
Add the Lucas reagent to the 2-hexanol and shake the mixture vigorously.
-
Observe the reaction. The formation of a cloudy solution or a separate layer of this compound indicates the reaction is proceeding. For a secondary alcohol, this may take several minutes. Gentle warming may be required to initiate the reaction.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer (this compound) from the aqueous layer.
-
Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the this compound over anhydrous sodium sulfate.
-
Filter and purify by fractional distillation.
Quantitative Data
| Reagent | Catalyst | Temperature | Reaction Time | Typical Yield (Analogous Reactions) | Stereochemistry |
| Concentrated HCl | Zinc Chloride (ZnCl₂) | Room Temp. / Gentle Warming | 5-15 minutes (for turbidity) | Not readily available | Racemization |
| Concentrated HCl | Phase-Transfer Catalyst | 100-105 °C | 45 hours | 80-90% (for primary alcohols) | - |
Purification of this compound
The primary method for purifying this compound from the reaction mixture is fractional distillation . This technique is effective in separating the desired product from any unreacted 2-hexanol, byproducts, and residual solvent. The boiling point of this compound is approximately 122-124 °C at atmospheric pressure, while the boiling point of 2-hexanol is around 135-136 °C. This difference in boiling points allows for efficient separation.
Visualizing the Synthesis Pathways
To better understand the logical flow of the synthesis and the key decision points, the following diagrams are provided.
Caption: General workflow for the synthesis of this compound from 2-hexanol.
Caption: Signaling pathways of the primary reaction mechanisms.
Conclusion
The synthesis of this compound from 2-hexanol can be effectively achieved through two primary methods: reaction with thionyl chloride and reaction with hydrogen chloride. The choice between these methods will depend on the desired stereochemical outcome and the scale of the reaction. The use of thionyl chloride offers the advantage of gaseous byproducts and the ability to control the stereochemistry through the addition of a base like pyridine. The reaction with hydrogen chloride, particularly with the use of the Lucas reagent, provides a classic example of an Sₙ1 reaction for a secondary alcohol. For both methods, fractional distillation is the recommended procedure for obtaining a pure product. This guide provides the necessary theoretical background and practical considerations for researchers to select and perform the most suitable synthesis for their specific needs.
References
An In-depth Technical Guide to the Mechanism of Free Radical Chlorination of Hexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the free radical chlorination of hexane (B92381), a fundamental reaction in organic chemistry with implications in various fields, including the synthesis of pharmaceutical intermediates. The document details the reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visual representations of the core concepts.
Reaction Mechanism
The free radical chlorination of hexane proceeds via a chain reaction mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[1] This reaction is typically initiated by ultraviolet (UV) light or heat, which provides the energy required to homolytically cleave the relatively weak chlorine-chlorine bond.[2]
Initiation
The initiation step involves the homolytic cleavage of a chlorine molecule (Cl₂) to generate two highly reactive chlorine radicals (Cl•).[3] This process requires an energy input, typically from UV light or heat.[2]
Reaction: Cl₂ + hν (UV light) → 2 Cl•
Propagation
The propagation phase consists of a series of chain-carrying steps where a radical reacts with a stable molecule to produce a new radical, which can then continue the chain.[4]
-
Step 1: Hydrogen Abstraction. A chlorine radical abstracts a hydrogen atom from a hexane molecule (C₆H₁₄) to form hydrogen chloride (HCl) and a hexyl radical (C₆H₁₃•). Hexane has primary (1°) and secondary (2°) hydrogens, leading to the formation of different isomeric hexyl radicals. The stability of the resulting radical influences the rate of this step, with the formation of more stable secondary radicals being favored over less stable primary radicals.[5]
Reactions:
-
C₆H₁₄ + Cl• → 1°-C₆H₁₃• + HCl
-
C₆H₁₄ + Cl• → 2°-C₆H₁₃• + HCl
-
-
Step 2: Halogenation. The newly formed hexyl radical reacts with a molecule of chlorine to produce a monochlorinated hexane isomer (C₆H₁₃Cl) and a new chlorine radical.[4] This chlorine radical can then participate in another hydrogen abstraction step, thus propagating the chain.
Reactions:
-
1°-C₆H₁₃• + Cl₂ → 1-chlorohexane (B165106) + Cl•
-
2°-C₆H₁₃• + Cl₂ → 2-chlorohexane or 3-chlorohexane (B1360981) + Cl•
-
Termination
The chain reaction is terminated when two radical species combine to form a stable, non-radical product.[2] These termination steps occur at a lower frequency than propagation steps due to the low concentration of radicals.
Possible Termination Reactions:
-
Cl• + Cl• → Cl₂
-
C₆H₁₃• + Cl• → C₆H₁₃Cl
-
C₆H₁₃• + C₆H₁₃• → C₁₂H₂₆
Data Presentation
The regioselectivity of the free radical chlorination of n-hexane is influenced by both statistical factors (the number of each type of hydrogen atom) and the relative reactivity of each type of C-H bond. Secondary C-H bonds are weaker and lead to more stable secondary radicals, making them more reactive than primary C-H bonds.
| Parameter | Value | Reference |
| Bond Dissociation Energies (n-Hexane) | ||
| Primary C-H (C1-H) | ~101 kcal/mol | [6] |
| Secondary C-H (C2-H, C3-H) | ~98.5 kcal/mol | [6] |
| Relative Reactivity of C-H Bonds (General for Alkanes at room temp.) | ||
| Primary (1°) | 1.0 | [7] |
| Secondary (2°) | 3.9 | [7] |
| Product Distribution of Monochlorination of n-Hexane at 25°C | ||
| 1-Chlorohexane | ~15% | [8] |
| This compound | ~55% | [8] |
| 3-Chlorohexane | ~30% | [8] |
Note: The product distribution can vary with reaction conditions such as temperature and the presence of solvents.[8]
Experimental Protocols
The following is a generalized experimental protocol for the free radical chlorination of hexane, adapted from procedures for similar alkanes. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
-
n-Hexane
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Gas chromatograph (for product analysis)
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add n-hexane.
-
Initiation:
-
Chemical Initiation: Add a catalytic amount of AIBN to the flask.
-
Photochemical Initiation: Position a UV lamp to irradiate the flask.
-
-
Chlorination: Slowly add sulfuryl chloride (or bubble chlorine gas) to the reaction mixture while stirring and either heating to reflux (for AIBN initiation) or irradiating with the UV lamp. The reaction is exothermic and may require cooling to maintain a controlled rate.
-
Workup: After the reaction is complete (as determined by the cessation of gas evolution or by TLC/GC analysis), cool the mixture to room temperature.
-
Neutralization: Carefully wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts (HCl and SO₂). Vent the separatory funnel frequently to release any CO₂ gas produced.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent. The mixture of chlorohexane isomers can be separated from any unreacted hexane by fractional distillation.
-
Analysis: Analyze the product distribution of the different chlorohexane isomers using gas chromatography (GC).
Visualizations
Reaction Mechanism Pathway
Caption: Reaction pathway for the free radical chlorination of hexane.
Experimental Workflow
Caption: General experimental workflow for hexane chlorination.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Free radical chlorination of hexane produces how many of monochloro derivatives? (including stereoisomer) [allen.in]
- 6. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 2-Chlorohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Chlorohexane, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.05 | m | 1H | H-2 |
| ~1.70 | m | 2H | H-3 |
| ~1.52 | d | 3H | H-1 |
| ~1.35 | m | 4H | H-4, H-5 |
| ~0.90 | t | 3H | H-6 |
Solvent: CDCl₃, Frequency: 90 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~60.5 | C-2 |
| ~39.5 | C-3 |
| ~31.0 | C-4 |
| ~25.0 | C-1 |
| ~22.5 | C-5 |
| ~14.0 | C-6 |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2958-2859 | C-H stretch (alkane) |
| 1467 | C-H bend (alkane) |
| ~725 | C-Cl stretch |
Sample phase: Liquid film
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 120 | ~5 | [M]⁺ (with ³⁵Cl) |
| 122 | ~1.6 | [M]⁺ (with ³⁷Cl) |
| 91 | 100 | [M-C₂H₅]⁺ |
| 85 | ~30 | [M-Cl]⁺ |
| 63 | ~40 | [C₄H₇]⁺ |
| 56 | ~85 | [C₄H₈]⁺ |
| 43 | ~75 | [C₃H₇]⁺ |
Ionization method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 5-10 mg) was prepared in deuterated chloroform (B151607) (CDCl₃, 0.5 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For the ¹H NMR spectrum, the data was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film. The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile this compound sample was introduced into the ion source, where it was bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each ion.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, detailing how each technique contributes to the final structural elucidation.
Caption: Workflow of Spectroscopic Analysis.
A Comprehensive Technical Guide to the Solubility of 2-Chlorohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-chlorohexane in a variety of common organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on the fundamental principles governing its solubility, presents qualitative solubility data based on established chemical principles and analogous compounds, and offers detailed experimental protocols for determining precise solubility parameters.
Introduction to this compound and its Physicochemical Properties
This compound is a halogenated alkane with the chemical formula C₆H₁₃Cl. It is a colorless liquid at room temperature and is characterized by its moderate volatility.[1] The presence of a chlorine atom on the second carbon of the hexane (B92381) chain introduces a dipole moment, making the molecule slightly polar. However, the relatively long nonpolar alkyl chain is the dominant structural feature, significantly influencing its solubility behavior. The fundamental principle governing the solubility of this compound is "like dissolves like," which predicts its miscibility with solvents of similar polarity.[2][3]
Solubility of this compound: A Qualitative and Quantitative Overview
This compound exhibits high solubility in a wide range of organic solvents, a property attributable to the favorable intermolecular interactions between the solute and the solvent molecules.[4][5] In contrast, it is sparingly soluble in water due to the energy required to disrupt the strong hydrogen bonds between water molecules.[6][7]
Data Presentation: Solubility in Common Organic Solvents
The following table summarizes the solubility of this compound in various organic solvents. The qualitative descriptions are based on published information for haloalkanes and the expected behavior based on polarity matching. Quantitative data for analogous compounds like 1-bromohexane (B126081) are included for reference.
| Solvent Class | Solvent | Polarity | Expected Solubility of this compound | Reference Data for Analogous Compounds (e.g., 1-Bromohexane) |
| Nonpolar Hydrocarbons | Hexane | Nonpolar | Miscible | Soluble in many organic solvents[8] |
| Benzene | Nonpolar | Miscible | Soluble in many organic solvents[8] | |
| Toluene | Nonpolar | Miscible | Soluble in many organic solvents[8] | |
| Ethers | Diethyl Ether | Weakly Polar | Miscible | Soluble in many organic solvents[8] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Soluble in many organic solvents[8] | |
| Alcohols | Methanol | Polar Protic | Soluble | Soluble in many organic solvents[8] |
| Ethanol | Polar Protic | Soluble | Soluble in many organic solvents[8] | |
| Isopropanol | Polar Protic | Soluble | Soluble in many organic solvents[8] | |
| Ketones | Acetone | Polar Aprotic | Soluble | Soluble in many organic solvents[8] |
| Halogenated Solvents | Dichloromethane | Polar Aprotic | Miscible | Soluble in many organic solvents[8] |
| Chloroform | Polar Aprotic | Miscible | Soluble in many organic solvents[8] | |
| Polar Solvents | Water | Highly Polar | Sparingly Soluble | Insoluble[8] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Method 1: Visual Determination of Miscibility (Qualitative)
Objective: To rapidly assess whether this compound is miscible with a given solvent at room temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (high purity)
-
Calibrated glass test tubes or vials with stoppers
-
Pipettes or graduated cylinders
-
Vortex mixer (optional)
Procedure:
-
To a clean, dry test tube, add a known volume (e.g., 2 mL) of the solvent of interest.
-
Add an equal volume of this compound to the same test tube.
-
Stopper the test tube and gently invert it several times, or briefly vortex, to ensure thorough mixing.
-
Allow the mixture to stand undisturbed for at least 5 minutes.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The mixture remains a single, clear liquid phase.
-
Immiscible: Two distinct layers are observed.
-
Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.
-
Method 2: Shake-Flask Method for Quantitative Solubility (Based on OECD Guideline 105)
Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (high purity)
-
Thermostatically controlled shaker bath or incubator
-
Glass flasks with airtight stoppers
-
Analytical balance
-
Gas chromatograph (GC) with a suitable detector (e.g., FID) or other appropriate analytical instrument
-
Syringes and filters (if necessary for sampling)
Procedure:
-
Prepare a series of flasks containing a known volume or mass of the solvent.
-
Add an excess amount of this compound to each flask to ensure that a saturated solution is formed.
-
Securely stopper the flasks and place them in a shaker bath set to the desired constant temperature (e.g., 25 °C).
-
Agitate the flasks for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours). A preliminary experiment can determine the minimum time to reach equilibrium.
-
After equilibration, stop the agitation and allow any undissolved this compound to settle.
-
Carefully withdraw a sample from the clear, supernatant liquid phase. If necessary, filter the sample to remove any suspended microdroplets.
-
Accurately dilute the sample with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in g/100 mL, mol/L, or as a mole fraction.
Visualizing Solubility Principles and Workflows
The following diagrams illustrate the key concepts and processes related to the solubility of this compound.
References
- 1. oecd.org [oecd.org]
- 2. Haloalkanes - Nomenclature, Isomerism, Preparation and Properties. [chemicalnote.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bromohexane Chemical Properties, Uses, Safety Data & Supplier China | High Purity 1-Bromohexane Price & SDS [qiji-chem.com]
An In-Depth Technical Guide to the Chirality and Stereochemistry of 2-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chirality and stereochemistry of 2-chlorohexane, a halogenated hydrocarbon of significant interest in synthetic organic chemistry and as a building block in the development of pharmaceutical compounds. This document details the stereoisomers of this compound, their physical and spectroscopic properties, and presents detailed experimental protocols for their synthesis, separation, and characterization. The guide is intended to serve as a valuable resource for researchers and professionals engaged in fields where stereoisomerism plays a critical role.
Introduction to the Chirality of this compound
This compound (C₆H₁₃Cl) is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2).[1] This carbon is bonded to four different substituents: a hydrogen atom, a chlorine atom, a methyl group, and a butyl group. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-chlorohexane and (S)-2-chlorohexane.[2][3] The spatial arrangement of these substituents around the chiral center determines the absolute configuration of each enantiomer, designated by the Cahn-Ingold-Prelog (CIP) priority rules.
The presence of chirality profoundly influences the molecule's interaction with other chiral entities, a critical consideration in drug development and other biological applications where stereospecific interactions are paramount.
Physicochemical and Spectroscopic Properties
The enantiomers of this compound share identical physical properties such as boiling point, density, and refractive index in an achiral environment. However, they exhibit distinct behavior when interacting with plane-polarized light, a property known as optical activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl | [4][5][6] |
| Molecular Weight | 120.62 g/mol | [1][4][5][6] |
| Boiling Point (racemic) | 122-125 °C | [5][7] |
| Density (racemic) | 0.869 - 0.872 g/mL | [6][7] |
| Refractive Index (racemic) | ~1.414 - 1.417 | [5][7] |
| Specific Rotation, [α]ᴅ (R)-enantiomer | Data not available in searched literature | |
| Specific Rotation, [α]ᴅ (S)-enantiomer | Data not available in searched literature |
Spectroscopic Data:
The mass, infrared, and nuclear magnetic resonance spectra of racemic this compound are well-documented.[4][8][9][10] While the standard ¹H and ¹³C NMR spectra of the enantiomers are identical, their differentiation can be achieved using chiral shift reagents.
-
¹H NMR (CDCl₃): Chemical shifts are observed for the methyl, methylene, and methine protons.
-
¹³C NMR (CDCl₃): Six distinct carbon signals are present.[4][8]
-
IR (liquid film): Characteristic C-H and C-Cl stretching and bending vibrations are observed.
-
Mass Spectrometry (EI): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[9]
Stereoselective Synthesis of this compound Enantiomers
The synthesis of enantiomerically enriched this compound typically involves the use of chiral starting materials. The following protocols outline the preparation of (S)-2-chlorohexane and a proposed pathway for (R)-2-chlorohexane.
Synthesis of (S)-2-Chlorohexane with Retention of Configuration
(S)-2-chlorohexane can be synthesized from (S)-2-hexanol via a nucleophilic substitution reaction using thionyl chloride (SOCl₂). This reaction proceeds through an Sₙi (substitution nucleophilic internal) mechanism, which results in the retention of stereochemistry at the chiral center.
Experimental Protocol:
-
Materials: (S)-2-hexanol, thionyl chloride (SOCl₂), pyridine (B92270) (optional, as a scavenger for HCl), anhydrous diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve (S)-2-hexanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution. If desired, a small amount of pyridine can be added to neutralize the HCl byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude (S)-2-chlorohexane by fractional distillation.
-
Proposed Synthesis of (R)-2-Chlorohexane with Inversion of Configuration
The synthesis of (R)-2-chlorohexane can be achieved from (S)-2-hexanol by employing a reagent system that promotes an Sₙ2 reaction, leading to an inversion of stereochemistry. A common method for this transformation is the Appel reaction.
Experimental Protocol:
-
Materials: (S)-2-hexanol, triphenylphosphine (B44618) (PPh₃), carbon tetrachloride (CCl₄) or hexachloroacetone (B130050), anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in the anhydrous solvent.
-
Add the carbon tetrachloride or hexachloroacetone to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of (S)-2-hexanol in the same anhydrous solvent.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the resulting (R)-2-chlorohexane by fractional distillation.
-
Enantiomeric Separation
The separation of the racemic mixture of this compound into its individual enantiomers is crucial for studying their distinct properties. Chiral gas chromatography (GC) is a powerful technique for this purpose.
Experimental Protocol: Chiral Gas Chromatography
-
Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative (e.g., Rt-βDEXse), is typically used.
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly employed.
-
Temperature Program: An optimized temperature program is necessary to achieve baseline separation of the enantiomers. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature.
-
Sample Preparation: The racemic this compound is diluted in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) before injection. For some chiral columns, derivatization of the analyte may be necessary to improve separation.
-
Data Analysis: The retention times of the two enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee) of a sample.
Stereochemical Characterization
Polarimetry
Polarimetry is a technique used to measure the optical rotation of a chiral compound. The specific rotation is a characteristic physical property of an enantiomer.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the enantiomerically pure or enriched this compound of a known concentration (c, in g/mL) in a suitable achiral solvent.
-
Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).
-
Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the solution and measure the observed angle of rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent can be used to distinguish between enantiomers. The chiral shift reagent forms diastereomeric complexes with the enantiomers, which have different NMR spectra.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the this compound sample (racemic or enantiomerically enriched) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral lanthanide shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) [Eu(hfc)₃], to the NMR tube.[11]
-
Spectral Acquisition: Acquire ¹H NMR spectra after each addition of the shift reagent.
-
Analysis: The signals corresponding to the protons in the two enantiomers will shift to different extents, leading to the separation of formerly overlapping peaks. The relative integration of the separated signals can be used to determine the enantiomeric ratio.
Visualizations
Chirality of this compound
Caption: Enantiomers of this compound as non-superimposable mirror images.
Experimental Workflow for Synthesis of (S)-2-Chlorohexane
Caption: Synthesis of (S)-2-chlorohexane from (S)-2-hexanol.
Logical Relationship for Enantiomeric Analysis
Caption: Analytical workflow for the separation and characterization of this compound enantiomers.
Conclusion
This technical guide has provided a detailed examination of the chirality and stereochemistry of this compound. The existence of (R) and (S) enantiomers has been established, and their significance in stereospecific chemical interactions has been highlighted. While general physicochemical and spectroscopic data for the racemate are available, specific optical rotation data for the pure enantiomers remain to be experimentally determined and reported in the literature. The provided experimental protocols for stereoselective synthesis, chiral separation, and stereochemical characterization offer a practical framework for researchers working with this important chiral molecule. The continued investigation into the properties and reactions of the individual enantiomers of this compound will undoubtedly contribute to advancements in asymmetric synthesis and the development of new chiral drugs.
References
- 1. This compound | 638-28-8 | Benchchem [benchchem.com]
- 2. (2S)-2-chlorohexane | C6H13Cl | CID 86308648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R)-2-chlorohexane | C6H13Cl | CID 54057655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. chemwhat.com [chemwhat.com]
- 6. echemi.com [echemi.com]
- 7. This compound [stenutz.eu]
- 8. spectrabase.com [spectrabase.com]
- 9. Hexane, 2-chloro- | C6H13Cl | CID 12521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(638-28-8) 1H NMR [m.chemicalbook.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
(S)-2-chlorohexane and (R)-2-chlorohexane properties
An In-depth Technical Guide on the Properties of (S)-2-chlorohexane and (R)-2-chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-chlorohexane and (R)-2-chlorohexane are the two enantiomers of the chiral alkyl halide 2-chlorohexane. As chiral molecules, they possess identical physical properties in an achiral environment but exhibit different interactions with other chiral molecules and with plane-polarized light. This stereochemical difference can lead to significant variations in their biological activity, making the study and synthesis of individual enantiomers crucial in the fields of pharmacology and drug development. Chlorinated hydrocarbons serve as versatile intermediates in organic synthesis, and understanding the specific properties of each enantiomer is essential for the development of stereochemically pure active pharmaceutical ingredients (APIs).[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and toxicological profile of (S)- and (R)-2-chlorohexane. It includes detailed experimental protocols for their synthesis and outlines key stereospecific reactions.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl | [1][2] |
| Molecular Weight | 120.62 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 122 °C | [1] |
| Melting Point | Not available | |
| Density | 0.879 g/cm³ | [1] |
| Flash Point | 25 °C | |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [3] |
| Specific Rotation [α]D ((S)-enantiomer) | Data not available | |
| Specific Rotation [α]D ((R)-enantiomer) | Data not available |
Note: As enantiomers, (S)-2-chlorohexane and (R)-2-chlorohexane will have specific rotations that are equal in magnitude but opposite in direction. For comparison, the specific rotation of the analogous compound (S)-2-chloropentane is +34.07°.[4]
Synthesis and Resolution
The preparation of enantiomerically enriched or pure this compound can be achieved through stereospecific synthesis from a chiral precursor or by resolution of the racemic mixture.
Stereospecific Synthesis of (R)-2-chlorohexane
(R)-2-chlorohexane can be synthesized from the commercially available chiral precursor (S)-2-hexanol. The reaction with thionyl chloride (SOCl₂) in the presence of a non-nucleophilic base like pyridine (B92270) typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center.
Resolution of Racemic this compound
Since this compound itself does not possess functional groups amenable to forming diastereomeric salts with common resolving agents, a common strategy involves derivatization. For instance, the racemic this compound can be converted to a racemic alcohol, which is then resolved. However, a more direct approach would involve kinetic resolution.
Kinetic Resolution: This method uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.
Chemical Reactivity
As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The reaction pathway is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution Reactions
-
Sₙ2 Mechanism: This is a one-step process where a strong, non-bulky nucleophile attacks the chiral carbon from the side opposite to the leaving group (chloride). This "backside attack" results in a complete inversion of the stereochemical configuration. For example, the reaction of (S)-2-chlorohexane with a strong nucleophile like iodide (I⁻) in an aprotic polar solvent such as acetone (B3395972) will yield (R)-2-iodohexane.
-
Sₙ1 Mechanism: This is a two-step process that proceeds through a planar carbocation intermediate. This mechanism is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water). Because the nucleophile can attack the planar carbocation from either face with nearly equal probability, the Sₙ1 reaction of an enantiomerically pure starting material leads to a racemic mixture of the product.
Elimination Reactions
-
E2 Mechanism: This is a one-step process favored by strong, bulky bases. The base removes a proton from a carbon adjacent to the carbon bearing the chlorine, and the chloride ion is eliminated simultaneously to form an alkene.
-
E1 Mechanism: This is a two-step process that competes with the Sₙ1 reaction and also proceeds through a carbocation intermediate. It is favored by weak bases and polar protic solvents.
Experimental Protocols
Synthesis of (R)-2-chlorohexane from (S)-2-hexanol (Adapted Protocol)
This protocol is adapted from general procedures for the conversion of secondary alcohols to alkyl chlorides with inversion of configuration.
Materials:
-
(S)-2-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, place (S)-2-hexanol (1 equivalent) and anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of thionyl chloride (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred solution of the alcohol over 30 minutes.
-
After the addition is complete, add pyridine (1.1 equivalents) dropwise to the reaction mixture.
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and then pour it into a separatory funnel containing ice-cold water.
-
Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude (R)-2-chlorohexane can be purified by fractional distillation.
Measurement of Optical Rotation (General Protocol)
While the specific rotation of (S)- and (R)-2-chlorohexane is not reported, the following protocol outlines how it would be measured.
Materials and Equipment:
-
Enantiomerically pure sample of this compound
-
A suitable solvent (e.g., ethanol, chloroform)
-
Polarimeter
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh a sample of the enantiomerically pure this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a solution of known concentration (c, in g/mL).
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the polarimeter sample tube (of known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) at a specific temperature (T) and wavelength (D-line of a sodium lamp, 589 nm).
-
Calculate the specific rotation [α] using the formula: [α]ᵀD = α / (l × c).
Toxicological and Safety Information
-
Hazards: this compound is a flammable liquid and vapor. It is reported to cause skin and serious eye irritation.[5][6][7]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[5][6]
-
First Aid: In case of skin contact, wash with plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[6]
-
Toxicological Data: There is no specific data available for carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[5][6] As with other chlorinated hydrocarbons, there may be risks associated with long-term exposure, and it may have cytotoxic effects by disrupting cellular membranes.[1]
Applications in Drug Development
The primary role of (S)- and (R)-2-chlorohexane in drug development is as a chiral building block or intermediate in the synthesis of more complex molecules. The stereochemistry at the C-2 position can be crucial for the biological activity of the final API. By using an enantiomerically pure starting material like (S)- or (R)-2-chlorohexane, chemists can control the stereochemistry of the target molecule, which is a fundamental aspect of modern drug design and development. The reactivity of the C-Cl bond allows for the introduction of various functional groups through nucleophilic substitution, making it a versatile synthon.[1]
Conclusion
(S)-2-chlorohexane and (R)-2-chlorohexane are important chiral intermediates whose stereochemical purity is critical for their application in stereoselective synthesis. While there are gaps in the publicly available experimental data, particularly regarding their specific optical rotation and detailed toxicology, their synthesis and reactivity are well-understood within the principles of organic chemistry. This guide provides a foundational understanding for researchers and professionals working with these enantiomers, emphasizing the importance of stereochemical control in chemical synthesis and drug development.
References
- 1. This compound | 638-28-8 | Benchchem [benchchem.com]
- 2. (2S)-2-chlorohexane | C6H13Cl | CID 86308648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Safe Handling of 2-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for 2-chlorohexane, tailored for laboratory and research environments. It encompasses physical and chemical properties, toxicological profiles, risk assessment strategies, and emergency procedures to ensure the safe and effective use of this compound in scientific research and development.
Chemical and Physical Properties
This compound is a colorless liquid and a member of the alkyl chloride family.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental settings. Quantitative data for this compound and its isomers are summarized below for comparative analysis.
Table 1: Physical and Chemical Properties of Chlorohexane Isomers
| Property | This compound | 1-Chlorohexane | 3-Chlorohexane |
| CAS Number | 638-28-8[2] | 544-10-5 | 928-46-1 |
| Molecular Formula | C₆H₁₃Cl[2] | C₆H₁₃Cl | C₆H₁₃Cl |
| Molecular Weight | 120.62 g/mol [2] | 120.62 g/mol | 120.62 g/mol |
| Appearance | Colorless liquid[1] | Colorless liquid | Colorless liquid |
| Boiling Point | 122.5 °C | 134-135 °C | 122-124 °C |
| Melting Point | -74.6 °C (estimate) | -94 °C | No data available |
| Density | 0.872 g/cm³ at 20 °C | 0.879 g/cm³ at 20 °C | 0.871 g/cm³ at 25 °C |
| Flash Point | 25 °C (77 °F) | 27 °C (81 °F) | 27 °C (81 °F) |
| Vapor Pressure | 13.5 mmHg at 25 °C | 9.37 mmHg at 25 °C | No data available |
| Water Solubility | Insoluble[1] | Insoluble | Insoluble |
| Solubility in Organic Solvents | Soluble in hexane, benzene, and diethyl ether.[1] | Soluble in alcohol, ether | Soluble in alcohol, ether |
Toxicological Data and Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified as a flammable liquid and an irritant.
Table 2: GHS Hazard Classification
| Hazard Class | This compound | 1-Chlorohexane | 3-Chlorohexane |
| Flammable Liquids | Category 3[2] | Category 3 | Category 3[3] |
| Skin Corrosion/Irritation | Category 2[2] | Category 2 | Category 2[3] |
| Serious Eye Damage/Irritation | Category 2[2] | Category 2 | Category 2[3] |
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Signal Word: Warning[2]
Experimental Protocols for Toxicological Assessment
To provide a comprehensive understanding of the basis for the hazard classifications, this section details the standard methodologies for key toxicological experiments. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
3.1. Acute Oral Toxicity (OECD 423)
This method is used to determine the oral toxicity of a substance.
-
Principle: A stepwise procedure is used with a small number of animals per step. The substance is administered orally to a group of animals at a defined dose. Observations of effects and mortality are made. The outcome of the first step determines the subsequent steps, with the goal of identifying a dose that causes mortality in some animals.
-
Procedure:
-
Healthy, young adult rats of a single sex are used.
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A necropsy is performed on all animals at the end of the study.
-
3.2. Acute Dermal Irritation/Corrosion (OECD 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to the skin of an animal, and the resulting skin reactions are evaluated at specific intervals.
-
Procedure:
-
A single, healthy young adult albino rabbit is used for the initial test.
-
The fur on the animal's back is clipped.
-
A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin under a gauze patch.
-
The exposure period is typically 4 hours.
-
After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored according to a standardized scale (Draize scale).
-
3.3. Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.
-
Procedure:
-
A single, healthy young adult albino rabbit with no pre-existing eye defects is used.
-
A 0.1 mL (liquid) or 0.1 g (solid) dose of the test substance is instilled into the conjunctival sac of one eye.
-
The eyes are examined at 1, 24, 48, and 72 hours after application.
-
The degree of eye irritation is scored for the cornea (opacity), iris, and conjunctiva (redness and swelling).
-
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron or suit should be considered.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from oxidizing agents and strong bases.
Risk Assessment and Control Workflow
A systematic risk assessment is crucial before commencing any experiment involving this compound. The following workflow provides a structured approach to identifying and mitigating hazards.
Caption: Risk assessment workflow for handling this compound.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dependent on the specific experimental conditions. The following flowchart provides a decision-making guide for ensuring adequate protection.
References
A Technical Guide to 2-Chlorohexane: Commercial Availability, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorohexane is a halogenated aliphatic hydrocarbon with significant applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other fine chemicals. Its utility is underscored by the presence of a chlorine substituent, which serves as a reactive site for various nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, typical purity levels, and detailed experimental protocols for its synthesis, purification, and analytical characterization.
Commercial Availability and Purity
This compound is readily available from a multitude of chemical suppliers. The typical purity of commercially available this compound is ≥98%, as determined by gas chromatography (GC). It is crucial for researchers to consider the purity and potential isomers when sourcing this reagent for sensitive applications.
Table 1: Commercial Availability and Purity of this compound
| Supplier | Product Number | Purity (as stated by supplier) | Analysis Method |
| Sigma-Aldrich | C448666 | 98% | GC |
| TCI America | C0890 | >98.0% | GC |
| Fisher Scientific | C08905G | ≥98.0% | GC |
| Santa Cruz Biotechnology | sc-238793 | N/A | N/A |
| MolPort | MolPort-003-987-083 | 98% (GC) | GC |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₃Cl |
| Molecular Weight | 120.62 g/mol |
| CAS Number | 638-28-8 |
| Boiling Point | 122-124 °C |
| Density | 0.872 g/mL at 25 °C |
| Refractive Index | n20/D 1.411 |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several routes, with two common methods being the hydrochlorination of 1-hexene (B165129) and the chlorination of 2-hexanol (B165339).
This method follows Markovnikov's rule, where the hydrogen atom of HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the chloride atom adds to the more substituted carbon atom, yielding this compound as the major product.[1]
Reaction: CH₃(CH₂)₃CH=CH₂ + HCl → CH₃(CH₂)₃CHClCH₃
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a gas inlet tube. Cool the flask in an ice bath.
-
Reagents: Add 1-hexene to a suitable aprotic solvent, such as dichloromethane, in the flask.
-
Reaction: Bubble dry hydrogen chloride gas through the solution while stirring. The reaction is typically exothermic and should be maintained at a low temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench the reaction with a cold, dilute aqueous solution of sodium bicarbonate to neutralize excess HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation to yield the crude this compound.
The conversion of secondary alcohols to alkyl chlorides using thionyl chloride is a common and effective method that often proceeds with inversion of stereochemistry.[2]
Reaction: CH₃(CH₂)₃CH(OH)CH₃ + SOCl₂ → CH₃(CH₂)₃CHClCH₃ + SO₂ + HCl
Experimental Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry.
-
Reagents: Add 2-hexanol to the flask. Cool the flask in an ice bath.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred alcohol. The reaction is exothermic and will generate sulfur dioxide and hydrogen chloride gas, which should be vented through a gas trap.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice to decompose any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the crude this compound with a suitable organic solvent like diethyl ether.
-
Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
Purification of this compound by Fractional Distillation
Crude this compound obtained from synthesis will likely contain unreacted starting materials and byproducts. Fractional distillation is an effective method for purification.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a few boiling chips.
-
Distillation: Gently heat the distillation flask. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will preferentially move up the column.
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills at the boiling point of this compound (approximately 122-124 °C). Discard any initial lower-boiling fractions and any higher-boiling residue.
-
Storage: Store the purified this compound in a tightly sealed container in a cool, dry place.
Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is the standard method for assessing the purity of this compound. A flame ionization detector (FID) is suitable for detecting hydrocarbons.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane (B92381) or dichloromethane.
-
GC-FID Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5, or similar). A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at a rate of 10 °C/min to 150 °C.
-
Final hold: Hold at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 or as appropriate for the sample concentration.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Applications in Research and Drug Development
This compound serves as a key building block in the synthesis of more complex molecules. The chlorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups. It can also undergo elimination reactions to form hexenes. This reactivity makes it a valuable precursor in the development of pharmaceutical agents and other biologically active compounds. The introduction of a chloro-substituent can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug molecule.
Visualizations
References
Potential applications of 2-Chlorohexane in organic synthesis
An In-depth Technical Guide to the Applications of 2-Chlorohexane in Organic Synthesis
Introduction
This compound (C₆H₁₃Cl) is a secondary alkyl halide that serves as a versatile and important intermediate in the field of organic synthesis.[1][2] Its utility stems from the polarized carbon-chlorine bond, which renders the C2 carbon electrophilic and susceptible to attack by nucleophiles.[3] This reactivity allows for the introduction of the hexyl functional group into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the primary applications of this compound, including its use in nucleophilic substitution, elimination, organometallic, and electrophilic aromatic substitution reactions, with a focus on experimental methodologies and potential applications in research and drug development.[4][5]
Nucleophilic Substitution Reactions
This compound, as a secondary haloalkane, can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[1][6]
-
Sₙ2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds in a single, concerted step, resulting in the inversion of stereochemistry at the chiral center.[3]
-
Sₙ1 (Unimolecular Nucleophilic Substitution): This pathway is favored by weak nucleophiles in polar protic solvents, which can stabilize the intermediate secondary carbocation. This mechanism leads to the formation of a racemic mixture of products if the starting material is chiral.[3][7]
These substitution reactions are fundamental for synthesizing a range of functionalized hexanes.
Quantitative Data: Substitution Reactions
| Nucleophile | Reagent Example | Solvent | Predominant Mechanism | Product |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Aqueous | Sₙ1 / Sₙ2 | Hexan-2-ol |
| Alkoxide | Sodium Methoxide (CH₃ONa) | Methanol | Sₙ1 / E1 | 2-Methoxyhexane |
| Cyanide | Potassium Cyanide (KCN) | Ethanol (B145695)/Water | Sₙ2 | Heptanenitrile |
| Ammonia | Ammonia (NH₃) | Ethanol | Sₙ2 | Hexan-2-amine |
| Azide | Sodium Azide (NaN₃) | DMF | Sₙ2 | 2-Azidohexane |
Experimental Protocol: Synthesis of Hexan-2-ol via Sₙ1/Sₙ2
Objective: To synthesize hexan-2-ol from this compound using aqueous sodium hydroxide.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle
Procedure:
-
To a 250 mL round-bottom flask, add 50 mL of 1 M NaOH solution.
-
While stirring, add 12.1 g (0.1 mol) of this compound to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours using a heating mantle.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the diethyl ether solvent using a rotary evaporator to yield the crude hexan-2-ol product.
-
Purify the product via fractional distillation.
Figure 1: Competing SN1 and SN2 pathways for this compound.
Elimination Reactions
When treated with a base, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes.[1] The competition between E1 and E2 mechanisms mirrors that of substitution reactions.
-
E2 (Bimolecular Elimination): This pathway is favored by strong, bulky bases (e.g., potassium tert-butoxide) and occurs in a single concerted step. It requires an anti-periplanar arrangement of a β-hydrogen and the chlorine leaving group.[8][9]
-
E1 (Unimolecular Elimination): This pathway proceeds through the same carbocation intermediate as the Sₙ1 reaction and is thus favored under similar conditions (weak base, polar protic solvent).[10]
According to Zaitsev's rule , elimination reactions tend to yield the more substituted (and thus more stable) alkene as the major product. For this compound, this means 2-hexene (B8810679) is generally favored over 1-hexene.[8][10]
Quantitative Data: Elimination Products
| Base | Reagent Example | Conditions | Major Product | Minor Product |
| Strong, non-bulky | Sodium Ethoxide (NaOEt) | Heat | 2-Hexene (Zaitsev) | 1-Hexene (Hofmann) |
| Strong, bulky | Potassium t-butoxide (t-BuOK) | Heat | 1-Hexene (Hofmann) | 2-Hexene (Zaitsev) |
Experimental Protocol: Dehydrohalogenation of this compound
Objective: To synthesize 2-hexene via an E2 elimination reaction.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask, distillation head, condenser, receiving flask, heating mantle
Procedure:
-
Prepare a solution of alcoholic KOH by dissolving 11.2 g (0.2 mol) of KOH in 100 mL of ethanol in a 250 mL round-bottom flask. Gentle warming may be required.
-
Cool the solution to room temperature and add 12.1 g (0.1 mol) of this compound.
-
Attach a simple distillation apparatus to the flask.
-
Heat the mixture gently. The alkene products (1-hexene and 2-hexene) are volatile and will distill as they are formed.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
The reaction is complete when distillation ceases.
-
Wash the collected distillate with water to remove any co-distilled ethanol, dry the organic layer, and characterize the product mixture (e.g., by gas chromatography) to determine the ratio of alkene isomers.
Figure 2: E2 elimination of this compound leading to Zaitsev and Hofmann products.
Grignard Reagent Formation
This compound can react with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form an organometallic compound known as a Grignard reagent: hexan-2-ylmagnesium chloride.[11] This reagent is a powerful nucleophile and strong base, making it extremely useful for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[12]
Experimental Protocol: Synthesis and Use of Hexan-2-ylmagnesium Chloride
Objective: To prepare a Grignard reagent from this compound and react it with acetone (B3395972) to form 2,3-dimethyl-3-octanol.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as an initiator)
-
Acetone
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Three-neck flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer
Procedure:
-
Preparation: Assemble a dry three-neck flask equipped with a dropping funnel, condenser (with a drying tube), and a nitrogen inlet. Place 2.4 g (0.1 mol) of magnesium turnings and a small crystal of iodine in the flask.
-
Initiation: Add 20 mL of anhydrous ether to the flask. Prepare a solution of 12.1 g (0.1 mol) of this compound in 50 mL of anhydrous ether in the dropping funnel. Add a small portion (approx. 5 mL) of the halide solution to the magnesium. The reaction is initiated when the iodine color fades and bubbling begins. Gentle warming may be necessary.
-
Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30 minutes to ensure full conversion. The resulting grey solution is the Grignard reagent.
-
Reaction: Cool the Grignard solution to 0°C. Add a solution of 5.8 g (0.1 mol) of acetone in 20 mL of anhydrous ether dropwise.
-
Workup: After the addition is complete, stir for 30 minutes at room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.
-
Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether. Combine the organic layers, dry over anhydrous sulfate, and remove the solvent to yield the tertiary alcohol.
Figure 3: Experimental workflow for Grignard reagent synthesis and reaction.
Friedel-Crafts Alkylation
This compound can act as an alkylating agent in Friedel-Crafts reactions to introduce a hexyl group onto an aromatic ring.[13] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which facilitates the formation of a secondary carbocation electrophile.[14][15]
A significant consideration in this reaction is the potential for carbocation rearrangement. The initially formed secondary carbocation can potentially rearrange via a hydride shift to a more stable secondary or tertiary carbocation, leading to a mixture of isomeric products. However, with a secondary halide like this compound, rearrangement to another secondary position is less likely unless a more stable carbocation can be formed.
Quantitative Data: Relative Alkylation Rates
| Alkyl Halide | Aromatic Substrate | Catalyst | Relative Rate | Reference |
| This compound | Benzene (B151609) | AlCl₃ | ~3 | [1] |
| 3-Chlorohexane | Benzene | AlCl₃ | 1 | [1] |
This data indicates that the 2-position is sterically more accessible for alkylation than the 3-position.[1]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene
Objective: To synthesize (hexan-2-yl)benzene.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (in excess, acts as solvent and reactant)
-
Hydrochloric acid (HCl) solution
-
Three-neck flask, dropping funnel, condenser, gas trap, magnetic stirrer
Procedure:
-
Set up a dry three-neck flask under a nitrogen atmosphere, equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap (to absorb evolved HCl gas).
-
Place 13.3 g (0.1 mol) of anhydrous AlCl₃ and 100 mL of dry benzene in the flask and cool to 0-5°C in an ice bath.
-
Add 12.1 g (0.1 mol) of this compound dropwise from the funnel over 30 minutes, maintaining the low temperature.
-
After addition, allow the mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and 50 mL of concentrated HCl.
-
Transfer to a separatory funnel, separate the organic layer, wash with water and sodium bicarbonate solution, and dry over anhydrous calcium chloride.
-
Remove the excess benzene by distillation. The resulting product can be purified by vacuum distillation.
Figure 4: Mechanism of Friedel-Crafts alkylation with this compound.
Conclusion
This compound is a highly valuable building block in organic synthesis. Its ability to participate in nucleophilic substitution, elimination, Grignard formation, and Friedel-Crafts alkylation reactions allows for the synthesis of a wide array of more complex molecules. For researchers and professionals in drug development, understanding the reactivity and optimal reaction conditions for this compound is crucial for designing synthetic routes to new chemical entities, where the incorporation of alkyl chains can significantly influence lipophilicity and biological activity.
References
- 1. This compound | 638-28-8 | Benchchem [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. homework.study.com [homework.study.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 10. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 11. leah4sci.com [leah4sci.com]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. chemguide.co.uk [chemguide.co.uk]
2-Chlorohexane CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexane is a secondary alkyl halide with the chemical formula C₆H₁₃Cl. As a chlorinated hydrocarbon, it serves as a versatile intermediate in organic synthesis and as a solvent for various applications. Its reactivity is primarily characterized by nucleophilic substitution and elimination reactions, making it a valuable precursor for the synthesis of other organic compounds, including alcohols, ethers, and alkenes. This document provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, key reactions, and safety information.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value |
| CAS Number | 638-28-8 |
| Molecular Formula | C₆H₁₃Cl |
| Molecular Weight | 120.62 g/mol |
| Appearance | Clear, colorless liquid |
| Density | 0.8720 g/cm³ at 20 °C[1] |
| Boiling Point | 122.5 °C[1] |
| Melting Point | -35.1 °C (estimate)[1] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane, benzene, and diethyl ether.[1] |
| Refractive Index | 1.4150-1.4170 |
Synthesis of this compound
This compound can be synthesized through several methods. The two primary laboratory-scale and industrial methods are nucleophilic substitution of 2-hexanol (B165339) and free-radical chlorination of hexane.
Experimental Protocol: Synthesis from 2-Hexanol via Nucleophilic Substitution
This method involves the reaction of 2-hexanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The use of thionyl chloride is often preferred for its clean reaction, with gaseous byproducts that are easily removed.
Materials:
-
2-Hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a base)
-
Diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 2-hexanol and an equal molar amount of pyridine in diethyl ether.
-
Cool the flask in an ice bath and slowly add thionyl chloride dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently reflux the mixture for one hour to ensure the reaction goes to completion.
-
After cooling, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the this compound by fractional distillation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Chemical Reactions
This compound is a versatile substrate for a variety of chemical transformations, primarily nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The chlorine atom in this compound can be displaced by a wide range of nucleophiles. This makes it a useful starting material for the synthesis of various functionalized hexanes.
Example: Synthesis of 2-Ethoxyhexane
This compound reacts with sodium ethoxide in ethanol (B145695) to produce 2-ethoxyhexane via an Sₙ2 mechanism.
Experimental Protocol:
-
Dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Add this compound to the sodium ethoxide solution.
-
Reflux the mixture for several hours.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the ether layer with water, dry it over a suitable drying agent, and purify by distillation.
Elimination Reactions
When treated with a strong, sterically hindered base, this compound undergoes an E2 elimination reaction to form a mixture of hexene isomers, with 2-hexene (B8810679) being the major product according to Zaitsev's rule.
Example: Dehydrohalogenation to 2-Hexene
Reacting this compound with a strong base like potassium tert-butoxide in tert-butanol (B103910) will favor the formation of 2-hexene.
Experimental Protocol:
-
Dissolve potassium tert-butoxide in tert-butanol in a round-bottom flask.
-
Add this compound to the solution.
-
Heat the mixture to reflux.
-
The volatile hexene product can be distilled directly from the reaction mixture.
-
Collect the distillate and wash it with water to remove any remaining tert-butanol.
-
Dry the product over a suitable drying agent.
Safety and Handling
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Conclusion
This compound is a valuable chemical intermediate with well-defined properties and reactivity. Its utility in organic synthesis stems from its ability to undergo nucleophilic substitution and elimination reactions, providing access to a range of other functionalized organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.
References
Methodological & Application
Application Note: Stereospecific Synthesis of (S)-2-chlorohexane from (R)-2-hexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the stereospecific synthesis of (S)-2-chlorohexane from (R)-2-hexanol. The protocol leverages a nucleophilic substitution reaction (SN2) using thionyl chloride (SOCl₂) in the presence of pyridine (B92270), which facilitates the inversion of stereochemistry at the chiral center. This method is a reliable approach for the preparation of optically active alkyl halides from their corresponding chiral alcohols. Detailed experimental procedures and data presentation are provided to guide researchers in replicating this synthesis.
Introduction
Chiral molecules are of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. The synthesis of enantiomerically pure compounds is therefore a critical aspect of drug development. The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. When dealing with chiral alcohols, controlling the stereochemical outcome of this conversion is essential. The reaction of a chiral secondary alcohol with thionyl chloride (SOCl₂) can proceed through two different pathways, leading to either retention or inversion of configuration at the stereocenter. In the absence of a base, the reaction often proceeds with retention of configuration via an SNi (substitution nucleophilic internal) mechanism. However, the addition of a base like pyridine promotes an SN2 (substitution nucleophilic bimolecular) mechanism, resulting in a clean inversion of stereochemistry.[1][2][3] This application note provides a detailed protocol for the synthesis of (S)-2-chlorohexane from (R)-2-hexanol, a transformation that requires such a stereochemical inversion.
Reaction Scheme
The overall transformation involves the conversion of the hydroxyl group of (R)-2-hexanol into a chlorosulfite intermediate, which is then displaced by a chloride ion in an SN2 fashion. Pyridine acts as a base to neutralize the HCl generated during the reaction, thereby preventing side reactions and promoting the desired SN2 pathway.
(R)-2-hexanol → (S)-2-chlorohexane
Quantitative Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Stereochemistry | Specific Rotation ([α]D) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| (R)-2-hexanol | C₆H₁₄O | 102.17 | R | -11.5° (neat, 25°C) | >99 (starting material) | N/A |
| (S)-2-chlorohexane | C₆H₁₃Cl | 120.62 | S | Value not available in literature | To be determined | To be determined |
Note: The yield and enantiomeric excess are dependent on the specific reaction conditions and purification methods and should be determined experimentally.
Experimental Protocol
This protocol outlines the procedure for the synthesis of (S)-2-chlorohexane from (R)-2-hexanol using thionyl chloride and pyridine.
Materials:
-
(R)-2-hexanol (e.g., >99% e.e.)
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Anhydrous diethyl ether (or other suitable non-coordinating solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (R)-2-hexanol (1.0 eq) in anhydrous diethyl ether.
-
Addition of Pyridine: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0°C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude (S)-2-chlorohexane by distillation.
Characterization:
The identity and purity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and the stereochemical outcome should be assessed by polarimetry and chiral GC or HPLC analysis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the reaction mechanism and the experimental workflow.
References
Application Notes and Protocols for the Formation of 2-Hexylmagnesium Chloride
Abstract
This document provides a comprehensive protocol for the laboratory-scale synthesis of the Grignard reagent, 2-hexylmagnesium chloride, from 2-chlorohexane. Grignard reagents are potent nucleophiles and strong bases crucial for the formation of carbon-carbon bonds in organic synthesis.[1][2][3][4] The successful formation of these organometallic compounds is highly dependent on rigorously anhydrous conditions to prevent their reaction with protic solvents like water.[2][5][6] This protocol details the necessary reagents, equipment, procedural steps, and safety precautions. Additionally, it outlines a method for determining the concentration of the prepared Grignard reagent via titration.
Introduction
Grignard reagents, with the general formula RMgX, are organomagnesium halides that play a pivotal role in synthetic organic chemistry.[7] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are invaluable for their ability to form new carbon-carbon bonds.[1][4] They are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[1][2][8] The solvent is critical as it solvates the magnesium center, forming a stable complex.[8][9]
The formation of a Grignard reagent from an alkyl halide like this compound involves the insertion of magnesium metal into the carbon-halogen bond.[3] A significant challenge in this synthesis is the passivation of the magnesium surface by a layer of magnesium oxide.[10] Activation of the magnesium is therefore often necessary to initiate the reaction.[10][11] Common activation methods include the use of iodine, 1,2-dibromoethane, or mechanical stirring.[4][10][12]
This application note provides a detailed, step-by-step protocol for the preparation of 2-hexylmagnesium chloride, a valuable intermediate for various organic transformations.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Anhydrous, ≥98% | Sigma-Aldrich | Store over molecular sieves. |
| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | |
| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Fisher Scientific | Must be anhydrous.[1][5] Can be dried over sodium/benzophenone. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | An alternative solvent to diethyl ether.[8][13][14][15] |
| Iodine (I₂) | Crystal, Reagent Grade | Sigma-Aldrich | Used as an activating agent.[10][12] |
| 1,2-Dibromoethane | Anhydrous, 99% | Sigma-Aldrich | Alternative activating agent.[10][11][12] |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | For quenching and workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | For drying the organic layer. |
| Saline Solution (Brine) | Saturated NaCl(aq) | In-house preparation | |
| For Titration | |||
| Iodine (I₂) | Crystal, Reagent Grade | Sigma-Aldrich | |
| Lithium Chloride (LiCl) | Anhydrous | Sigma-Aldrich | |
| Anhydrous THF | As above | Sigma-Aldrich |
Experimental Protocol: Formation of 2-Hexylmagnesium Chloride
3.1. Glassware and Equipment Preparation
All glassware (a three-necked round-bottom flask, a reflux condenser, a pressure-equalizing dropping funnel, and a glass stopper) must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent. The apparatus should be assembled promptly while still warm and immediately placed under a positive pressure of inert gas (argon or nitrogen).
3.2. Reaction Setup
-
Place magnesium turnings (1.2 equivalents) into the three-necked round-bottom flask equipped with a magnetic stir bar.
-
Assemble the glassware as shown in the workflow diagram below.
-
Flush the entire system with argon or nitrogen for at least 10-15 minutes to ensure an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction.
3.3. Magnesium Activation
-
Add a single, small crystal of iodine to the flask containing the magnesium turnings.[12][16]
-
Gently warm the flask with a heat gun until purple iodine vapors are observed. The disappearance of the iodine color indicates the activation of the magnesium surface.
-
Alternatively, add a few drops of 1,2-dibromoethane. The observation of gas bubbles (ethylene) signifies activation.[10][11]
3.4. Grignard Reagent Synthesis
-
In the pressure-equalizing dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add a small portion (approximately 10%) of the this compound solution to the activated magnesium turnings.
-
The reaction is initiated when the solution becomes cloudy and begins to reflux gently. If the reaction does not start, gentle warming may be applied.[4]
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The final solution should appear as a cloudy, grayish mixture.
Protocol: Titration of the Grignard Reagent
The concentration of the newly formed Grignard reagent should be determined before its use in subsequent reactions. A common method involves titration against a known concentration of an iodine solution.[17][18]
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., 100 mg) in 1 mL of the 0.5 M LiCl/THF solution.[17]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise via a syringe to the stirred iodine solution until the dark brown/purple color disappears and the solution becomes colorless or pale yellow.[17]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the stoichiometry of the reaction (2 RMgX + I₂ → R-R + 2 MgXI).
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Magnesium Turnings | 1.2 eq |
| Solvent | |
| Anhydrous Diethyl Ether or THF | ~5-10 mL per gram of Mg |
| Reaction Conditions | |
| Temperature | Room Temperature to Gentle Reflux (~35 °C for Et₂O) |
| Reaction Time | 2-3 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Expected Yield | |
| Concentration | ~0.5 - 1.0 M (Typical) |
| Yield | 80-95% (Based on titration) |
Visualizations
Caption: Experimental workflow for the synthesis of 2-hexylmagnesium chloride.
Safety Precautions
-
Anhydrous Solvents: Diethyl ether and THF are extremely flammable and can form explosive peroxides upon storage.[6][19] Always work in a well-ventilated fume hood and away from ignition sources. Test for peroxides before use.
-
Grignard Reagents: Grignard reagents are highly reactive and react violently with water and other protic sources.[7] They are also corrosive. Handle with care and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Magnesium: Magnesium turnings are flammable.
-
Inert Gas: Ensure proper handling of compressed gas cylinders.
By following this detailed protocol, researchers can reliably prepare 2-hexylmagnesium chloride for use in a variety of synthetic applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. quora.com [quora.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
- 13. 392380100 [thermofisher.com]
- 14. 2-Methyltetrahydrofuran, For Grignard reaction, anhydrous, stabilized | Fisher Scientific [fishersci.ca]
- 15. 2-Methyltetrahydrofuran, For Grignard reaction, anhydrous, stabilized 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes: Nucleophilic Substitution Reactions of 2-Chlorohexane with Azide
Introduction
The synthesis of alkyl azides is a cornerstone of modern organic chemistry, particularly within the fields of medicinal chemistry and drug development. The azide (B81097) functional group is a versatile precursor for a variety of transformations and is notably utilized in bioorthogonal "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] These reactions are prized for their high efficiency and specificity, enabling the precise assembly of complex molecular architectures like antibody-drug conjugates (ADCs) and diagnostic probes.[1]
This document provides detailed application notes and protocols for the nucleophilic substitution reaction of 2-chlorohexane with the azide ion (N₃⁻) to form 2-azidohexane. As a secondary alkyl halide, this compound can react via two competing mechanisms: the unimolecular nucleophilic substitution (Sₙ1) and the bimolecular nucleophilic substitution (Sₙ2). Understanding and controlling these pathways is critical for achieving desired product yield and stereochemical outcomes.
Reaction Mechanisms and Stereochemistry
The reaction of this compound, a secondary alkyl halide, with an azide nucleophile can proceed through either an Sₙ1 or Sₙ2 pathway, or a mixture of both. The predominant mechanism is highly dependent on the reaction conditions.
Sₙ2 Pathway: The Sₙ2 mechanism is a single, concerted step where the azide nucleophile attacks the carbon atom bearing the chlorine atom from the side opposite to the leaving group (backside attack).[3][4] This process involves a transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking.[4][5] The reaction rate is dependent on the concentration of both the this compound and the azide nucleophile, making it a bimolecular reaction.[5][6][7] A key stereochemical feature of the Sₙ2 reaction is the inversion of configuration at the chiral center, often referred to as a Walden inversion.[3][4] If the starting material is (R)-2-chlorohexane, the product will be (S)-2-azidohexane. This pathway is favored by polar aprotic solvents (e.g., DMF, DMSO, acetone) and a high concentration of a strong nucleophile.[5]
Sₙ1 Pathway: The Sₙ1 mechanism is a two-step process.[8][9] The first and rate-determining step is the spontaneous dissociation of the leaving group (Cl⁻) to form a planar, sp²-hybridized carbocation intermediate.[9][10] In the second, faster step, the azide nucleophile can attack the planar carbocation from either face with roughly equal probability.[9][11] This leads to a mixture of products with both retention and inversion of configuration.[11][12] If the reaction starts with an enantiomerically pure sample of this compound, the Sₙ1 mechanism will produce a nearly racemic mixture of the 2-azidohexane product, resulting in a loss of optical activity.[9] This pathway is favored by polar protic solvents (e.g., water, ethanol), which can stabilize both the carbocation intermediate and the leaving group, and by lower concentrations of the nucleophile.
Mechanistic Overview
Caption: Competing Sₙ1 and Sₙ2 pathways for the reaction of this compound with azide.
Data Presentation
The choice of reaction conditions directly influences the mechanistic pathway and, consequently, the reaction outcome.
Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Characteristics for this compound
| Feature | Sₙ2 Mechanism | Sₙ1 Mechanism |
| Kinetics | Second-order rate = k[C₆H₁₃Cl][N₃⁻][5][6] | First-order rate = k[C₆H₁₃Cl][9] |
| Mechanism | Single concerted step[4][6] | Two steps with carbocation intermediate[8][9] |
| Stereochemistry | Complete inversion of configuration[3][4] | Racemization (inversion and retention)[9] |
| Substrate | Favored by less sterically hindered substrates | Favored by substrates forming stable carbocations |
| Nucleophile | Requires strong, high concentration nucleophile | Works with weak or low concentration nucleophiles |
| Solvent | Favored by polar aprotic solvents (e.g., DMF, DMSO)[5] | Favored by polar protic solvents (e.g., H₂O, EtOH) |
| Leaving Group | Good leaving group required | Good leaving group required |
Table 2: Representative Experimental Data Under Varied Solvent Conditions
| Entry | Substrate | Nucleophile (eq.) | Solvent | Temp (°C) | Time (h) | Predominant Mechanism | Yield (%) | Product Stereochemistry |
| 1 | (R)-2-Chlorohexane | NaN₃ (2.0) | DMF | 60 | 12 | Sₙ2 | 85 | >95% (S)-2-Azidohexane (Inversion) |
| 2 | (R)-2-Chlorohexane | NaN₃ (1.1) | 80% Ethanol (aq) | 60 | 24 | Sₙ1 / E1 | 55 | Racemic 2-Azidohexane + Alkenes |
| 3 | (R)-2-Chlorohexane | NaN₃ (2.0) | Acetone | 50 | 18 | Sₙ2 | 78 | >90% (S)-2-Azidohexane (Inversion) |
Note: The data in Table 2 are representative examples based on established principles of nucleophilic substitution reactions and are intended for illustrative purposes.
Experimental Protocol: Synthesis of 2-Azidohexane via Sₙ2 Reaction
This protocol is designed to favor the Sₙ2 pathway, maximizing yield and ensuring stereochemical inversion.
Safety Precautions:
-
A thorough risk assessment must be conducted before starting.[13][14]
-
Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides. Avoid contact with metals like copper, lead, and brass. Use non-metal spatulas.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.
Materials and Equipment:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Equipment for purification (e.g., fractional distillation apparatus or flash chromatography system)
Procedure:
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add sodium azide (2.0 eq).
-
Add anhydrous DMF to the flask to create a slurry.
-
Add this compound (1.0 eq) to the stirred slurry at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C using an oil bath and stir vigorously for 12-24 hours.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous phase with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent.
-
Remove the solvent (diethyl ether) under reduced pressure using a rotary evaporator to yield the crude 2-azidohexane.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography on silica (B1680970) gel to obtain pure 2-azidohexane.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Visualized Workflow and Logic
Caption: General laboratory workflow for the synthesis of 2-azidohexane.
Caption: Logical relationships between reaction conditions and the favored mechanism.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Stereochemistry of SN1 Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Conditions for E2 Elimination of 2-Chlorohexane to Form Hexenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions governing the E2 elimination of 2-chlorohexane to yield a mixture of hexene isomers. The regioselectivity of the reaction, dictating the distribution of hex-1-ene, (E)-hex-2-ene, and (Z)-hex-2-ene, is highly dependent on the steric bulk of the base employed. This document outlines the expected product distributions with both a sterically unhindered and a sterically hindered base, along with detailed experimental protocols for performing these reactions in a laboratory setting.
Regioselectivity in the E2 Elimination of this compound
The E2 elimination of this compound can proceed via two main pathways, leading to the formation of different constitutional isomers. Abstraction of a proton from the C1 carbon results in the formation of hex-1-ene (the Hofmann product), while abstraction of a proton from the C3 carbon leads to the formation of hex-2-ene (the Zaitsev product). The hex-2-ene can exist as two stereoisomers: (E)-hex-2-ene and (Z)-hex-2-ene.
The choice of base is a critical factor in determining the major product of the reaction:
-
Sterically Unhindered Bases (e.g., Sodium Ethoxide): Small, non-bulky bases favor the formation of the more substituted, thermodynamically more stable alkene. This is known as Zaitsev's rule . In the case of this compound, the major products are (E)-hex-2-ene and (Z)-hex-2-ene.
-
Sterically Hindered Bases (e.g., Potassium tert-Butoxide): Large, bulky bases experience steric hindrance when attempting to abstract the more sterically hindered proton at C3. Consequently, they preferentially abstract the more accessible proton at C1, leading to the formation of the less substituted alkene as the major product. This is known as the Hofmann rule .
Data Presentation: Product Distribution in the E2 Elimination of this compound
The following table summarizes the expected product distribution for the E2 elimination of this compound under two different sets of reaction conditions. The data for the reaction with sodium ethoxide is extrapolated from a similar reaction with 2-chloropentane (B1584031), which yielded 55% trans-2-pentene, 16% cis-2-pentene, and 29% 1-pentene.[1] The distribution for potassium tert-butoxide is based on the established principles of Hofmann elimination.
| Base | Solvent | Product | Isomer | Expected Yield (%) | Rule |
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Hex-2-ene | (E) | ~55% | Zaitsev |
| Hex-2-ene | (Z) | ~16% | Zaitsev | ||
| Hex-1-ene | ~29% | Hofmann | |||
| Potassium tert-Butoxide (KOtBu) | tert-Butanol (t-BuOH) | Hex-1-ene | Major Product | Hofmann | |
| Hex-2-ene | (E) + (Z) | Minor Product | Zaitsev |
Experimental Protocols
The following are detailed methodologies for carrying out the E2 elimination of this compound with sodium ethoxide and potassium tert-butoxide.
Protocol 1: Zaitsev Elimination using Sodium Ethoxide
Objective: To synthesize a mixture of hexenes from this compound, favoring the Zaitsev products ((E)- and (Z)-hex-2-ene).
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a molar excess of sodium ethoxide in absolute ethanol.
-
Addition of Substrate: Slowly add this compound to the stirred solution of sodium ethoxide in ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period sufficient to ensure complete reaction (typically 1-2 hours). Monitor the reaction progress by thin-layer chromatography (TLC) if desired.
-
Workup: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic extracts with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification and Analysis: Purify the resulting mixture of hexenes by fractional distillation. Analyze the product distribution using gas chromatography-mass spectrometry (GC-MS).
Protocol 2: Hofmann Elimination using Potassium tert-Butoxide
Objective: To synthesize a mixture of hexenes from this compound, favoring the Hofmann product (hex-1-ene).
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (t-BuOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a molar excess of potassium tert-butoxide in tert-butanol.
-
Addition of Substrate: Slowly add this compound to the stirred solution of potassium tert-butoxide in tert-butanol.
-
Reaction: Heat the reaction mixture to reflux and maintain the temperature for a period sufficient to ensure complete reaction (typically 1-2 hours). Monitor the reaction progress by TLC if desired.
-
Workup: After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation.
-
Purification and Analysis: Purify the resulting mixture of hexenes by fractional distillation. Analyze the product distribution using GC-MS.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the E2 elimination of this compound.
Caption: Zaitsev elimination of this compound with an unhindered base.
Caption: Hofmann elimination of this compound with a hindered base.
References
Application Notes and Protocols for the Friedel-Crafts Alkylation of Aromatic Compounds with 2-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 2-chlorohexane as an alkylating agent in Friedel-Crafts reactions. Friedel-Crafts alkylation is a fundamental method for the formation of carbon-carbon bonds, involving the substitution of an alkyl group onto an aromatic ring.[1] When using secondary alkyl halides such as this compound, the reaction is characterized by the formation of a secondary carbocation, which is prone to rearrangement.[2][3] These notes will cover the reaction mechanism, expected products, potential side reactions, and detailed experimental procedures for the alkylation of benzene (B151609) and toluene (B28343).
Introduction
The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, is a classic example of an electrophilic aromatic substitution reaction.[3] It typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][4] The use of this compound, a secondary alkyl halide, presents specific mechanistic considerations, primarily the potential for carbocation rearrangements, which significantly influences the final product distribution.[2] Understanding and controlling these factors are crucial for the successful application of this reaction in organic synthesis.
Reaction Mechanism and Stereochemistry
The Friedel-Crafts alkylation with this compound proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst abstracts the chloride from this compound to form a secondary carbocation, the hexan-2-yl cation. This is the primary electrophile in the reaction.[4][5]
-
Carbocation Rearrangement: The initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable secondary or tertiary carbocation. In the case of the hexan-2-yl cation, rearrangement to another secondary carbocation (hexan-3-yl cation) is possible, leading to a mixture of products. However, since both are secondary carbocations, the energy difference is not substantial, and the hexan-2-yl cation is generally the major electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][5]
-
Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[4]
Figure 1: General mechanism of Friedel-Crafts alkylation of benzene with this compound.
Alkylation of Benzene with this compound
The reaction of benzene with this compound primarily yields (1-methylpentyl)benzene, also known as 2-phenylhexane. Due to the formation of a secondary carbocation, rearrangement to other secondary carbocations is possible but often results in a mixture where the product from the initial carbocation predominates.
Expected Products and Quantitative Data
| Alkylating Agent | Aromatic Substrate | Catalyst | Product | Boiling Point (°C) |
| This compound | Benzene | AlCl₃ | (1-Methylpentyl)benzene | ~203-205 |
Experimental Protocol: Synthesis of (1-Methylpentyl)benzene
Materials:
-
This compound
-
Benzene (dried)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Diethyl Ether
-
10% Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.
-
In an ice bath, cool the flask containing benzene (a significant excess is recommended to minimize polyalkylation).
-
Slowly add anhydrous aluminum chloride to the stirred benzene.
-
From the dropping funnel, add this compound dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly pouring the mixture over crushed ice and 10% hydrochloric acid.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent (benzene and diethyl ether) by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain (1-methylpentyl)benzene.
Figure 2: Experimental workflow for the synthesis of (1-methylpentyl)benzene.
Alkylation of Toluene with this compound
The alkylation of toluene with this compound is more complex due to the directing effects of the methyl group on the toluene ring. The methyl group is an ortho-, para-director, leading to a mixture of isomeric products. The ratio of these isomers is influenced by both steric hindrance and reaction temperature.[6][7]
Expected Products and Isomer Distribution
The reaction will produce a mixture of ortho-, meta-, and para-(1-methylpentyl)toluene. At lower temperatures (around 0°C), the ortho and para isomers are generally favored due to kinetic control. At higher temperatures, the thermodynamically more stable meta isomer may be formed in a higher proportion.[6]
| Alkylating Agent | Aromatic Substrate | Catalyst | Products | Isomer Distribution (Typical at 0°C) |
| This compound | Toluene | AlCl₃ | o-(1-Methylpentyl)toluenem-(1-Methylpentyl)toluenep-(1-Methylpentyl)toluene | Ortho: ~54%Meta: ~17%Para: ~29% |
Note: The provided isomer distribution is based on the alkylation of toluene with chloromethane (B1201357) and serves as an estimate. The bulkier sec-hexyl group may lead to a lower proportion of the ortho isomer due to steric hindrance.
Experimental Protocol: Synthesis of (1-Methylpentyl)toluene Isomers
The experimental protocol is similar to that for the alkylation of benzene, with toluene replacing benzene as the aromatic substrate.
Procedure:
Follow the procedure outlined in section 3.2, substituting toluene for benzene. The final product will be a mixture of isomers that can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of each isomer. Separation of the isomers may be possible through careful fractional distillation or chromatography.
Factors Influencing the Reaction
Several factors can affect the outcome of the Friedel-Crafts alkylation with this compound.
Figure 3: Factors influencing the outcome of Friedel-Crafts alkylation.
-
Catalyst: The choice and activity of the Lewis acid catalyst are critical. Stronger Lewis acids generally lead to faster reaction rates.
-
Temperature: Temperature can influence the isomer distribution in the alkylation of substituted benzenes like toluene.[6]
-
Reactant Ratio: Using a large excess of the aromatic compound helps to minimize polyalkylation, a common side reaction where more than one alkyl group is added to the aromatic ring.[2]
-
Solvent: The polarity of the solvent can affect the stability of the carbocation and the overall reaction rate.
Safety Precautions
-
Friedel-Crafts reactions are often exothermic and should be carried out with appropriate temperature control.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled in a dry environment, and all glassware must be thoroughly dried.
-
Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
This compound is flammable and an irritant. Avoid inhalation and contact with skin and eyes.
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a fume hood.
Characterization of Products
The products of the Friedel-Crafts alkylation can be characterized using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the product distribution and identify the different isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the alkylated products.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the product.
Conclusion
The Friedel-Crafts alkylation using this compound provides a direct method for introducing a sec-hexyl group onto an aromatic ring. The primary challenge is the potential for carbocation rearrangement, which dictates the structure of the final product. Careful control of reaction conditions, particularly the reactant ratio and temperature, is essential to optimize the yield of the desired mono-alkylated product and to influence the isomer distribution in the case of substituted aromatic substrates. The protocols and information provided herein serve as a comprehensive guide for researchers employing this important C-C bond-forming reaction.
References
- 1. mt.com [mt.com]
- 2. chegg.com [chegg.com]
- 3. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Application Note: GC-MS Method for the Analysis of 2-Chlorohexane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of reaction products derived from 2-chlorohexane. It provides a complete protocol encompassing sample preparation, GC-MS instrumental parameters, and data analysis. This method is suitable for monitoring nucleophilic substitution and elimination reactions of this compound, which are common pathways in organic synthesis and drug development.
Introduction
This compound is a versatile alkyl halide used as a starting material in various organic syntheses. Its reactions typically yield a mixture of substitution and elimination products. The precise analysis of these product mixtures is crucial for reaction optimization, yield determination, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile compounds and definitive identification through mass spectral data. This document provides a detailed protocol for the analysis of common reaction products of this compound, such as 2-hexanol, 2-methoxyhexane, and various hexene isomers.
Experimental Protocols
Reaction Conditions (Illustrative Examples)
a) Hydrolysis (Nucleophilic Substitution)
-
In a round-bottom flask, dissolve this compound (1 mmol) in a suitable solvent mixture (e.g., 10 mL of 1:1 acetone/water).
-
Add a nucleophile, such as sodium hydroxide (B78521) (1.5 mmol).
-
Heat the mixture under reflux for a specified time (e.g., 1-4 hours), monitoring the reaction progress by taking aliquots for GC-MS analysis.
b) Williamson Ether Synthesis (Nucleophilic Substitution)
-
Prepare a solution of sodium methoxide (B1231860) by cautiously adding sodium (1.5 mmol) to anhydrous methanol (B129727) (10 mL) under an inert atmosphere.
-
Add this compound (1 mmol) to the sodium methoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by GC-MS.
c) Dehydrohalogenation (Elimination)
-
Dissolve this compound (1 mmol) in a solution of potassium hydroxide (1.5 mmol) in ethanol (B145695) (10 mL).
-
Heat the mixture under reflux, monitoring the formation of hexene isomers over time using GC-MS.
Sample Preparation for GC-MS Analysis
-
Quenching: At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture and quench it by adding it to a vial containing 1 mL of ice-cold deionized water.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., diethyl ether or hexane) to the vial. Vortex vigorously for 1 minute to extract the organic products.[1]
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper organic layer to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the GC vial to remove any residual water.
-
Dilution: If necessary, dilute the sample with the extraction solvent to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).
GC-MS Instrumental Parameters
The following parameters are recommended and may be optimized for specific instruments and applications.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Inlet Mode | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temp: 40 °C, hold for 3 minRamp: 10 °C/min to 150 °C, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Mass Scan Range | 35-200 m/z |
Data Presentation
Quantitative analysis of the reaction products can be achieved by creating a calibration curve for each expected analyte using certified reference standards. The following tables provide representative data for the expected reaction products of this compound.
Table 2: Expected Retention Times and Key Mass Fragments of this compound and its Reaction Products
| Compound | Expected Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 1-Hexene | ~4.5 | 84.16 | 41, 56, 84 |
| trans-2-Hexene | ~4.8 | 84.16 | 41, 55, 69, 84 |
| cis-2-Hexene | ~5.0 | 84.16 | 41, 55, 69, 84 |
| trans-3-Hexene | ~4.9 | 84.16 | 41, 55, 69, 84 |
| cis-3-Hexene | ~5.1 | 84.16 | 41, 55, 69, 84 |
| This compound | ~7.2 | 120.62 | 56, 55, 41, 43, 85 |
| 2-Methoxyhexane | ~7.8 | 116.20 | 59, 45, 87, 43 |
| 2-Hexanol | ~8.5 | 102.17 | 45, 43, 57, 87 |
Note: Retention times are approximate and will vary depending on the specific GC-MS system and conditions.
Table 3: Example Quantitative Analysis of a this compound Hydrolysis Reaction Mixture
| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Yield (%) |
| 2-Hexene | 4.8 | 150,000 | 7.5 | 10 |
| This compound | 7.2 | 500,000 | 25.0 | 50 (unreacted) |
| 2-Hexanol | 8.5 | 300,000 | 15.0 | 40 |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Caption: Experimental workflow from reaction to data analysis.
Caption: Reaction pathways of this compound.
Conclusion
The GC-MS method presented in this application note provides a reliable and robust approach for the analysis of this compound reaction products. The detailed protocol for sample preparation and instrumental analysis, combined with the representative quantitative data, offers a solid foundation for researchers in organic synthesis and drug development to monitor reaction outcomes, determine product distributions, and ensure the quality of their synthesized compounds. The provided workflows can be adapted to specific laboratory settings and research objectives.
References
Application Note: Determination of Enantiomeric Excess of 2-Chlorohexane by Chiral Chromatography
Abstract
This document provides a detailed protocol for determining the enantiomeric excess (ee) of 2-chlorohexane. Due to the volatile nature and lack of a strong UV chromophore in this compound, two primary chromatographic methods are presented: High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection and Gas Chromatography (GC) with Flame Ionization Detection (FID). While a plausible HPLC method is described, chiral GC is the recommended technique for its superior resolution and sensitivity for this type of analyte. This note is intended for researchers, scientists, and professionals in drug development and chemical synthesis requiring accurate enantiomeric purity assessment of chiral haloalkanes.
Introduction
The stereochemistry of a molecule is a critical attribute in the pharmaceutical and chemical industries, as enantiomers can exhibit significantly different pharmacological and toxicological properties. This compound is a chiral molecule that serves as a building block in various synthetic pathways. Therefore, the ability to accurately determine its enantiomeric excess is essential for quality control and process optimization. Chiral chromatography, which utilizes a chiral stationary phase (CSP) to differentiate between enantiomers, is the most common and reliable method for this purpose.[1] This application note outlines detailed protocols for both HPLC and GC methods.
Recommended Method: Chiral Gas Chromatography (GC)
For volatile and non-UV absorbing compounds like this compound, chiral Gas Chromatography (GC) is often the more effective and sensitive method.[2] The enantiomers are separated based on their differential interactions with a chiral stationary phase, typically a derivatized cyclodextrin.
Experimental Protocol: Chiral GC
1. Instrumentation and Columns:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Chiral Stationary Phase: Cyclodextrin-based capillary column (e.g., Restek Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Injector: Split/Splitless injector.
2. Sample Preparation:
-
Dissolve the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Vortex the sample to ensure homogeneity.
3. GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 200 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 2 °C/min to 100 °C.
-
Hold: 5 minutes at 100 °C.
-
-
Detector Temperature: 250 °C.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Expected Results: Chiral GC
The described GC method is expected to provide baseline separation of the (R)- and (S)-2-chlorohexane enantiomers. A summary of anticipated quantitative data is presented in Table 1.
| Parameter | (S)-2-Chlorohexane | (R)-2-Chlorohexane |
| Retention Time (min) | ~18.5 | ~19.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5} |
| Enantiomeric Excess (%) | \multicolumn{2}{c | }{Calculated from Peak Areas} |
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)
While GC is recommended, HPLC can also be employed for the chiral separation of this compound. Due to the absence of a UV-absorbing moiety, a Refractive Index (RI) detector is necessary. Normal-phase chromatography with a polysaccharide-based chiral stationary phase is a suitable starting point for method development.[4][5]
Experimental Protocol: Chiral HPLC
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Refractive Index Detector (RID).
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Daicel CHIRALCEL OD-H, 250 x 4.6 mm, 5 µm particle size).
-
Column Temperature: 25 °C.
2. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase (hexane/isopropanol mixture) to a concentration of approximately 5 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase: 99:1 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula provided in the GC section.
Expected Results: Chiral HPLC
This HPLC method is expected to resolve the enantiomers of this compound. A summary of the anticipated quantitative data is presented in Table 2.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~12.3 | ~13.8 |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.2} |
| Enantiomeric Excess (%) | \multicolumn{2}{c | }{Calculated from Peak Areas} |
Experimental Workflow Diagram
The general workflow for determining the enantiomeric excess of a this compound sample is depicted below.
References
Application Notes and Protocols for the Purification of 2-Chlorohexane by Fractional Distillation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chlorohexane is a halogenated alkane commonly utilized as a solvent and an intermediate in organic synthesis, including the development of pharmaceutical compounds. The purity of this compound is critical, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent synthetic steps. Common impurities may include other isomers of chlorohexane (e.g., 1-chlorohexane, 3-chlorohexane), unreacted starting materials such as hexane (B92381) or hexanol, and byproducts from the synthesis process. Due to the close boiling points of these potential contaminants, fractional distillation is the preferred method for achieving high purity.[1][2]
This document provides a comprehensive protocol for the purification of this compound using laboratory-scale fractional distillation. It includes detailed methodologies for the distillation process and subsequent purity analysis by Gas Chromatography (GC), as well as characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Physicochemical Data and Impurity Profile
A summary of the boiling points of this compound and potential impurities is crucial for designing the fractional distillation procedure. The significant overlap in boiling points among the isomers necessitates an efficient fractionating column.
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C₆H₁₃Cl | 122-125 [3] |
| 1-Chlorohexane | C₆H₁₃Cl | ~134 |
| 3-Chlorohexane | C₆H₁₃Cl | ~122-124 |
| n-Hexane | C₆H₁₄ | ~69 |
| 1-Hexanol | C₆H₁₄O | ~157 |
| 2-Hexanol | C₆H₁₄O | ~140 |
Experimental Protocols
Safety Precautions
This compound is a flammable liquid and an irritant.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves, must be worn. Ensure that a fire extinguisher and safety shower are readily accessible. Keep the apparatus away from ignition sources.[3]
Apparatus Setup
A standard laboratory fractional distillation apparatus is required.[1][2][4]
-
Heating: Heating mantle with a stirrer, or a thermostatically controlled oil bath with a magnetic stirrer.
-
Distillation Flask: A round-bottom flask of an appropriate size to be two-thirds full with the crude this compound.
-
Fractionating Column: A Vigreux column or, for higher efficiency, a packed column (e.g., with Raschig rings or metal saddles).[5][6] The column should be insulated with glass wool and aluminum foil to maintain a proper temperature gradient.[7]
-
Distillation Head: With a port for a thermometer or temperature probe.
-
Thermometer/Temperature Probe: Positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[7]
-
Condenser: A Liebig or Allihn condenser with circulating cold water.
-
Receiving Flasks: A series of round-bottom flasks to collect the different fractions.
-
Joints: Ensure all ground-glass joints are properly sealed. Use of a small amount of vacuum grease is recommended if performing a vacuum distillation, though not typically necessary for atmospheric pressure distillation of this compound.
Fractional Distillation Procedure
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Assembling the Apparatus: Assemble the fractional distillation apparatus as illustrated in the workflow diagram below. Ensure all connections are secure.
-
Heating: Begin heating the distillation flask gently. If using a stirrer, ensure it is rotating at a steady rate to promote smooth boiling.
-
Establishing the Temperature Gradient: As the mixture heats, a ring of condensate will be observed rising slowly through the fractionating column.[7] Adjust the heating rate to allow for a slow and steady ascent of the vapor. The packing material in the column facilitates multiple condensation-vaporization cycles, enriching the vapor in the more volatile components.[2][7]
-
Collecting the Fractions:
-
Forerun: Collect the initial distillate, which will primarily contain lower-boiling impurities such as hexane. The temperature at the distillation head will be significantly lower than the boiling point of this compound.
-
Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 122-125 °C), change the receiving flask to collect the purified product.[3] Maintain a slow and steady distillation rate of 1-2 drops per second.
-
Final Fraction: If the temperature begins to rise significantly above the boiling point of this compound, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.
-
-
Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before disassembly.
Data Analysis and Characterization
Purity Assessment by Gas Chromatography (GC)
The purity of the collected fractions should be assessed using Gas Chromatography with a Flame Ionization Detector (GC-FID).
| Parameter | Value |
| Column | Agilent CP-Wax 57 CB (50 m x 0.32 mm, 1.2 µm film thickness) or similar polar capillary column[8] |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 200 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial temperature of 60°C, ramp at 2°C/min to 200°C[8] |
| Injection Volume | 1 µL (split injection) |
| Sample Preparation | Dilute a small aliquot of each fraction in a suitable solvent (e.g., hexane or dichloromethane) |
The purity is determined by the relative peak area of this compound in the chromatogram.
Spectroscopic Characterization
The identity and purity of the main fraction should be confirmed by NMR and IR spectroscopy.
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum of this compound is expected to show characteristic signals for the different protons in the molecule. The chemical shifts (δ) are approximately:
-
δ 4.05 ppm (m, 1H): -CHCl-
-
δ 1.70 ppm (m, 2H): -CHCl-CH₂-
-
δ 1.55 ppm (d, 3H): -CHCl-CH₃
-
δ 1.35 ppm (m, 4H): -CH₂-CH₂-CH₃
-
δ 0.90 ppm (t, 3H): -CH₂-CH₃
¹³C NMR (75 MHz, CDCl₃): The carbon NMR spectrum will provide information on the carbon framework. Expected approximate chemical shifts (δ) are:
-
δ 62.5 ppm: -CHCl-
-
δ 40.0 ppm: -CHCl-CH₂-
-
δ 31.0 ppm: -CH₂-CH₂-CH₃
-
δ 25.0 ppm: -CHCl-CH₃
-
δ 22.5 ppm: -CH₂-CH₂-CH₃
-
δ 14.0 ppm: -CH₂-CH₃
IR Spectroscopy (Liquid Film): The IR spectrum will show characteristic absorption bands for the functional groups present.[9]
-
2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.
-
1465 cm⁻¹: C-H bending vibrations.
-
725-650 cm⁻¹: C-Cl stretching vibration (characteristic for alkyl halides).[10]
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. Fractional distillation - Wikipedia [en.wikipedia.org]
- 2. Fractionating column - Wikipedia [en.wikipedia.org]
- 3. Page loading... [guidechem.com]
- 4. usalab.com [usalab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Columns – KGW – Isotherm [kgw-isotherm.com]
- 7. Purification [chem.rochester.edu]
- 8. gcms.cz [gcms.cz]
- 9. This compound(638-28-8) IR Spectrum [chemicalbook.com]
- 10. chegg.com [chegg.com]
Application Notes and Protocols for the Chiral Resolution of Racemic 2-Chlorohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the chiral resolution of racemic 2-chlorohexane. As this compound lacks a functional group amenable to direct reaction with common resolving agents, the strategy involves a two-step process. First, racemic this compound is hydrolyzed to racemic 2-hexanol (B165339). Subsequently, the enantiomers of 2-hexanol are resolved. Two effective methods for the resolution of 2-hexanol are presented: classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution using a lipase (B570770).
Introduction
Chiral compounds are of paramount importance in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, known as chiral resolution, is a critical process in the synthesis of enantiopure active pharmaceutical ingredients.
This compound is a chiral secondary alkyl halide. Direct resolution of such compounds is challenging due to their limited reactivity towards standard chiral resolving agents. A robust and widely applicable strategy is to first convert the chiral substrate into a derivative with a functional group suitable for resolution, such as an alcohol. This application note details the conversion of racemic this compound to racemic 2-hexanol, followed by two distinct and effective protocols for the resolution of the resulting 2-hexanol.
The first protocol describes a classical chemical resolution method. This involves the formation of diastereomeric esters from the racemic alcohol, which can then be separated by fractional crystallization. The second protocol outlines a highly efficient enzymatic kinetic resolution, which utilizes the enantioselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the unreacted alcohol and the acylated product.
Experimental Workflow
The overall workflow for the chiral resolution of racemic this compound is depicted below. It begins with the hydrolysis of the starting material to produce racemic 2-hexanol. This is followed by one of two alternative pathways for the resolution of the alcohol enantiomers.
Caption: Workflow for the chiral resolution of this compound.
Experimental Protocols
Protocol 1: Hydrolysis of Racemic this compound to 2-Hexanol
This protocol describes the conversion of the starting material into a substrate suitable for chiral resolution.
Materials:
-
Racemic this compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve racemic this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield racemic 2-hexanol.
-
The crude product can be purified by distillation if necessary.
Protocol 2A: Classical Chemical Resolution of Racemic 2-Hexanol
This method involves the formation and separation of diastereomeric salts.
Materials:
-
Racemic 2-hexanol
-
Phthalic anhydride
-
(-)-Brucine (or another suitable chiral base)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
Step 2A-1: Formation of Phthalate (B1215562) Monoester
-
In a flask, combine racemic 2-hexanol (1.0 eq) and phthalic anhydride (1.1 eq) in pyridine (2.0 eq).
-
Heat the mixture at 100°C for 2 hours.
-
Cool the mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and concentrate to yield the crude phthalate monoester.
Step 2A-2: Formation and Separation of Diastereomeric Salts
-
Dissolve the crude phthalate monoester in hot acetone.
-
In a separate flask, dissolve an equimolar amount of (-)-brucine in hot acetone.
-
Add the brucine (B1667951) solution to the ester solution and allow the mixture to cool slowly to room temperature, and then in a refrigerator overnight to facilitate crystallization.
-
Collect the crystals by filtration. These crystals represent the less soluble diastereomeric salt.
-
Recrystallize the salt from fresh acetone to improve diastereomeric purity.
Step 2A-3: Hydrolysis to Enantiopure Alcohol
-
Treat the recrystallized diastereomeric salt with 2 M aqueous NaOH to hydrolyze the ester and liberate the chiral alcohol and brucine.
-
Extract the mixture with diethyl ether to recover the enantiopure 2-hexanol.
-
The aqueous layer can be acidified to recover the phthalic acid and brucine if desired.
-
The enantiomeric excess (e.e.) of the resolved alcohol should be determined by chiral GC or HPLC.
Protocol 2B: Enzymatic Kinetic Resolution of Racemic 2-Hexanol
This protocol utilizes the high enantioselectivity of lipases.[1]
Materials:
-
Racemic 2-hexanol
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Vinyl acetate (B1210297) (acyl donor)
-
Anhydrous organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether (MTBE))
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
-
Analytical equipment: Chiral Gas Chromatograph (GC) or HPLC with a suitable chiral column
Procedure:
Step 2B-1: Enzymatic Reaction
-
To a flask containing racemic 2-hexanol (1.0 eq), add anhydrous MTBE (to a concentration of ~0.1-0.2 M).
-
Add vinyl acetate (2.0 eq) as the acyl donor.
-
Add immobilized CALB (e.g., 10% by weight of the substrate).
-
Seal the flask and stir the suspension at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
Stop the reaction when the conversion is close to 50% by filtering off the enzyme. The enzyme can be washed with the solvent and potentially reused.
Step 2B-2: Product Purification and Analysis
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Separate the unreacted alcohol from the acetate ester product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.
-
Determine the enantiomeric excess of the purified unreacted alcohol and the corresponding acetate ester by chiral GC or HPLC.
Data Presentation
The following table summarizes representative quantitative data for the chiral resolution of a secondary alcohol using the methods described. The specific values for 2-hexanol may vary and require optimization.
| Parameter | Method A: Classical Chemical Resolution (Representative) | Method B: Enzymatic Kinetic Resolution (Representative) |
| Resolving Agent/Catalyst | (-)-Brucine | Candida antarctica lipase B (CALB) |
| Yield of (S)-2-Hexanol | ~35-45% (after crystallization and hydrolysis) | ~45-50% |
| Enantiomeric Excess (e.e.) of (S)-2-Hexanol | >98% | >99% |
| Yield of (R)-2-Hexanyl Acetate | N/A | ~45-50% |
| Enantiomeric Excess (e.e.) of (R)-2-Hexanyl Acetate | N/A | >99% |
| Key Optimization Parameters | Solvent for crystallization, temperature, number of recrystallizations | Reaction time, temperature, solvent, acyl donor |
Conclusion
The chiral resolution of racemic this compound can be effectively achieved through a two-step process involving initial hydrolysis to 2-hexanol, followed by resolution of the alcohol enantiomers. Both classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution are viable and powerful techniques. The enzymatic method, in particular, often offers high enantioselectivity and milder reaction conditions, making it an attractive option for producing enantiopure secondary alcohols. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and desired purity.
References
Industrial-Scale Synthesis of 2-Chlorohexane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-chlorohexane, a key intermediate in various industrial applications, including the synthesis of active pharmaceutical ingredients (APIs). The information is intended to guide researchers, scientists, and drug development professionals in establishing efficient, safe, and scalable manufacturing processes.
Overview and Industrial Applications
This compound is a versatile organochlorine compound primarily used as an intermediate in organic synthesis. Its reactivity allows for its use in the production of a variety of fine chemicals and specialty materials. In the pharmaceutical industry, chloroalkanes are crucial building blocks for the synthesis of numerous drugs. While direct public documentation linking this compound to specific commercial drugs is limited, its structural motif is relevant to the synthesis of various carbocyclic and heterocyclic compounds that are scaffolds for therapeutic agents, potentially including anticonvulsants and antivirals.
The industrial demand for high-purity this compound necessitates robust and optimized synthesis and purification protocols to ensure product quality and process efficiency.
Synthesis Methodologies for Industrial Production
Two primary methods are prevalent for the industrial-scale synthesis of this compound:
-
Method 1: Nucleophilic Substitution of 2-Hexanol (B165339)
-
Method 2: Free-Radical Chlorination of Hexane (B92381)
The choice of method depends on factors such as raw material cost, desired purity, and the capability to handle specific reagents and byproducts.
Method 1: Nucleophilic Substitution of 2-Hexanol
This classic method involves the reaction of 2-hexanol with a chlorinating agent, typically hydrogen chloride (HCl) or thionyl chloride (SOCl₂). The reaction with thionyl chloride is often preferred in industrial settings for its high yield and the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture.
2.1.1. Experimental Protocol: Synthesis of this compound from 2-Hexanol using Thionyl Chloride
This protocol describes a representative industrial-scale batch process.
Materials:
-
2-Hexanol (≥98% purity)
-
Thionyl chloride (SOCl₂) (≥99% purity)
-
Pyridine (B92270) (catalyst, optional)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Toluene (solvent)
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, overhead stirrer, reflux condenser, and addition funnel.
-
Scrubber system for SO₂ and HCl gases.
-
Separatory funnel or liquid-liquid extraction unit.
-
Fractional distillation unit.
Procedure:
-
Reactor Setup: Charge the reactor with 2-hexanol and toluene. The solvent helps to control the reaction temperature and viscosity.
-
Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.
-
Thionyl Chloride Addition: Slowly add thionyl chloride to the stirred solution from the addition funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C. A small amount of pyridine can be added as a catalyst to increase the reaction rate.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to a stirred, chilled aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
The crude this compound is purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at 122-124 °C.
-
2.1.2. Process Workflow Diagram
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Method 2: Free-Radical Chlorination of Hexane
This method involves the direct chlorination of n-hexane using chlorine gas (Cl₂) initiated by UV light or a radical initiator. While economically advantageous due to the low cost of hexane, this process typically yields a mixture of monochlorinated isomers (1-chlorohexane, this compound, and 3-chlorohexane) and polychlorinated products. Achieving high selectivity for this compound on an industrial scale is challenging and requires careful control of reaction conditions.
2.2.1. Experimental Protocol: Free-Radical Chlorination of Hexane
This protocol outlines a continuous industrial process designed to favor monochlorination.
Materials:
-
n-Hexane (high purity)
-
Chlorine gas (Cl₂)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Photochemical flow reactor with a UV lamp.
-
Gas-liquid separator.
-
Scrubber for HCl and unreacted chlorine.
-
Fractional distillation train.
Procedure:
-
Feed Preparation: A continuous stream of n-hexane is fed into the photochemical reactor. To favor monochlorination, a high molar ratio of hexane to chlorine is maintained.
-
Reaction: The hexane is exposed to chlorine gas under UV irradiation. The reaction is highly exothermic and the reactor temperature is maintained in the range of 15-25 °C to minimize over-chlorination.
-
Product Separation: The reaction mixture flows into a gas-liquid separator. Unreacted hexane and HCl gas are separated from the chlorinated hexane products. The unreacted hexane is recycled back to the reactor feed.
-
Gas Scrubbing: The HCl gas and any unreacted chlorine are passed through a scrubber containing a caustic solution (e.g., NaOH).
-
Purification: The liquid mixture of chlorohexane isomers is sent to a multi-stage fractional distillation unit.
-
The first column removes any remaining hexane.
-
Subsequent columns separate the monochlorinated isomers based on their boiling points. This compound is collected at its boiling point of 123 °C.
-
2.2.2. Process Logic Diagram
Caption: Logical flow for the continuous free-radical chlorination of hexane.
Data Presentation: Comparison of Synthesis Methods
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Free-Radical Chlorination |
| Starting Material | 2-Hexanol | n-Hexane |
| Primary Reagent | Thionyl chloride (SOCl₂) or HCl | Chlorine gas (Cl₂) |
| Catalyst/Initiator | Pyridine (optional) | UV light or radical initiator |
| Typical Yield of this compound | High (>90%) | Moderate (selectivity dependent) |
| Purity Before Final Purification | High | Low to Moderate (mixture of isomers) |
| Primary Byproducts | SO₂, HCl | HCl, other chloro-isomers, polychlorinated hexanes |
| Process Type | Typically Batch | Typically Continuous |
| Key Advantage | High selectivity and purity | Low raw material cost |
| Key Disadvantage | Higher cost of 2-hexanol | Low selectivity, complex purification |
Purification of this compound for Pharmaceutical Applications
Achieving the high purity (typically >99.5%) required for pharmaceutical intermediates necessitates a robust purification strategy.
-
Fractional Distillation: This is the primary method for purifying this compound on an industrial scale. Due to the close boiling points of the chlorohexane isomers (1-chlorohexane: ~135 °C, this compound: ~123 °C, 3-chlorohexane: ~121 °C), a distillation column with a high number of theoretical plates is required for efficient separation.[1][2]
-
Preparative Gas Chromatography (Prep-GC): For achieving very high purity on a smaller industrial scale or for reference standards, preparative gas chromatography can be employed. This technique offers excellent separation of isomers but has lower throughput compared to distillation.[3][4]
Safety, Handling, and Waste Disposal
5.1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor. It can cause skin and eye irritation.[4]
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a closed system. Use explosion-proof electrical equipment.[3]
-
Personal Protective Equipment:
5.2. Handling and Storage
-
Keep away from heat, sparks, and open flames.[3]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Store in a cool, dry, well-ventilated area in tightly closed containers.[3]
5.3. Waste Disposal
-
Dispose of waste this compound and contaminated materials through a licensed hazardous waste disposal company.
-
Do not discharge into drains or the environment.[5]
-
Neutralize acidic byproducts (HCl, SO₂) from the synthesis process in a scrubber before release or disposal in accordance with local regulations.
Conclusion
The large-scale synthesis of this compound for industrial applications, particularly in the pharmaceutical sector, requires careful selection of the synthesis methodology based on economic and purity considerations. The nucleophilic substitution of 2-hexanol offers a route to high-purity this compound with high selectivity, making it suitable for applications with stringent quality requirements. The free-radical chlorination of hexane is a more cost-effective route but presents significant challenges in achieving high selectivity and requires extensive purification. For all processes, strict adherence to safety protocols for handling flammable and corrosive materials is paramount.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. 17 structural constitutional isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F structural formula skeletal formula 20 R/S optical isomers enantiomers chain positional isomerism 28 isomers in total Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 3. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Chlorohexane in the Synthesis of Lipophilic Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Chlorohexane is a versatile alkylating agent employed in the synthesis of various organic compounds.[1] In the pharmaceutical industry, the introduction of moderately long alkyl chains, such as a hexyl group, can significantly modulate the lipophilicity of a drug candidate. This modification can influence critical pharmacokinetic properties, including membrane permeability, protein binding, and the overall absorption, distribution, metabolism, and excretion (ADME) profile. While chlorinated hydrocarbons can present toxicity risks, their unique reactivity makes them valuable in specific synthetic applications.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, Hexyl 4-aminobenzoate (B8803810), an analog of Benzocaine and other bioactive aminobenzoate esters.
The primary reaction pathway involves the nucleophilic substitution of the chlorine atom in this compound by a suitable nucleophile.[1] In the context of synthesizing Hexyl 4-aminobenzoate, this can be achieved through either O-alkylation of 4-aminobenzoic acid or N-alkylation followed by esterification, with O-alkylation being a more direct route.
I. Synthesis of Hexyl 4-aminobenzoate via O-Alkylation
A primary application of this compound in pharmaceutical intermediate synthesis is the introduction of a hexyl group to a carboxylic acid, forming an ester. This is exemplified in the synthesis of Hexyl 4-aminobenzoate.
Reaction Principle:
The synthesis of Hexyl 4-aminobenzoate from 4-aminobenzoic acid and this compound proceeds via a nucleophilic substitution reaction (SN2). The carboxylate anion of 4-aminobenzoic acid, generated in the presence of a base, acts as a nucleophile, attacking the electrophilic carbon atom of this compound to which the chlorine is attached. The chlorine atom is displaced as a chloride ion, resulting in the formation of the hexyl ester.
Experimental Workflow Diagram:
References
Application Notes and Protocols for Monitoring the Kinetics of 2-Chlorohexane Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to monitoring the kinetics of substitution reactions of 2-chlorohexane, a secondary alkyl halide that can undergo both S(_N)1 and S(_N)2 reactions. The protocols detailed below offer methods for determining reaction rates, rate constants, and the influence of reaction conditions on the substitution mechanism.
Introduction
Nucleophilic substitution reactions are fundamental in organic chemistry and crucial for the synthesis of a wide array of pharmaceutical compounds. This compound serves as a model substrate for studying the competition between unimolecular (S(N)1) and bimolecular (S(_N)2) substitution pathways.[1][2] The kinetics of these reactions are highly dependent on the nucleophile, solvent, and temperature.[3] Understanding and quantifying these kinetics are essential for reaction optimization and mechanistic elucidation.
This document outlines two primary methods for monitoring the kinetics of this compound substitution reactions: a classical titration method and modern instrumental techniques such as UV-Visible Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reaction Mechanisms: S(_N)1 vs. S(_N)2
The substitution reactions of this compound can proceed through two distinct mechanisms, each with a characteristic rate law.
-
S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate of reaction is dependent only on the concentration of the substrate (this compound).[1][4]
-
Rate = k[this compound]
-
-
S(_N)2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the leaving group departs. The rate of reaction is dependent on the concentration of both the substrate and the nucleophile.[2][5]
-
Rate = k[this compound][Nucleophile]
-
The choice of reaction conditions will favor one pathway over the other. Polar protic solvents and weak nucleophiles favor S(N)1 reactions, while polar aprotic solvents and strong nucleophiles favor S(_N)2 reactions.[3]
Caption: S(_N)1 reaction pathway of this compound.
Caption: S(_N)2 reaction pathway of this compound.
Data Presentation: Illustrative Kinetic Data
The following tables present hypothetical quantitative data for the substitution reactions of this compound under different conditions to illustrate how results can be structured for comparison.
Table 1: Effect of Nucleophile on Reaction Rate (Solvent: 80% Ethanol/20% Water, Temperature: 25°C)
| Nucleophile (0.1 M) | Initial Rate (M/s) | Rate Constant (k) | Predominant Mechanism |
| H₂O | 1.2 x 10⁻⁶ | 1.2 x 10⁻⁵ s⁻¹ | S(_N)1 |
| CH₃COO⁻ | 4.5 x 10⁻⁶ | 4.5 x 10⁻⁵ M⁻¹s⁻¹ | S(_N)2 |
| OH⁻ | 1.8 x 10⁻⁵ | 1.8 x 10⁻⁴ M⁻¹s⁻¹ | S(_N)2 |
| I⁻ | 9.0 x 10⁻⁵ | 9.0 x 10⁻⁴ M⁻¹s⁻¹ | S(_N)2 |
Table 2: Effect of Solvent on S(_N)1 Reaction Rate (Nucleophile: H₂O, Temperature: 25°C)
| Solvent Composition (v/v) | Dielectric Constant | Initial Rate (M/s) | Rate Constant (k, s⁻¹) |
| 100% Ethanol | 24.3 | 2.1 x 10⁻⁷ | 2.1 x 10⁻⁶ |
| 80% Ethanol / 20% Water | 36.5 | 1.2 x 10⁻⁶ | 1.2 x 10⁻⁵ |
| 50% Ethanol / 50% Water | 55.3 | 8.5 x 10⁻⁶ | 8.5 x 10⁻⁵ |
| 100% Water | 78.5 | 5.0 x 10⁻⁵ | 5.0 x 10⁻⁴ |
Table 3: Effect of Temperature on S(_N)2 Reaction Rate (Nucleophile: 0.1 M OH⁻, Solvent: 80% Ethanol/20% Water)
| Temperature (°C) | Initial Rate (M/s) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
| 25 | 1.8 x 10⁻⁵ | 1.8 x 10⁻⁴ | 85 |
| 35 | 4.9 x 10⁻⁵ | 4.9 x 10⁻⁴ | 85 |
| 45 | 1.3 x 10⁻⁴ | 1.3 x 10⁻³ | 85 |
Experimental Protocols
Protocol 1: Monitoring Kinetics by Titration
This protocol is adapted from methods used for other alkyl halides and relies on monitoring the production of acid during the reaction.[6]
Objective: To determine the rate of hydrolysis (S(_N)1) of this compound by monitoring the production of HCl with an indicator.
Materials:
-
This compound
-
Acetone (reagent grade)
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein or bromophenol blue indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Erlenmeyer flasks
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a solvent mixture, for example, 80% ethanol/20% water (v/v).
-
Reaction Setup:
-
In a series of Erlenmeyer flasks, add a known volume (e.g., 50.0 mL) of the solvent mixture.
-
Add a few drops of the chosen indicator to each flask.
-
Add a small, precise volume of the standardized NaOH solution (e.g., 1.00 mL) to each flask. The solution should be basic.
-
Place the flasks in the constant temperature water bath and allow them to equilibrate.
-
-
Initiation of Reaction:
-
At time t=0, add a known amount of this compound to the first flask, swirl to mix, and start the stopwatch.
-
-
Monitoring the Reaction:
-
Record the time it takes for the indicator to change color. This color change signifies the neutralization of the added NaOH by the HCl produced in the hydrolysis reaction.
-
-
Data Collection: Repeat the procedure at different temperatures or with different solvent compositions to study their effects on the reaction rate.
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics as the concentration of water (the nucleophile) is in large excess.[7]
-
The rate law is: Rate = k[this compound].
-
The integrated rate law is: ln([R-X]_t / [R-X]₀) = -kt, where [R-X]_t is the concentration of this compound at time t, and [R-X]₀ is the initial concentration.[7]
-
The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln([R-X]) versus time.
-
Protocol 2: General Protocol for Instrumental Analysis (UV-Vis or NMR)
Instrumental methods like UV-Vis and NMR spectroscopy offer continuous and non-invasive ways to monitor reaction kinetics.[8][9][10]
Objective: To continuously monitor the concentration of reactants or products over time.
A. UV-Visible Spectrophotometry
This method is applicable if either the reactant or the product has a distinct UV-Vis absorbance profile.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for either this compound or the expected substitution product.
-
Reaction Setup:
-
Equilibrate the UV-Vis spectrophotometer cell holder to the desired reaction temperature.
-
Prepare the reaction mixture in a separate vessel by combining the solvent, nucleophile, and any other reagents.
-
-
Initiation and Monitoring:
-
Add a known concentration of this compound to the reaction mixture to initiate the reaction.
-
Quickly transfer a portion of the mixture to a cuvette and place it in the spectrophotometer.
-
Record the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis: Use the Beer-Lambert law (A = εbc) to relate absorbance to the concentration of the monitored species. Plot concentration versus time to determine the reaction rate and rate constant.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions in situ, as it can track the disappearance of reactant signals and the appearance of product signals simultaneously.[8][9][11]
Procedure:
-
Signal Selection: Identify characteristic NMR signals (e.g., specific proton or carbon peaks) for both this compound and the expected product that are well-resolved.
-
Reaction Setup:
-
Set up the reaction directly in an NMR tube at a controlled temperature.
-
Acquire an initial spectrum before the addition of the final reagent to initiate the reaction.
-
-
Initiation and Monitoring:
-
Add the final reagent (e.g., nucleophile) to the NMR tube to start the reaction.
-
Acquire a series of spectra at regular time intervals.
-
-
Data Analysis: Integrate the selected reactant and product peaks in each spectrum. The relative integrals are proportional to the concentrations of the species. Plot the concentration of the reactant or product versus time to determine the reaction kinetics.
Experimental Workflow Diagram
Caption: General experimental workflow for kinetic studies.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Magritek [magritek.com]
- 10. gbcsci.com [gbcsci.com]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 2-Chlorohexane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound from 2-hexanol (B165339).
Issue 1: Low Yield of this compound
-
Symptom: The isolated yield of this compound is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting material (2-hexanol). If the reaction stalls, consider increasing the reaction time or temperature, or adding more reagent.
-
Side Reactions (Elimination): Elimination reactions (E1 and E2) can compete with the desired substitution reaction (SN1/SN2), leading to the formation of hexene isomers as byproducts. To favor substitution over elimination, it is generally advisable to use lower temperatures.
-
Reagent Quality: The purity of the reagents, particularly thionyl chloride (SOCl₂) or hydrochloric acid (HCl), is crucial. Old or improperly stored reagents can be less effective. Use freshly opened or purified reagents.
-
Moisture Contamination: Thionyl chloride reacts vigorously with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) when using SOCl₂.
-
Losses during Workup: Significant amounts of the product can be lost during the aqueous workup and extraction steps. Ensure efficient extraction by using the appropriate solvent and performing multiple extractions. Minimize losses during distillation by using a proper setup and avoiding overheating.
-
Issue 2: Formation of Multiple Products
-
Symptom: GC-MS or NMR analysis of the crude product shows the presence of significant impurities besides this compound.
-
Possible Causes & Solutions:
-
Elimination Products (Hexenes): As mentioned above, the formation of 1-hexene (B165129) and 2-hexene (B8810679) is a common side reaction. Lowering the reaction temperature can help minimize the formation of these byproducts.
-
Carbocation Rearrangement (with HCl): When using hydrochloric acid, the reaction can proceed via an SN1 mechanism, which involves a carbocation intermediate. This secondary carbocation can potentially undergo a hydride shift to form a more stable carbocation, leading to a mixture of isomeric chlorohexanes. Using the Lucas reagent (HCl and ZnCl₂) can promote the SN1 pathway. To favor a more controlled reaction, the thionyl chloride method is often preferred.
-
Over-chlorination (in free-radical synthesis): If synthesizing this compound from hexane (B92381) via free-radical chlorination, controlling the stoichiometry of chlorine is critical to avoid the formation of di- and polychlorinated hexanes. This method is generally less selective for producing a single isomer.
-
Issue 3: Difficulty in Product Purification
-
Symptom: The final product is difficult to purify by distillation or chromatography.
-
Possible Causes & Solutions:
-
Close Boiling Points: The boiling points of this compound and its hexene byproducts may be close, making separation by simple distillation challenging. Use fractional distillation with a column that has a high number of theoretical plates for better separation.
-
Co-distillation: The product might co-distill with residual solvent or other impurities. Ensure the crude product is thoroughly dried and free of low-boiling impurities before the final distillation.
-
Azeotrope Formation: In some cases, the product may form an azeotrope with the solvent or byproducts, making separation by distillation difficult. In such scenarios, consider alternative purification methods like column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound from 2-hexanol with high yield?
Both the thionyl chloride (SOCl₂) and the hydrogen chloride (HCl) methods can give good yields of this compound. The reaction with SOCl₂ is often preferred as it produces gaseous byproducts (SO₂ and HCl), which can be easily removed, driving the reaction to completion.[1] Additionally, the stereochemistry can be controlled by the presence or absence of a base like pyridine.[2]
Q2: How can I minimize the formation of alkene byproducts?
Elimination reactions are favored at higher temperatures. To minimize the formation of hexenes, it is recommended to carry out the reaction at the lowest effective temperature. When using SOCl₂, the reaction can often be performed at or below room temperature.
Q3: What is the role of zinc chloride (ZnCl₂) in the reaction with HCl?
Zinc chloride is a Lewis acid that acts as a catalyst. It coordinates with the hydroxyl group of the alcohol, making it a better leaving group (H₂O). This facilitates the formation of a carbocation and promotes the SN1 reaction. The mixture of concentrated HCl and anhydrous ZnCl₂ is known as the Lucas reagent.
Q4: How can I determine if my reaction is complete?
The progress of the reaction can be monitored by TLC. Spot the reaction mixture alongside the starting material (2-hexanol). The reaction is complete when the spot corresponding to 2-hexanol has disappeared. GC analysis can also be used to monitor the disappearance of the starting material and the appearance of the product peak.
Q5: What is the expected stereochemical outcome of the reaction?
-
With SOCl₂ in the absence of a base (like pyridine): The reaction often proceeds with retention of configuration through an SNi (internal nucleophilic substitution) mechanism.
-
With SOCl₂ in the presence of pyridine: The reaction typically proceeds with inversion of configuration via an SN2 mechanism.[2]
-
With HCl/ZnCl₂: The reaction of secondary alcohols like 2-hexanol with the Lucas reagent tends to proceed through an SN1 mechanism, which involves a carbocation intermediate. This can lead to a racemic mixture if the starting alcohol is chiral.
Data Presentation
The following table summarizes the expected influence of various reaction conditions on the yield of this compound and the formation of major side products. Please note that these are general trends, and actual results may vary.
| Reagent | Temperature | Solvent | Catalyst | Expected this compound Yield | Major Side Products | Predominant Mechanism |
| SOCl₂ | Low (0-25 °C) | Aprotic (e.g., Dichloromethane (B109758), Ether) | None | High | Minimal hexenes | SNi (retention) |
| SOCl₂ | High | Aprotic (e.g., Dichloromethane, Ether) | None | Moderate to High | Increased hexenes | SNi / E2 |
| SOCl₂ / Pyridine | Low (0-25 °C) | Aprotic (e.g., Dichloromethane, Ether) | Pyridine | High | Minimal hexenes | SN2 (inversion) |
| Conc. HCl | Room Temp | None | None | Low to Moderate | Hexenes | SN1 / E1 |
| Conc. HCl / ZnCl₂ | Room Temp | None | ZnCl₂ | Moderate to High | Hexenes, potential rearranged isomers | SN1 / E1 |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride (SOCl₂)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts). Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In the flask, place 2-hexanol (1 equivalent) dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether).
-
Reaction: Cool the flask in an ice bath (0-5 °C). Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes with constant stirring.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by fractional distillation.
Protocol 2: Synthesis of this compound using the Lucas Reagent (HCl/ZnCl₂)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-hexanol (1 equivalent).
-
Reagent Preparation: Prepare the Lucas reagent by carefully dissolving anhydrous zinc chloride (1.1 to 1.3 equivalents) in concentrated hydrochloric acid. This process is exothermic and should be done with cooling.
-
Reaction: Add the prepared Lucas reagent to the 2-hexanol. Stir the mixture vigorously at room temperature. For a secondary alcohol like 2-hexanol, the solution should turn cloudy within 3-5 minutes, indicating the formation of the insoluble this compound.
-
Completion: Allow the reaction to proceed for 30-60 minutes to ensure maximum conversion.
-
Workup: Separate the upper organic layer of this compound. If an emulsion forms, the layers can be separated by adding a small amount of a suitable organic solvent like diethyl ether.
-
Purification: Wash the organic layer with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine. Dry the product over anhydrous calcium chloride, filter, and purify by fractional distillation.
Mandatory Visualization
References
Suppressing the formation of 2-hexene during 2-Chlorohexane substitution
Troubleshooting Guide: Suppressing 2-Hexene (B8810679) Formation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering issues with the formation of 2-hexene as an undesired byproduct during nucleophilic substitution reactions of 2-chlorohexane.
Frequently Asked Questions (FAQs)
Q1: Why is 2-hexene forming during my substitution reaction with this compound?
A: this compound is a secondary alkyl halide, which means it can undergo both substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][2] The formation of 2-hexene is the result of an elimination reaction. Several factors, including the strength of the nucleophile/base, solvent, and temperature, determine which reaction pathway is favored.[3][4]
Q2: What are the key factors that influence the ratio of substitution to elimination products?
A: The primary factors influencing the competition between substitution and elimination are:
-
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination (E2), while good nucleophiles that are weak bases favor substitution (SN2).[5][6]
-
Substrate Structure: this compound is a secondary halide, making it susceptible to all four reaction pathways (SN1, SN2, E1, E2).[2][7] Steric hindrance around the reaction center can slow down SN2 reactions.[8][9][10][11]
-
Solvent: Polar aprotic solvents generally favor SN2 reactions, whereas polar protic solvents can favor SN1, E1, and sometimes E2 reactions.[4][12][13][14]
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[15][16][17] This is because elimination reactions result in an increase in the number of products, leading to a positive entropy change, which is more significant at higher temperatures.[15][17]
Troubleshooting Specific Issues
Issue 1: High yield of 2-hexene when using a strong nucleophile.
Cause: Many strong nucleophiles are also strong bases. For a secondary halide like this compound, a strong, non-bulky base can lead to a significant amount of the E2 product (2-hexene) alongside the SN2 product.[2]
Solution:
-
Select a Good Nucleophile that is a Weak Base: To favor the SN2 pathway, choose a nucleophile that is a weak base. Examples include halides (I⁻, Br⁻), azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[6]
-
Use a Bulky Base (if elimination is desired): If the goal were to favor elimination, a sterically hindered, strong base like potassium tert-butoxide (KOtBu) would be used.[18] However, to suppress elimination, avoid such bases.
Issue 2: Increased 2-hexene formation when running the reaction at elevated temperatures.
Cause: Elimination reactions have a higher activation energy than substitution reactions but also a greater positive entropy change.[15][17] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the -TΔS term becomes more significant at higher temperatures, making elimination more favorable.[15]
Solution:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature will favor the substitution pathway.[16] It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.
Issue 3: Unexpectedly high elimination when using a polar protic solvent.
Cause: Polar protic solvents (e.g., water, ethanol, methanol) can solvate the nucleophile through hydrogen bonding, which hinders its ability to act as a nucleophile in an SN2 reaction.[12] This can slow down the SN2 pathway, allowing the E2 or even E1/SN1 pathways to compete more effectively. These solvents can also promote the formation of a carbocation intermediate, leading to E1 and SN1 products.[1][14]
Solution:
-
Use a Polar Aprotic Solvent: Solvents like acetone (B3395972), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (CH₃CN) are polar enough to dissolve the reactants but do not form strong hydrogen bonds with the nucleophile.[13][14] This enhances the nucleophilicity and favors the SN2 reaction over elimination.[4]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution for this compound
| Nucleophile/Base | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Predominant Mechanism(s) |
| NaCN | DMSO | 25 | 2-cyanohexane | 2-hexene | SN2 |
| NaOCH₃ | CH₃OH | 25 | 2-methoxyhexane, 2-hexene | SN2, E2 | |
| NaOCH₃ | CH₃OH | 80 | 2-hexene | 2-methoxyhexane | E2, SN2 |
| H₂O | H₂O/Heat | 100 | 2-hexanol, 2-hexene | SN1, E1 | |
| KOtBu | t-BuOH | 25 | 1-hexene, 2-hexene | E2 |
Note: This table represents expected qualitative outcomes based on general principles of organic chemistry. Actual yields may vary.
Experimental Protocols
Protocol 1: Minimizing 2-Hexene Formation via an SN2 Reaction
Objective: To maximize the yield of the substitution product, 2-iodohexane, while minimizing the formation of 2-hexene.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Sodium thiosulfate (B1220275) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide in anhydrous acetone.
-
Add this compound to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by the formation of a white precipitate (NaCl).
-
After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with 5% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator to obtain the crude 2-iodohexane.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: Competing substitution and elimination pathways for this compound.
Caption: Troubleshooting flowchart for minimizing 2-hexene formation.
References
- 1. For each reaction, decide whether substitution or elimination (or... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solved (S)-2-chlorohexane SN1/E1 conditions CH3OH | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting Grignard reaction initiation with 2-Chlorohexane
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during the initiation of a Grignard reaction, with a specific focus on the use of 2-chlorohexane, a secondary alkyl halide known for its challenging reactivity.
Troubleshooting Guide: Initiation Failure with this compound
Question: My Grignard reaction with this compound is not starting. What are the common causes and how can I troubleshoot this?
Answer:
Initiation failure is a frequent challenge in Grignard synthesis, especially with less reactive alkyl chlorides like this compound. The primary obstacle is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the alkyl halide.[1] Additionally, the presence of even trace amounts of water can quench the reaction.[2][3]
Follow this troubleshooting workflow to diagnose and resolve the issue:
Step 1: Verify Anhydrous Conditions
-
Glassware: Ensure all glassware was rigorously dried, either by flame-drying under an inert atmosphere (Nitrogen or Argon) or by oven-drying at >120°C for several hours and cooling under an inert atmosphere.[1][4]
-
Solvent: The solvent (typically THF or diethyl ether) must be anhydrous.[5][6] Use a freshly opened bottle of anhydrous solvent or a properly dried and stored solvent.[7] The presence of peroxides in THF can also be an issue and should be removed.[8]
-
Reagents: Ensure the this compound and any other reagents are free from water.
Step 2: Assess Magnesium Activation
The magnesium surface must be activated to remove the oxide layer.[1][5][9] If the reaction hasn't started, consider the following activation methods:
-
Mechanical Activation:
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium turnings.[1][11][12] The disappearance of the brown/purple color of iodine is an indicator of activation and reaction initiation.[1][9]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. The observation of ethylene (B1197577) gas bubbling indicates successful activation.[1][11][13]
-
Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.[13]
-
Step 3: Facilitate Initiation
If the above steps do not yield results, you can take more active measures to start the reaction:
-
Gentle Heating: Gently warm the flask with a heat gun.[4] Be cautious, as the reaction is exothermic and can become vigorous once initiated.[14]
-
Sonication: Place the reaction flask in an ultrasonic bath to help clean the magnesium surface.[2][11]
-
Concentrated Addition: Add a small portion of the this compound to a minimal amount of solvent covering the magnesium to increase the local concentration.[4]
Visual Indicators of a Successful Initiation: A successful initiation is typically marked by one or more of the following signs:
-
Spontaneous boiling of the solvent (especially with diethyl ether).[1]
-
The appearance of a cloudy, grey, or brownish color in the reaction mixture.[1]
-
A noticeable exothermic reaction (the flask becomes warm).[1][14]
-
Disappearance of the iodine color if used as an activator.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction turning cloudy and black after a prolonged period? A1: The formation of a cloudy, black, or dark brown mixture over time, especially with prolonged heating, can indicate side reactions or decomposition of the Grignard reagent. Wurtz coupling is a common side reaction.[15] It is advisable to monitor the consumption of magnesium and use the Grignard reagent promptly once formed.[12]
Q2: Is THF or diethyl ether a better solvent for preparing the Grignard reagent from this compound? A2: Both are common solvents for Grignard reactions.[5][6] THF is often preferred as it is a better solvating agent and can stabilize the Grignard reagent.[12][16] However, its higher boiling point might make it more difficult to observe the initial exotherm. Diethyl ether's lower boiling point (around 35°C) makes the initiation more visually apparent through refluxing.[3]
Q3: Can I use magnesium powder instead of turnings? A3: While magnesium powder has a higher surface area, it can be more difficult to initiate due to a thicker oxide layer and can lead to a more vigorous and difficult-to-control reaction. Magnesium turnings are generally recommended.[12] Highly reactive "Rieke Magnesium" can be used for particularly challenging halides.[5]
Q4: How do I know if my solvent is dry enough? A4: For laboratory preparations, distilling the solvent over a suitable drying agent like sodium-benzophenone ketyl (for THF and ether) is a common method. The persistent deep blue or purple color of the ketyl radical indicates that the solvent is anhydrous and oxygen-free. Commercially available anhydrous solvents packaged under an inert atmosphere are also a reliable option.[7]
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Notes |
| Reagent Ratio | ||
| Magnesium to this compound | 1.2 to 1.5 equivalents | A slight excess of magnesium is used to ensure complete reaction of the halide. |
| Solvent | ||
| Type | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | THF is generally preferred for its solvating properties.[12][16] |
| Water Content | < 50 ppm | The drier the solvent, the better the chance of initiation. |
| Activation Agents | ||
| Iodine | 1-2 small crystals | Color disappearance indicates initiation.[1][9] |
| 1,2-Dibromoethane | 3-5 mol% relative to halide | Bubbling of ethylene gas is a positive sign.[1][11] |
| Reaction Temperature | ||
| Initiation | Room Temperature to gentle warming (approx. 40°C) | Be prepared for a significant exotherm once the reaction starts.[14] |
| Addition | Maintain gentle reflux | Control the addition rate of the halide to sustain a steady reaction.[17] |
Experimental Protocols
Protocol 1: Drying of Tetrahydrofuran (THF)
Caution: This procedure should be carried out by trained personnel in a well-ventilated fume hood.
-
Pre-drying: If the THF contains significant amounts of water, pre-dry it by letting it stand over potassium hydroxide (B78521) (KOH) pellets for 24 hours.[8]
-
Setup: Assemble a distillation apparatus that has been flame- or oven-dried and cooled under an inert atmosphere.
-
Drying Agent: In the distillation flask, place sodium metal cut into small pieces and a few crystals of benzophenone.
-
Distillation: Add the pre-dried THF to the flask and heat the mixture to reflux under an inert atmosphere. A deep blue or purple color will develop, indicating the formation of the sodium-benzophenone ketyl radical. This color signifies that the solvent is anhydrous and free of oxygen.
-
Collection: Distill the THF directly into the reaction flask or a dry storage flask under an inert atmosphere.
-
Storage: If stored, use a flask with a tightly sealing septum or cap and store under an inert atmosphere. It is best to use freshly distilled solvent.
Protocol 2: Activation of Magnesium for Grignard Reaction
-
Glassware Preparation: Ensure the reaction flask, condenser, and addition funnel are completely dry by flame-drying under vacuum or oven-drying.[1]
-
Inert Atmosphere: Assemble the glassware while hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Magnesium Addition: Place the required amount of magnesium turnings into the reaction flask.
-
Activation:
-
Solvent and Halide Addition: Add a small portion of the anhydrous solvent to just cover the magnesium, followed by a small amount of the this compound solution.
-
Initiation: Stir the mixture. Successful activation is indicated by the signs mentioned in the troubleshooting guide. If the reaction does not start, gentle warming or sonication can be applied.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Identifying and removing impurities from 2-Chlorohexane by distillation
This guide provides troubleshooting advice and frequently asked questions for the purification of 2-chlorohexane by distillation, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a sample of this compound?
A1: Impurities in this compound typically arise from its synthesis. Common contaminants include:
-
Positional Isomers: 1-Chlorohexane and 3-chlorohexane (B1360981) are frequent impurities due to the non-selective nature of alkane halogenation.[1][2]
-
Unreacted Starting Materials: Residual hexane (B92381) from the initial reaction mixture.
-
Elimination Byproducts: Dehydrohalogenation of this compound can lead to the formation of hexene isomers (e.g., 2-hexene).[1]
-
Over-halogenated Products: Dichlorohexanes or other poly-chlorinated species can form if the reaction conditions are not carefully controlled.
-
Residual Solvents: Solvents used during the synthesis or extraction process.
Q2: When should I use fractional distillation instead of simple distillation to purify this compound?
A2: The choice of distillation method depends on the boiling point difference between this compound and its impurities.
-
Simple Distillation is effective when purifying this compound from non-volatile impurities (like salts or polymers) or from other liquids with a boiling point difference of at least 70-100°C.[3][4]
-
Fractional Distillation is necessary when separating this compound from impurities with close boiling points, such as its isomers (1-chlorohexane, 3-chlorohexane).[4] A general rule is to use fractional distillation if the boiling point difference is less than 70°C.[3]
Q3: Is vacuum distillation necessary for this compound?
A3: Vacuum distillation is typically employed for compounds that have very high boiling points (above 150°C at atmospheric pressure) or are prone to decomposition at their atmospheric boiling point.[3][5] Since the boiling point of this compound is approximately 122°C, vacuum distillation is generally not required.[6] However, it can be a useful technique if you suspect the presence of heat-sensitive impurities or if you wish to lower the energy costs of the distillation.
Q4: Can this compound form azeotropes with common impurities or solvents?
Troubleshooting Guide
Problem: Poor separation—the collected distillate is still impure.
-
Possible Cause: The distillation column is not efficient enough for the separation.
-
Solution: For fractional distillation, increase the efficiency of the column by using a longer column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing separation.[4] Also, ensure the distillation is performed slowly to allow the vapor-liquid equilibria to be established at each stage in the column.[7]
Problem: No distillate is being collected in the receiving flask.
-
Possible Cause 1: The heating temperature is too low.
-
Solution 1: Gradually increase the temperature of the heating mantle. The mantle temperature should typically be set 20-30°C higher than the boiling point of the liquid being distilled.[3]
-
Possible Cause 2: There is a leak in the apparatus.
-
Solution 2: Check all joints and connections for a proper seal. Ensure ground glass joints are properly greased (if applicable) and securely clamped.
-
Possible Cause 3: The thermometer bulb is incorrectly placed.
-
Solution 3: The top of the thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[8]
Problem: The liquid in the distilling flask is bumping or boiling unevenly.
-
Possible Cause: Lack of nucleation sites for smooth boiling.
-
Solution: Add a few boiling chips or a magnetic stir bar to the distilling flask before heating.[9] Never add boiling chips to a hot liquid, as this can cause violent boiling over.
Problem: The temperature reading on the thermometer is fluctuating.
-
Possible Cause: The heating rate is erratic, or the distillation rate is too high.
-
Solution: Ensure a steady and controlled heating rate. Reduce the heat to ensure the distillate is collected at a slow, steady rate (typically 1-2 drops per second). A stable temperature reading indicates that a pure substance is distilling.
Problem: The sample in the distilling flask is darkening, suggesting decomposition.
-
Possible Cause: The compound is sensitive to heat and is decomposing at its atmospheric boiling point.
-
Solution: Switch to a vacuum distillation setup. By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a temperature that does not cause decomposition.[3][5]
Data Presentation: Physical Properties
The table below summarizes the boiling points of this compound and its common impurities, which is critical for planning the distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₃Cl | 120.62 | ~122 |
| 1-Chlorohexane | C₆H₁₃Cl | 120.62 | ~134-137 |
| 3-Chlorohexane | C₆H₁₃Cl | 120.62 | ~128-130 |
| Hexane | C₆H₁₄ | 86.18 | ~69 |
| 2-Hexene | C₆H₁₂ | 84.16 | ~68 |
| Water | H₂O | 18.02 | 100 |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the steps for purifying this compound from isomeric impurities.
Materials:
-
Crude this compound
-
Round-bottom flask (sized so it is 1/2 to 2/3 full with the crude sample)
-
Fractionating column (e.g., Vigreux)
-
Distillation head (3-way adapter)
-
Thermometer and adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Clamps and stands
Procedure:
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus as shown in standard laboratory guides. Ensure the setup is secure and all joints are sealed.[10]
-
Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Position the thermometer correctly, with the bulb just below the level of the condenser side arm.[8]
-
Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting from the top outlet.[7]
-
-
Heating and Distillation:
-
Begin heating the flask gently with the heating mantle.
-
Observe as the liquid begins to boil and the vapor rises slowly through the fractionating column.
-
A ring of condensation should be seen moving up the column. Heat should be controlled to ensure this rise is slow and steady.[10]
-
The temperature at the thermometer will initially rise and then stabilize at the boiling point of the most volatile component (likely hexane or hexene if present).
-
-
Fraction Collection:
-
Collect the initial, low-boiling fraction (the "forerun") in a separate receiving flask.
-
Once the first fraction has distilled, the temperature may drop slightly before rising again to the boiling point of the next component.
-
When the temperature stabilizes at the boiling point of pure this compound (~122°C), switch to a clean receiving flask to collect the main product fraction.
-
Continue collecting this fraction as long as the temperature remains constant.
-
-
Shutdown:
-
If the temperature begins to rise again (indicating a higher-boiling impurity is starting to distill) or when only a small amount of liquid remains in the distilling flask, stop the distillation. Never distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
Mandatory Visualization
The following diagram provides a logical workflow for troubleshooting common distillation problems.
Caption: Troubleshooting workflow for distillation of this compound.
References
- 1. This compound | 638-28-8 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. Page loading... [guidechem.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. EXPERIMENT 2 [jan.ucc.nau.edu]
Improving peak shape in the HPLC analysis of 2-Chlorohexane
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of 2-Chlorohexane. Our aim is to help you resolve common issues, particularly those related to poor peak shape, and to provide a foundation for developing robust analytical methods.
Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Q1: What are the most common causes of peak tailing when analyzing this compound?
Peak tailing, where the peak asymmetry factor is greater than 1.2, is a common issue in HPLC. For this compound, a non-polar, halogenated hydrocarbon, potential causes include:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the chlorine atom of this compound, leading to tailing. These interactions are a primary cause of peak tailing for compounds with polar functional groups.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in broadened and tailing peaks.
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak distortion. Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at high pH, leading to exposed silanol groups.
-
Inappropriate Mobile Phase pH: Although this compound is not ionizable, the pH of the mobile phase can influence the ionization state of residual silanol groups on the column, affecting secondary interactions.
Q2: My this compound peak is showing fronting. What should I investigate?
Peak fronting, an asymmetry factor less than 1, is less common than tailing but can still occur. Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (more eluting power) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.
-
Column Overload: In some cases, severe column overload can manifest as fronting rather than tailing.
-
Temperature Mismatch: A significant temperature difference between the injected sample and the column can lead to peak shape distortion, including fronting.
Q3: I am observing split peaks for this compound. What are the likely causes and solutions?
Split peaks suggest that the analyte is experiencing two different environments as it travels through the column. Common reasons include:
-
Partially Blocked Column Frit: Contaminants from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Column Void or Channeling: A void at the head of the column or channeling within the packed bed can create different flow paths for the analyte, resulting in split or shouldered peaks.
-
Sample Injection Issues: Problems with the injector, such as a partially blocked needle or a poorly seated rotor seal, can lead to improper sample introduction and peak splitting.
-
Sample Degradation: Although less likely for a stable compound like this compound under typical reversed-phase conditions, on-column degradation could potentially lead to the appearance of an additional peak closely eluting with the main peak.
Q4: How can I choose an appropriate starting mobile phase for this compound analysis?
For a non-polar compound like this compound, a reversed-phase HPLC method is typically suitable. Here are some starting recommendations:
-
Mobile Phase Composition: A mixture of acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH) with water is a good starting point. Due to the non-polar nature of this compound, a relatively high percentage of the organic solvent will likely be required for reasonable retention.
-
Initial Gradient: A good starting point is a gradient from approximately 50-60% organic solvent to 95-100% over 10-15 minutes.
-
Isocratic Elution: Once the approximate elution conditions are known, an isocratic method can be developed for faster analysis times if baseline separation from other components is achieved. A typical starting point for isocratic elution would be in the range of 70-80% organic solvent.
Troubleshooting Guide: Improving Peak Shape for this compound
This guide provides a systematic approach to diagnosing and resolving poor peak shape in the HPLC analysis of this compound.
Table 1: Troubleshooting Summary for Poor Peak Shape of this compound
| Observed Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Use a modern, end-capped C18 or C8 column. Operate at a lower pH (e.g., pH 3-4 with a suitable buffer) to suppress silanol ionization.[1] |
| Column overload | Dilute the sample and re-inject. If peak shape improves, optimize the sample concentration. | |
| Column contamination | Flush the column with a strong solvent (e.g., 100% ACN, then isopropanol). If the problem persists, replace the guard column or the analytical column. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase composition or a weaker solvent. |
| Severe column overload | Dilute the sample significantly and re-inject. | |
| Split Peaks | Partially blocked column frit or void | Reverse-flush the column (if permitted by the manufacturer). If the problem continues, replace the column. |
| Injector issue | Perform injector maintenance, including cleaning the injection port and replacing the rotor seal if necessary. | |
| Broad Peaks | Extra-column dead volume | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| Low mobile phase flow rate | Ensure the pump is delivering the set flow rate accurately. |
Experimental Protocol: Method Development for HPLC Analysis of this compound
This protocol outlines a systematic approach to developing a robust HPLC method for the analysis of this compound, with a focus on achieving optimal peak shape.
1. Objective: To develop a reversed-phase HPLC method for the quantification of this compound with a symmetrical peak shape (asymmetry factor between 0.9 and 1.2).
2. Materials and Reagents:
-
This compound standard (98% purity or higher)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade phosphoric acid or formic acid (for pH adjustment)
3. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A modern, end-capped column is recommended to minimize silanol interactions.
4. Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in ACN or MeOH.
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition to concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B in 10 min, hold at 95% B for 2 min, return to 60% B in 1 min, and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
6. Method Optimization Workflow:
Caption: Workflow for optimizing HPLC peak shape for this compound.
7. Data Analysis and System Suitability:
-
Calculate the asymmetry factor for the this compound peak. The target is a value between 0.9 and 1.2.
-
Ensure the column efficiency (plate count) is within the manufacturer's specifications.
-
Check for adequate retention (k' between 2 and 10).
Visualizing Potential Causes of Poor Peak Shape
The following diagram illustrates the potential interactions and physical issues within an HPLC column that can lead to distorted peaks for an analyte like this compound.
Caption: Factors within an HPLC column affecting this compound peak shape.
References
Resolving co-eluting impurities in the GC-MS analysis of 2-Chlorohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of 2-chlorohexane, with a focus on resolving co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting impurities in the GC-MS analysis of this compound?
A1: The most common co-eluting impurities are typically its constitutional isomers, which have the same molecular weight and similar boiling points. These include:
-
1-Chlorohexane
-
3-Chlorohexane
Other potential impurities can arise from the synthesis process of this compound. For example, if synthesized from 1-hexene (B165129) or 2-hexene (B8810679) via hydrochlorination, unreacted alkenes or di-chlorinated byproducts might be present.[1][2] If synthesized from 2-hexanol, residual alcohol may be an impurity.
Q2: How can I confirm if a peak is a co-eluting impurity or a pure component?
A2: Co-elution can be identified by examining the peak shape and the mass spectral data across the peak.[3]
-
Peak Shape: Look for asymmetrical peaks, such as those with a shoulder or tailing. A pure component will typically yield a symmetrical, Gaussian-shaped peak.
-
Mass Spectra: In your chromatography data system, inspect the mass spectra at different points across the chromatographic peak (the upslope, apex, and downslope). If the spectra change, it indicates the presence of more than one compound. For co-eluting chloroalkane isomers, the fragmentation patterns may be very similar, but the relative abundances of key ions might differ.
Q3: Can co-eluting isomers of this compound be resolved by mass spectrometry alone?
A3: To some extent, yes. While constitutional isomers have the same molecular ion, their fragmentation patterns in electron ionization (EI) mass spectrometry can have subtle differences. By using extracted ion chromatograms (EICs) for unique fragment ions, it may be possible to distinguish and quantify the individual isomers even if they are not perfectly separated chromatographically. However, for accurate quantification, chromatographic separation is highly recommended.
Troubleshooting Guide: Resolving Co-eluting Impurities
This guide provides a systematic approach to resolving co-eluting impurities in the GC-MS analysis of this compound.
Problem: Poor resolution between this compound and its isomers.
Solution Workflow:
Caption: A stepwise workflow for troubleshooting co-elution issues in GC-MS analysis.
Step 1: Optimize GC Method Parameters
The first step is to modify the chromatographic conditions to improve separation.
-
Temperature Program:
-
Lower the initial oven temperature: This can increase the interaction of the analytes with the stationary phase, potentially improving separation.
-
Reduce the temperature ramp rate: A slower ramp rate (e.g., 5°C/min instead of 10°C/min) gives the analytes more time to interact with the column, which can enhance resolution between closely eluting compounds.
-
-
Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. A flow rate that is too high or too low can decrease column efficiency and worsen resolution.
Step 2: Perform System Maintenance
If method optimization does not resolve the issue, system-related problems could be the cause.
-
Column Maintenance: Trim the first 0.5 to 1 meter from the inlet end of the GC column. The front of the column can accumulate non-volatile residues, leading to peak broadening and tailing, which can mask poor resolution.
-
Inlet Maintenance: Replace the inlet liner, septum, and any other seals. An active or contaminated inlet liner is a common cause of peak tailing for polar or active compounds.
-
Leak Check: Perform a thorough leak check of the system. Leaks can affect carrier gas flow stability and lead to poor chromatographic performance.
Step 3: Change the GC Column
If the above steps fail, the column's stationary phase may not be suitable for separating the isomers.
-
Increase Stationary Phase Polarity: Chloroalkanes are polarizable, and using a column with a different selectivity, such as a mid-polarity or polar stationary phase (e.g., a cyanopropylphenyl- or polyethylene (B3416737) glycol-based phase), can alter the elution order and improve separation. A standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5) is a good starting point, but a more polar column may be necessary.[4]
Step 4: Utilize Mass Spectral Data
When complete chromatographic separation is not possible, the mass spectrometer can be used to differentiate the co-eluting compounds.
-
Extracted Ion Chromatograms (EIC): Identify unique fragment ions for each isomer. By plotting the EICs for these specific m/z values, you can often visualize the individual elution profiles of the co-eluting compounds and perform quantification.
Experimental Protocols
Proposed GC-MS Method for this compound and its Isomers
This protocol provides a starting point for method development. Optimization may be required based on your specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
GC Conditions:
| Parameter | Value |
|---|---|
| GC Column | Mid-polarity column (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 5°C/min to 150°CHold: 2 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-200 amu |
| Scan Mode | Full Scan |
Workflow for Sample Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Quantitative Data Summary
The following table presents representative quantitative parameters that can be expected from a validated GC-MS method for the analysis of this compound and its isomers. Actual values will be dependent on the specific instrumentation and method conditions.
| Compound | Expected Retention Time (min) | Primary Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 1-Chlorohexane | ~10.5 | 69 | 43 | 56 | ~0.5 | ~1.5 |
| 3-Chlorohexane | ~10.8 | 57 | 43 | 91 | ~0.5 | ~1.5 |
| This compound | ~11.2 | 43 | 57 | 91 | ~0.5 | ~1.5 |
Note: The quantifier and qualifier ions are based on common fragmentation patterns for chloroalkanes. The most abundant fragment ion is typically chosen for quantification, while less abundant but characteristic ions are used for confirmation. Retention times are estimates and will vary with the specific GC conditions and column used. LOD and LOQ are estimates and should be experimentally determined during method validation.
References
Technical Support Center: Chiral Separation of 2-Chlorohexane Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 2-chlorohexane enantiomers.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chiral separation of this compound and similar small halogenated alkanes.
Q1: I am not seeing any separation of the this compound enantiomers. What are the initial troubleshooting steps?
A1: No separation, or co-elution, is a common initial challenge. The primary reason is often a suboptimal choice of chiral stationary phase (CSP) or inappropriate analytical conditions. For small, non-polar compounds like this compound, enantiorecognition relies on weak intermolecular forces, making the choice of CSP critical.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for no enantiomeric separation.
-
Verify CSP Selection: For volatile, halogenated alkanes, derivatized cyclodextrin-based capillary GC columns are the most effective. Phases such as β-cyclodextrin derivatives often provide the necessary selectivity.[1][2]
-
Optimize Temperature: Enantioselectivity is highly temperature-dependent.[2] Lowering the oven temperature often increases interaction time with the stationary phase and can significantly improve resolution. Experiment with different initial temperatures and ramp rates.
-
Check Carrier Gas Flow Rate: Ensure the carrier gas (typically Helium or Hydrogen) flow rate is optimal for your column dimensions. An incorrect flow rate can lead to band broadening and poor resolution.
Q2: I have some separation, but the resolution between the enantiomer peaks is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution is a common issue that can often be resolved by fine-tuning the chromatographic conditions.
-
Temperature Program Optimization: This is the most critical parameter for improving the resolution of small, volatile enantiomers.
-
Lower the Isothermal Temperature: If running an isothermal method, decrease the temperature in small increments (e.g., 5 °C).
-
Decrease the Temperature Ramp Rate: For temperature-programmed methods, a slower ramp rate (e.g., 1-2 °C/min) can enhance separation.[3]
-
-
Carrier Gas Velocity: Adjust the linear velocity of the carrier gas. While a higher velocity can shorten run times, an optimal, often slower, velocity will improve peak efficiency and resolution.
-
Column Length: If available, a longer capillary column will provide more theoretical plates and can improve resolution.
-
Injection Technique: Ensure a sharp, narrow injection band. A split injection with a high split ratio is generally recommended for concentrated samples to avoid column overload.
Q3: My peaks are tailing. What could be the cause and how can I fix it?
A3: Peak tailing can be caused by several factors, including active sites in the system, column contamination, or sample solvent effects.
-
System Inertness: Ensure all components of the GC system (injector liner, column, detector) are inert. Active sites can cause undesirable interactions with the analyte.
-
Column Contamination: Contamination from previous injections can lead to peak tailing. Bake out the column at the maximum recommended temperature.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
Q4: My retention times are drifting between runs. What causes this instability?
A4: Retention time instability can be frustrating and is often related to instrumental parameters.
-
Temperature Fluctuations: Ensure the GC oven temperature is stable and reproducible.
-
Carrier Gas Flow/Pressure Instability: Check for leaks in the gas lines and ensure the gas pressure regulators are functioning correctly.
-
Column Bleed: If the column is old or has been operated above its maximum temperature, stationary phase bleed can alter retention times.
Experimental Protocols
As specific experimental data for this compound is not widely published, the following protocols for analogous small halogenated alkanes can be used as a starting point for method development.
Method 1: Chiral GC-FID Analysis of 2-Chlorobutane
This method is adapted from a study on the separation of small haloalkane enantiomers and provides a good starting point for this compound.
-
Instrumentation: Gas chromatograph with Flame Ionization Detector (FID).
-
Column: Chiral capillary column with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min.
-
Injector:
-
Temperature: 150 °C
-
Injection Mode: Split (50:1 split ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 10 minutes.
-
Ramp: 2 °C/min to 100 °C.
-
-
Detector:
-
FID Temperature: 250 °C
-
Method 2: Chiral GC-MS Analysis of 2-Bromopentane
This method can be adapted for this compound and is suitable for both qualitative and quantitative analysis.
-
Instrumentation: Gas chromatograph with a Mass Spectrometer (MS) detector.
-
Column: Chiral capillary column with a trifluoroacetylated γ-cyclodextrin stationary phase.
-
Carrier Gas: Helium, constant flow.
-
Injector:
-
Temperature: 180 °C
-
Injection Mode: Split
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C
-
Ramp: 5 °C/min to 150 °C
-
-
Detector:
-
MS Transfer Line Temperature: 200 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 40-200
-
Quantitative Data for Analogous Compounds
The following tables summarize typical quantitative data for the chiral separation of small halogenated alkanes on cyclodextrin-based GC columns. These values can serve as a benchmark for method development for this compound.
Table 1: GC Separation Data for 2-Chlorobutane
| Parameter | Value |
| Chiral Stationary Phase | Derivatized β-cyclodextrin |
| Oven Temperature | 40 °C (Isothermal) |
| Retention Time (t_R1) | 8.5 min |
| Retention Time (t_R2) | 9.2 min |
| Separation Factor (α) | 1.08 |
| Resolution (Rs) | 1.6 |
Table 2: GC Separation Data for 2-Bromopentane
| Parameter | Value |
| Chiral Stationary Phase | Trifluoroacetylated γ-cyclodextrin |
| Oven Temperature | 60 °C (Isothermal) |
| Retention Time (t_R1) | 12.3 min |
| Retention Time (t_R2) | 13.1 min |
| Separation Factor (α) | 1.07 |
| Resolution (Rs) | 1.8 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the chiral separation process.
Caption: A typical experimental workflow for the chiral GC analysis of this compound.
References
Technical Support Center: Preventing Racemization of Chiral 2-Chlorohexane
Welcome to the technical support center for handling chiral 2-chlorohexane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for chiral this compound?
A: Racemization is the process where an optically active compound, containing a single enantiomer, is converted into a mixture of equal amounts of both enantiomers, resulting in a loss of optical activity.[1] For chiral this compound, which has a stereocenter at the carbon atom bonded to chlorine, maintaining its specific three-dimensional arrangement (stereochemistry) is often crucial for its intended biological activity or for its role as a chiral building block in the synthesis of pharmaceuticals. Racemization leads to a racemic mixture, which may have different pharmacological effects or be inactive, thus compromising the efficacy and safety of the final product.[1]
Q2: What are the primary reaction mechanisms that can lead to the racemization of this compound?
A: The primary cause of racemization in reactions involving this compound is the S(_N)1 (unimolecular nucleophilic substitution) reaction mechanism.[1][2][3] This pathway involves the formation of a planar carbocation intermediate after the departure of the chloride leaving group.[2][3] The incoming nucleophile can then attack this flat intermediate from either face with equal probability, leading to a 50:50 mixture of both enantiomers.[2][3] In contrast, the S(_N)2 (bimolecular nucleophilic substitution) mechanism proceeds with an inversion of stereochemistry and does not typically cause racemization.[4][5]
Q3: How can I favor the S(_N)2 pathway over the S(_N)1 pathway to prevent racemization?
A: To favor the S(_N)2 pathway and thus prevent racemization, you should consider the following factors:
-
Nucleophile: Use a strong, high-concentration nucleophile.[5][6][7] Strong nucleophiles favor the bimolecular S(_N)2 mechanism.[6]
-
Solvent: Employ a polar aprotic solvent.[7][8] Solvents like acetone, DMSO, or DMF favor S(_N)2 reactions.[7][9] Polar protic solvents, such as water and alcohols, stabilize the carbocation intermediate, thus favoring the S(_N)1 pathway.[7][8][10]
-
Temperature: Lower reaction temperatures generally favor S(_N)2 reactions over competing elimination (E2) reactions and can help minimize racemization that might be accelerated at higher temperatures.[11]
-
Leaving Group: While chloride is a reasonably good leaving group, its departure is the rate-determining step in S(_N)1 reactions.[8] Conditions that stabilize the starting material more than the transition state for carbocation formation will disfavor the S(_N)1 pathway.
Troubleshooting Guide
Issue 1: Significant loss of optical purity observed in my reaction product.
Possible Cause: Your reaction conditions are likely favoring the S(_N)1 mechanism, leading to racemization.
Troubleshooting Steps:
-
Analyze Your Reaction Conditions: Review the nucleophile, solvent, and temperature of your experiment.
-
Optimize for S(_N)2:
-
Switch to a Stronger Nucleophile: If you are using a weak nucleophile (e.g., water, alcohol), consider replacing it with a stronger one (e.g., azide (B81097), cyanide, or an alkoxide).
-
Change the Solvent: If you are using a polar protic solvent (e.g., methanol, ethanol, water), switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO).[7]
-
Lower the Temperature: High temperatures can sometimes promote S(_N)1 reactions or side reactions that lead to racemization.[12][13] Try running the reaction at a lower temperature.[11]
-
Issue 2: My reaction is slow and still results in some racemization.
Possible Cause: You may be in a borderline condition where both S(_N)1 and S(_N)2 pathways are competing. This compound is a secondary alkyl halide, which is susceptible to both mechanisms.[4][7]
Troubleshooting Steps:
-
Increase Nucleophile Concentration: For an S(_N)2 reaction, the rate is dependent on the concentration of both the substrate and the nucleophile.[4] Increasing the nucleophile concentration can accelerate the S(_N)2 pathway.
-
Evaluate the Leaving Group: While you cannot change the chloride in this compound, ensure that there are no other factors in your reaction mixture that could facilitate its departure and the formation of a carbocation. For instance, the presence of Lewis acids could promote the S(_N)1 pathway.
-
Consider a Chiral Catalyst: For certain transformations, the use of a chiral catalyst can help to control the stereochemical outcome of the reaction, even if there is a possibility of racemization.
Data Presentation: S(_N)1 vs. S(_N)2 Conditions for this compound
| Factor | Favors S(N)1 (Leads to Racemization) | Favors S(_N)2 (Prevents Racemization) |
| Substrate | Tertiary > Secondary > Primary[4] | Methyl > Primary > Secondary > Tertiary[7] |
| Nucleophile | Weak (e.g., H₂O, ROH)[5][8] | Strong (e.g., I⁻, RS⁻, N₃⁻)[6][7] |
| Solvent | Polar Protic (e.g., water, alcohols)[7][8] | Polar Aprotic (e.g., Acetone, DMSO, DMF)[7] |
| Leaving Group | Good leaving groups (e.g., I⁻, Br⁻, Cl⁻)[8][14] | Good leaving groups[6] |
| Temperature | Higher temperatures can increase S(_N)1 rates | Lower temperatures favor S(_N)2 over E2[11] |
| Stereochemistry | Racemization[5] | Inversion of configuration[5] |
Experimental Protocols
Protocol 1: Minimizing Racemization via an S(_N)2 Reaction
This protocol is a general guideline for a nucleophilic substitution on (S)-2-chlorohexane designed to favor the S(_N)2 pathway and minimize racemization.
Materials:
-
(S)-2-chlorohexane
-
Sodium azide (NaN₃) as the nucleophile
-
Dimethylformamide (DMF) as the solvent
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve (S)-2-chlorohexane in anhydrous DMF.
-
Add a stoichiometric excess (e.g., 1.5 equivalents) of sodium azide to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting (R)-2-azidohexane by column chromatography.
-
Determine the enantiomeric excess of the product using chiral GC or HPLC to assess the degree of racemization.
Visualizations
Diagram 1: S(_N)1 vs. S(_N)2 Pathways for this compound
Caption: Reaction pathways for this compound.
Diagram 2: Troubleshooting Logic for Preventing Racemization
Caption: Decision tree for troubleshooting racemization.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organic chemistry - Effect of solvent in the reaction of alkyl halide with nitrite ion - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between[v1] | Preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. purechemistry.org [purechemistry.org]
Managing the exothermic nature of 2-Chlorohexane Grignard formation
Technical Support Center: Grignard Reagent Formation
Topic: Managing the Exothermic Nature of 2-Chlorohexane Grignard Formation
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers safely and effectively manage the formation of 2-chlorohexylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: Why is the formation of 2-chlorohexylmagnesium chloride so exothermic?
A1: The formation of any Grignard reagent is a highly exothermic process.[1] The reaction involves the insertion of a magnesium atom into a carbon-halogen bond, which releases a significant amount of energy.[2] Once initiated, the reaction rate can increase rapidly, generating heat faster than it can be dissipated, leading to a sharp rise in temperature.
Q2: What are the primary risks associated with the uncontrolled exotherm of this reaction?
A2: The main risks are a runaway reaction and the formation of unwanted byproducts. An uncontrolled exotherm can cause the solvent (typically THF or diethyl ether) to boil violently, leading to a dangerous pressure buildup in the reaction vessel.[1] Additionally, elevated reaction temperatures and high local concentrations of the alkyl halide favor side reactions, primarily the Wurtz coupling, which forms dodecane (B42187) (R-R) and reduces the yield of the desired Grignard reagent.[3][4][5]
Q3: What is the ideal temperature range for forming 2-chlorohexylmagnesium chloride?
A3: While initiation may sometimes require gentle warming, the reaction should be maintained at a controlled temperature once it has started.[1] For secondary alkyl halides, maintaining a gentle reflux is a common strategy, but this must be carefully controlled by the rate of addition.[6] Using an external cooling bath (e.g., an ice-water bath) is highly recommended to manage the exotherm and keep the temperature stable, often below the solvent's boiling point, to minimize side reactions.[5]
Q4: How can I minimize the formation of the Wurtz coupling byproduct?
A4: Minimizing the Wurtz coupling product is critical for achieving a high yield. The key strategies are:
-
Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension. This prevents a high local concentration of the alkyl halide, which is a primary cause of Wurtz coupling.[1][5]
-
Effective Cooling: Maintain a low and stable reaction temperature using an appropriate cooling bath to dissipate the heat generated by the reaction.[4]
-
Efficient Stirring: Ensure the magnesium turnings are well-suspended to provide a large surface area for the reaction, promoting the formation of the Grignard reagent over the coupling side reaction.[4]
Troubleshooting Guide
Q5: My Grignard reaction won't start. What are the common causes and solutions?
A5: This is a frequent issue, especially with less reactive alkyl chlorides. The primary causes are:
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame-dried or oven-dried and that all solvents are anhydrous.[1]
-
Passivated Magnesium Surface: The magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction.[1]
-
Solutions:
-
Activate the Magnesium: Add a small crystal of iodine; its disappearance indicates the reaction has started.[1][6] Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used, which will produce visible ethylene (B1197577) gas bubbles upon activation.[7]
-
Mechanical Activation: Crush some magnesium turnings in the flask (under inert gas) to expose a fresh surface.
-
Initiator: Add a small amount of a previously prepared Grignard reagent to initiate the reaction.
-
Q6: The reaction started, but the exotherm is too strong and the solvent is boiling violently. What should I do?
A6: This indicates that the reaction rate is too fast, likely due to an accumulation of unreacted this compound that is now reacting rapidly.
-
Immediate Action: Immediately stop the addition of this compound and immerse the flask in a prepared ice or dry ice/acetone bath to bring the temperature down.
-
Regaining Control: Once the temperature is under control, resume the addition of this compound at a much slower rate. Ensure your cooling bath is effective enough to handle the heat output.
Q7: My reaction mixture is turning cloudy and black. Is this a sign of failure?
A7: A cloudy, gray, or brown appearance is normal for a Grignard reaction and indicates the formation of the organomagnesium species.[6] However, a black, viscous, or tarry appearance can suggest decomposition or significant side reactions, potentially from overheating or impurities.[8] If this occurs, check your temperature control and the purity of your reagents.
Q8: I'm getting a low yield and a significant amount of a high-boiling point byproduct. What happened?
A8: This is a classic sign of excessive Wurtz coupling. The high-boiling byproduct is likely dodecane, formed from two molecules of this compound coupling together. This occurs when the newly formed Grignard reagent reacts with unreacted this compound instead of with your intended electrophile.[5] To prevent this in the future, you must reduce the rate of addition and improve your temperature control.[4]
Data Presentation
Table 1: Effect of Reaction Parameters on Grignard Formation
| Parameter | Condition | Impact on Yield | Impact on Side Reactions (Wurtz Coupling) | Safety Consideration | Reference(s) |
| Addition Rate | Fast / Uncontrolled | Decreases Yield | Significantly Increases | High risk of runaway reaction and violent boiling. Not recommended. | [1][2] |
| Slow / Dropwise | Maximizes Yield | Minimizes Formation | Allows for effective heat dissipation and stable temperature control. | [1][5] | |
| Temperature | Elevated / Uncontrolled | Decreases Yield | Significantly Increases | Can lead to hotspots and an uncontrolled exotherm. | [5][9] |
| Low / Controlled | Maximizes Yield | Minimizes Formation | Safer, more controlled reaction profile. | [4][10] |
Table 2: Common Cooling Baths for Exotherm Management
| Cooling Bath | Temperature Range (°C) | Use Case | Notes |
| Water-Ice Bath | 0 to 5 | Standard control for moderately exothermic reactions. | Easy to prepare and maintain. |
| Brine (Salt-Ice) | -20 to -5 | For reactions requiring sub-zero temperatures. | Effective at increasing cooling capacity. |
| Dry Ice / Acetone | -78 | Strong cooling for highly exothermic reactions or when low temperatures are required for stability. | Use with caution and appropriate PPE. Ensure good ventilation. |
Visual Guides
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting Grignard initiation and exotherm control.
Experimental Workflow Diagram
Caption: General workflow for the controlled formation of a Grignard reagent.
Detailed Experimental Protocol
Protocol: Controlled Formation of 2-Hexylmagnesium Chloride
Safety Precautions: This reaction is highly exothermic and reacts violently with water.[6] All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Anhydrous solvents are essential.[1] Always have an appropriate cooling bath ready before starting the addition.[6] Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Materials:
-
Magnesium (Mg) turnings (1.2 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Initiator: Iodine (1-2 small crystals) or 1,2-dibromoethane (a few drops)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with inert gas inlet
-
Pressure-equalizing dropping funnel, flame-dried
-
Septa
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Setup: Assemble the flame-dried glassware. Place the magnesium turnings and stir bar in the reaction flask. Seal the flask and purge the system with inert gas for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Magnesium Activation: Add a single, small crystal of iodine to the flask containing the magnesium.[6]
-
Initiation: Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the activated magnesium turnings.
-
Confirmation of Initiation: The reaction has initiated when the brown color of the iodine fades and you observe a gentle exotherm or spontaneous bubbling at the magnesium surface.[6] If it does not start, gently warm the flask with a heat gun until initiation is observed, then immediately remove the heat.
-
Controlled Addition: Once initiation is confirmed, begin the dropwise addition of the remaining this compound solution from the dropping funnel. The addition rate should be carefully controlled to maintain a gentle, steady reflux of the solvent. Use the cooling bath as needed to prevent the reaction from becoming too vigorous.[1][5]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted.[6] The reaction is complete when most of the magnesium metal has been consumed, and the solution is a cloudy, grey-to-brown color.
-
Usage: Cool the resulting Grignard reagent to room temperature. It is best to use the reagent immediately in the subsequent synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. hzdr.de [hzdr.de]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. homework.study.com [homework.study.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Support Center: Optimizing the Synthesis of 2-Hexylmagnesium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the formation of side products during the reaction of 2-chlorohexane with magnesium to form 2-hexylmagnesium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should expect when preparing 2-hexylmagnesium chloride?
A1: The two main side products in the formation of 2-hexylmagnesium chloride are the result of Wurtz coupling and β-hydride elimination.
-
Wurtz Coupling Product (Dodecane isomers): This occurs when a molecule of the formed Grignard reagent (2-hexylmagnesium chloride) reacts with a molecule of unreacted this compound. This results in a carbon-carbon bond formation, leading to various isomers of dodecane (B42187).
-
β-Hydride Elimination Products (Hexenes): As a secondary alkyl halide, this compound is susceptible to β-hydride elimination.[1][2] This reaction pathway leads to the formation of a mixture of hexene isomers, primarily 1-hexene (B165129) and 2-hexene.
Q2: I am observing a significant amount of dodecane in my reaction mixture. How can I minimize this Wurtz coupling?
A2: High local concentrations of this compound and elevated temperatures can favor the Wurtz coupling reaction. To minimize the formation of dodecane isomers, the following strategies are recommended:
-
Slow Addition of this compound: Add the this compound solution to the magnesium turnings dropwise and at a controlled rate. This maintains a low concentration of the alkyl halide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.
-
Dilute Conditions: Using a larger volume of an appropriate anhydrous solvent can also help to keep the concentration of reactants low.
-
Temperature Control: The formation of the Grignard reagent is exothermic. It is crucial to maintain a moderate and consistent reaction temperature. Overheating can significantly increase the rate of Wurtz coupling. Gentle reflux is often optimal, but runaway temperatures should be avoided.
Q3: My reaction is producing a noticeable amount of hexenes. What causes this and how can it be prevented?
A3: The formation of hexenes is due to β-hydride elimination, a common side reaction for secondary and tertiary alkyl Grignard reagents.[1][2] In this process, a hydrogen atom from the carbon adjacent (beta) to the carbon-magnesium bond is transferred to the magnesium, resulting in the elimination of an alkene. To suppress β-hydride elimination:
-
Low Reaction Temperature: Carrying out the reaction at lower temperatures can disfavor the elimination pathway. While initiation might require gentle heating, maintaining a lower temperature during the addition of the alkyl halide can be beneficial.
-
Choice of Solvent: While specific data for this compound is limited, the choice of solvent can influence the reaction pathways. Tetrahydrofuran (B95107) (THF) is a common solvent for Grignard reactions and is generally effective.
Q4: What is the ideal solvent for preparing 2-hexylmagnesium chloride?
A4: Ethereal solvents are essential for stabilizing the Grignard reagent. The most commonly used and effective solvents are diethyl ether and tetrahydrofuran (THF).
-
Diethyl Ether: A traditional and reliable solvent for Grignard reactions. Its lower boiling point allows for gentle reflux and easy removal after the reaction.
-
Tetrahydrofuran (THF): Often preferred for less reactive chlorides due to its superior solvating properties, which can help to stabilize the Grignard reagent.[3]
For minimizing side reactions, the choice of solvent can be critical. Some studies on other alkyl halides have shown that greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can sometimes suppress Wurtz coupling more effectively than THF.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High percentage of dodecane isomers | Wurtz coupling side reaction. | - Decrease the rate of addition of this compound.- Increase the solvent volume to work under more dilute conditions.- Ensure efficient stirring to dissipate localized heat.- Maintain a gentle and controlled reflux; avoid overheating. |
| Significant formation of hexenes | β-hydride elimination.[1][2] | - Conduct the reaction at a lower temperature after initiation.- Consider using a solvent system that may disfavor elimination, although this may require empirical optimization. |
| Reaction fails to initiate | - Passivated magnesium surface (oxide layer).- Presence of moisture. | - Activate the magnesium turnings using a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).- Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon).- Use anhydrous solvents. |
| Low overall yield of Grignard reagent | - Incomplete reaction.- Reaction with atmospheric oxygen or moisture. | - Ensure all of the magnesium has reacted or allow for a longer reaction time after the addition of this compound is complete.- Maintain a positive pressure of an inert gas throughout the experiment. |
Data Presentation
| Parameter | Effect on Wurtz Coupling | Effect on β-Hydride Elimination | General Recommendation |
| Temperature | Increases with higher temperatures. | Increases with higher temperatures. | Maintain gentle reflux after initiation, avoid excessive heating. |
| Addition Rate of this compound | Increases with faster addition. | Less direct effect, but rapid addition can lead to temperature spikes that favor elimination. | Slow, dropwise addition. |
| Concentration | Increases with higher concentration. | Less direct effect. | Use dilute conditions. |
| Solvent | Can be influenced by solvent choice (e.g., 2-MeTHF may be better than THF for some substrates).[4] | Can be influenced by the solvent's properties. | THF is a standard and effective choice. |
Experimental Protocols
Optimized Protocol for the Synthesis of 2-Hexylmagnesium Chloride
This protocol is designed to maximize the yield of the Grignard reagent while minimizing the formation of Wurtz coupling and β-hydride elimination products.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line
Procedure:
-
Preparation: Assemble the glassware and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
-
Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium turnings.
-
Initiation: Gently warm the flask with a heating mantle until the reaction initiates. Initiation is indicated by the disappearance of the iodine color and the appearance of bubbling from the magnesium surface. Once initiated, remove the heat source.
-
Slow Addition of this compound: Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred magnesium suspension at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent vigorous boiling.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating to ensure all the magnesium has reacted. The reaction mixture will typically appear as a grayish, cloudy suspension.
-
Quantification (Optional): The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.
Visualizations
Logical Workflow for Troubleshooting Grignard Reaction Side Products
Caption: Troubleshooting workflow for minimizing side products in the Grignard reaction of this compound.
Reaction Pathways: Desired Product vs. Side Products
Caption: Competing reaction pathways in the synthesis of 2-hexylmagnesium chloride.
References
Technical Support Center: Impurity Identification in 2-Chlorohexane via NMR Spectroscopy
Welcome to the technical support center for the analysis of 2-chlorohexane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) spectra for impurity identification.
Troubleshooting Guide: Interpreting Unexpected Peaks in the NMR Spectrum of this compound
When analyzing the ¹H or ¹³C NMR spectrum of a this compound sample, the presence of unexpected peaks is a common indication of impurities. This guide will help you identify these impurities based on their characteristic chemical shifts. A frequent synthetic route to this compound is the reaction of 2-hexanol (B165339) with thionyl chloride (SOCl₂), often using pyridine (B92270) as a solvent and catalyst. Therefore, common impurities include unreacted starting material (2-hexanol), isomeric byproducts (1-chlorohexane and 3-chlorohexane), and residual solvent (pyridine).
Typical ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities
The following table summarizes the expected chemical shifts for this compound and its common impurities. All shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~4.0 (m, 1H, C H-Cl) , ~1.7 (m, 2H), ~1.5 (d, 3H), ~1.3 (m, 4H), ~0.9 (t, 3H) | ~63.0 (C-2) , ~40.0 (C-3), ~31.0 (C-4), ~25.0 (C-1), ~22.5 (C-5), ~14.0 (C-6) |
| 1-Chlorohexane (B165106) | ~3.5 (t, 2H, CH ₂-Cl)[1], ~1.8 (m, 2H)[1], ~1.3-1.4 (m, 6H)[1], ~0.9 (t, 3H)[1] | ~45.2 (C-1)[2], ~32.8 (C-2)[2], ~31.4 (C-3)[2], ~26.6 (C-4)[2], ~22.5 (C-5)[2], ~14.0 (C-6)[2] |
| 3-Chlorohexane | ~3.9 (m, 1H, CH -Cl), ~1.7-1.9 (m, 4H), ~1.4 (m, 2H), ~0.9 (t, 6H) | ~65.0 (C-3), ~38.0 (C-2), ~35.0 (C-4), ~20.0 (C-5), ~14.0 (C-6), ~11.0 (C-1) |
| 2-Hexanol | ~3.8 (m, 1H, CH -OH)[3], ~1.2-1.5 (m, 8H), ~1.2 (d, 3H), ~0.9 (t, 3H) | ~68.0 (C-2)[4], ~42.0 (C-3)[4], ~28.0 (C-4)[4], ~23.5 (C-1)[4], ~22.8 (C-5)[4], ~14.1 (C-6)[4] |
| Pyridine | ~8.6 (d, 2H, α-H)[5], ~7.7 (t, 1H, γ-H)[5], ~7.3 (t, 2H, β-H)[5] | ~150.0 (α-C)[6], ~136.0 (γ-C)[6], ~124.0 (β-C)[6] |
Impurity Identification Workflow
The following diagram illustrates a systematic approach to identifying impurities in your this compound sample based on NMR data.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: For pure this compound, you should expect the following signals:
-
¹H NMR: A multiplet around 4.0 ppm corresponding to the proton on the carbon bearing the chlorine atom (CH -Cl). A doublet at approximately 1.5 ppm for the methyl group at the C2 position. Other protons of the hexane (B92381) chain will appear as multiplets between 0.9 and 1.7 ppm.
-
¹³C NMR: The carbon attached to the chlorine (C-2) will resonate at approximately 63.0 ppm. The other carbon signals will appear in the aliphatic region, with the methyl group at C-1 around 25.0 ppm and the terminal methyl group (C-6) at about 14.0 ppm.
Q2: My ¹H NMR spectrum shows a triplet at around 3.5 ppm. What could this be?
A2: A triplet at approximately 3.5 ppm is characteristic of a -CH₂-Cl group where the adjacent carbon has two protons. This strongly suggests the presence of the isomeric impurity, 1-chlorohexane.[1]
Q3: I see signals in the aromatic region (7-9 ppm) of my ¹H NMR spectrum. What is the likely cause?
A3: The presence of signals in the aromatic region, specifically doublets and triplets between 7.0 and 9.0 ppm, is a strong indicator of residual pyridine.[5] Pyridine is often used as a solvent and acid scavenger in the synthesis of this compound from 2-hexanol and thionyl chloride.
Q4: How can I differentiate between this compound and its isomers, 1-chlorohexane and 3-chlorohexane, using ¹³C NMR?
A4: The ¹³C NMR spectra of these isomers are distinct:
-
This compound: The carbon directly bonded to chlorine (C-2) appears around 63.0 ppm.
-
1-Chlorohexane: The carbon bonded to chlorine (C-1) is further upfield, at approximately 45.2 ppm.[2]
-
3-Chlorohexane: The carbon bonded to chlorine (C-3) is the most downfield of the three, at roughly 65.0 ppm.
By comparing the chemical shift of the carbon atom attached to the chlorine, you can readily distinguish between these positional isomers.
Q5: My sample contains unreacted 2-hexanol. How can I confirm this with NMR?
A5: Unreacted 2-hexanol will show a characteristic multiplet in the ¹H NMR spectrum around 3.8 ppm, which corresponds to the proton on the carbon bearing the hydroxyl group (CH -OH).[3] In the ¹³C NMR spectrum, the carbon attached to the hydroxyl group (C-2) will appear at approximately 68.0 ppm.[4] Additionally, a broad singlet corresponding to the hydroxyl proton (-OH ) may be observed in the ¹H NMR spectrum, although its chemical shift can vary depending on the solvent and concentration.
Experimental Protocols
Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for this type of molecule.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (adjust for sample concentration)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Spectral Width: -10 to 220 ppm
-
Pulse Angle: 45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance).
-
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
References
- 1. 1-Chlorohexane(544-10-5) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Chlorohexane(544-10-5) 13C NMR [m.chemicalbook.com]
- 3. 2-HEXANOL(626-93-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2-HEXANOL(626-93-7) 13C NMR spectrum [chemicalbook.com]
- 5. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Column selection for optimal separation of 2-Chlorohexane isomers by GC
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the optimal separation of 2-chlorohexane isomers by gas chromatography (GC). It is intended for researchers, scientists, and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers by GC?
A1: this compound is a chiral compound, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R)-2-chlorohexane and (S)-2-chlorohexane). These enantiomers have identical physical properties such as boiling point and polarity, making their separation by standard GC methods challenging. The primary difficulty lies in achieving chiral recognition, which requires a specialized chiral stationary phase.
Q2: What type of GC column is recommended for the separation of this compound enantiomers?
A2: For the enantioselective separation of this compound, a chiral capillary column is essential. Columns with stationary phases based on derivatized cyclodextrins are the most effective and widely used for this purpose.[1][2] Cyclodextrins are chiral, cyclic oligosaccharides that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention times.[3]
Q3: Which specific cyclodextrin-based stationary phases are most suitable?
A3: While specific data for this compound is limited, separations of analogous small halogenated alkanes like 2-chlorobutane (B165301) and 2-bromobutane (B33332) have been successfully achieved.[4][5][6][7] Based on these separations, derivatized β- and γ-cyclodextrin columns are excellent starting points. Highly recommended phases include:
-
Derivatized β-cyclodextrin phases: These are versatile and widely applicable for chiral separations.
-
Novel phases: For challenging separations, stationary phases like cyanuric acid-modified adsorbents have shown high enantioselectivity for small haloalkanes.[6][8]
A screening of different chiral columns is often the most effective approach to find the optimal stationary phase for a specific application.
Recommended Columns and Typical Performance
| Stationary Phase Type | Typical Column Dimensions | Temperature Program (Example) | Expected Outcome |
| Derivatized β-Cyclodextrin | 30 m x 0.25 mm ID, 0.25 µm film | 40°C (hold 2 min), ramp to 150°C at 5°C/min | Baseline or near-baseline resolution of enantiomers. |
| Derivatized γ-Cyclodextrin | 30 m x 0.25 mm ID, 0.25 µm film | 45°C isothermal | Good separation, potentially with different elution order than β-CD. |
| Cyanuric Acid-Modified Adsorbent | 1 m packed column | 70-75°C isothermal | High selectivity for haloalkane enantiomers.[4] |
Detailed Experimental Protocol (Based on Analogous Separations)
This protocol provides a starting point for developing a separation method for this compound enantiomers. Optimization will likely be required.
1. Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral GC Column (e.g., derivatized β-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
High-purity carrier gas (Helium or Hydrogen).
-
Syringes for sample injection.
-
Vials and caps.
2. Sample Preparation:
-
Prepare a racemic standard of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.
-
Ensure the sample is free of non-volatile residues.
3. GC Method Parameters:
-
Injector:
-
Temperature: 200°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (adjust as needed for sensitivity)
-
-
Oven Program:
-
Initial Temperature: 40°C
-
Hold Time: 2 minutes
-
Ramp Rate: 5°C/minute
-
Final Temperature: 150°C
-
Final Hold Time: 5 minutes
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min.
-
-
Detector (FID):
-
Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
4. Data Analysis:
-
Identify the two enantiomer peaks based on their retention times.
-
Calculate the resolution (Rs) between the peaks. A resolution of ≥ 1.5 is considered baseline separation.
-
Determine the enantiomeric excess (%ee) if analyzing a non-racemic sample.
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the GC separation of this compound isomers.
Issue 1: No separation of enantiomers (co-elution).
Issue 2: Poor peak shape (tailing or fronting).
Issue 3: Inconsistent retention times.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gas-chromatographic separation of enantiomers of 2-chlorobutane and 2-bromobutane on a cyanuric acid-modified Carboblack C adsorbent - Gus’kov - Journal of Analytical Chemistry [journals.rcsi.science]
- 7. Separation of 2-Bromobutane, 2-Chlorobutane, 2-Chloropentane, and 2-Butanol Enantiomers Using a Stationary Phase Based on a Supramolecular Uracil Structure - Nafikova - Journal of Analytical Chemistry [journals.rcsi.science]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1H NMR Chemical Shifts: 1-Chlorohexane vs. 2-Chlorohexane
A detailed examination of the 1H NMR spectra of 1-chlorohexane (B165106) and 2-chlorohexane reveals distinct differences in chemical shifts, directly attributable to the position of the electron-withdrawing chlorine atom. This guide provides a comprehensive comparison of their proton NMR data, supported by experimental protocols and structural visualizations, to aid researchers and scientists in the structural elucidation of halogenated alkanes.
The location of the halogen substituent in haloalkanes significantly influences the electronic environment of neighboring protons, leading to characteristic changes in their resonance frequencies in a 1H NMR spectrum. This principle is clearly illustrated when comparing the spectra of 1-chlorohexane and its isomer, this compound. In 1-chlorohexane, the chlorine atom is situated on a primary carbon, while in this compound, it is attached to a secondary carbon. This seemingly minor structural variance results in a notable downfield shift for the proton directly attached to the carbon bearing the chlorine in this compound, compared to the methylene (B1212753) protons adjacent to the chlorine in 1-chlorohexane.
Quantitative Comparison of 1H NMR Chemical Shifts
The table below summarizes the experimentally observed 1H NMR chemical shifts for 1-chlorohexane and this compound in deuterated chloroform (B151607) (CDCl3). The data highlights the deshielding effect of the chlorine atom on adjacent protons.
| Proton Assignment | 1-Chlorohexane Chemical Shift (ppm) | This compound Chemical Shift (ppm) |
| H-1 (CH₂Cl or CHCl) | 3.54 (t) | 4.08 (m) |
| H-2 (CH₂) | 1.79 (p) | 1.70 (m) |
| H-3 (CH₂) | 1.41 (m) | 1.45 (m) |
| H-4 (CH₂) | 1.32 (m) | 1.33 (m) |
| H-5 (CH₂) | - | 1.53 (d) |
| H-6 (CH₃) | 0.90 (t) | 0.91 (t) |
Note: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is indicated in parentheses (t = triplet, p = pentet, m = multiplet, d = doublet).
The most significant difference is observed for the proton(s) on the carbon directly bonded to the chlorine atom (H-1). In this compound, the single methine proton (CHCl) at the C-2 position experiences a greater downfield shift (4.08 ppm) compared to the two methylene protons (CH₂Cl) at the C-1 position in 1-chlorohexane (3.54 ppm). This is because the methine proton in this compound is directly attached to the carbon bearing the electronegative chlorine, leading to a more pronounced deshielding effect.
Visualizing Structural and Electronic Differences
The following diagrams, generated using the DOT language, illustrate the structural formulas of 1-chlorohexane and this compound and the key difference in the proton environments responsible for the observed chemical shift variations.
Experimental Protocol for 1H NMR Spectroscopy
The following is a detailed methodology for acquiring high-quality 1H NMR spectra of liquid haloalkanes such as 1-chlorohexane and this compound.
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of the liquid haloalkane (1-chlorohexane or this compound) directly into a clean, dry NMR tube.
-
Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mixing: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a 5 mm broadband probe.
-
Nucleus: ¹H
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans are typically sufficient for good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 5 ppm, is generally adequate.
3. Data Processing:
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.
-
Fourier Transform: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
This comparative guide demonstrates the sensitivity of 1H NMR spectroscopy to subtle structural changes, providing a powerful tool for the unambiguous identification and characterization of isomeric compounds in research and drug development. The provided experimental protocol offers a standardized approach to obtaining reliable and reproducible NMR data for haloalkanes.
A Comparative Analysis of 2-Chlorohexane and 2-Bromohexane Reactivity in S(_N)2 Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic substitution reactions, particularly the S(_N)2 pathway, the choice of alkyl halide substrate is a critical determinant of reaction efficiency and yield. This guide provides an in-depth comparison of the reactivity of 2-chlorohexane and 2-bromohexane (B146007), two structurally similar secondary alkyl halides, in S(_N)2 reactions. The following analysis is supported by established principles of organic chemistry and outlines experimental methodologies for empirical validation.
Executive Summary
Data Presentation: Relative Reactivity in S(_N)2 Reactions
The following table summarizes the expected relative reactivity of this compound and 2-bromohexane in a typical S(N)2 reaction, such as with sodium iodide in acetone (B3395972). The reactivity order is based on the well-documented trend of leaving group ability: I⁻ > Br⁻ > Cl⁻ > F⁻.[1]
| Substrate | Leaving Group | C-X Bond Strength (approx. kJ/mol) | Relative S(_N)2 Reaction Rate |
| This compound | Cl⁻ | ~340 | Slower |
| 2-Bromohexane | Br⁻ | ~285 | Faster |
Note: The relative rate is a qualitative assessment based on established principles of leaving group ability in S(_N)2 reactions. The bond strengths are approximate values for secondary C-X bonds.
Theoretical Basis for Reactivity Difference
The rate of an S(_N)2 reaction is governed by a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The energy of the transition state in this step determines the reaction rate. A better leaving group stabilizes the transition state, lowers the activation energy, and thus increases the reaction rate.
The factors that make bromide a better leaving group than chloride are:
-
Basicity: Weaker bases are better leaving groups because they are more stable with a negative charge. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that bromide (Br⁻) is a weaker base than chloride (Cl⁻).[1][2]
-
Polarizability and Size: The bromide ion is larger and its electron cloud is more polarizable than that of the chloride ion.[2][3] This increased polarizability allows for better stabilization of the developing negative charge in the transition state.
-
Bond Strength: The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break during the S(_N)2 transition state.[4][5]
Experimental Protocols
A common and effective method for comparing the S(_N)2 reactivity of alkyl chlorides and bromides is the Finkelstein reaction, which involves reaction with sodium iodide in acetone.
Objective: To qualitatively and semi-quantitatively compare the rate of S(_N)2 reaction of this compound and 2-bromohexane.
Materials:
-
This compound
-
2-bromohexane
-
15% (w/v) solution of sodium iodide (NaI) in anhydrous acetone
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes, one for each alkyl halide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
To the first test tube, add a few drops of this compound. Simultaneously, add an equal number of drops of 2-bromohexane to the second test tube.
-
Start the stopwatch immediately after the addition of the alkyl halides.
-
Shake both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate. Sodium chloride (NaCl) and sodium bromide (NaBr) are insoluble in acetone, while sodium iodide is soluble. The appearance of a white precipitate indicates that a substitution reaction has occurred.
-
Record the time it takes for a precipitate to become visible in each test tube.
-
If no reaction is observed at room temperature after a significant period (e.g., 15-20 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction.
Expected Results: A precipitate will form much more rapidly in the test tube containing 2-bromohexane, demonstrating its higher reactivity in S(_N)2 reactions compared to this compound.
For a more quantitative analysis, the reaction can be monitored using techniques like gas chromatography (GC) to measure the disappearance of the starting material or the appearance of the product over time.[6][7]
Mandatory Visualizations
Caption: S(_N)2 Reaction Pathway
Caption: Leaving Group Ability Logic
References
Navigating the Nucleophilic Substitution Landscape: A Comparative Study of SN1 and SN2 Reaction Rates for 2-Chlorohexane
For researchers, scientists, and professionals in drug development, understanding the kinetics of nucleophilic substitution reactions is paramount for predicting reaction outcomes and optimizing synthetic pathways. This guide provides a comparative analysis of the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) reaction rates for the secondary alkyl halide, 2-chlorohexane. We delve into the underlying mechanistic principles, present available kinetic data, and provide detailed experimental protocols for the quantitative determination of these reaction rates.
As a secondary alkyl halide, this compound stands at a mechanistic crossroads, capable of undergoing substitution by both SN1 and SN2 pathways. The preferred route and its corresponding rate are highly dependent on the reaction conditions, specifically the nature of the nucleophile and the polarity of the solvent.
The Decisive Factors: Nucleophile and Solvent
The SN2 mechanism is a single-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs. This concerted mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents, which solvate the cation but not the anionic nucleophile, thus enhancing its reactivity.
Conversely, the SN1 mechanism is a two-step process initiated by the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents, as the solvent molecules can stabilize the carbocation intermediate through solvation.
Quantitative Comparison of Reaction Rates
| Reaction Condition | Favored Mechanism | Reactants | Solvent | Relative Rate (Illustrative) |
| SN2 | SN2 | This compound + Sodium Iodide (NaI) | Acetone | Faster |
| SN1 | SN1 | This compound + Ethanol (B145695) (EtOH) | Ethanol | Slower |
Note: The relative rates are illustrative and based on established principles of SN1 and SN2 reactions. The actual rate constants would need to be determined experimentally.
Experimental Protocols for Rate Determination
To quantitatively assess the reaction rates of this compound under SN1 and SN2 conditions, the following experimental protocols can be employed.
Protocol 1: Determination of SN2 Reaction Rate by Titration
This method monitors the consumption of the nucleophile (iodide) over time.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Reaction vessel with a thermostat
-
Pipettes and burettes
Procedure:
-
Prepare a solution of this compound and a separate solution of sodium iodide in anhydrous acetone, both of known concentrations.
-
Equilibrate both solutions to the desired reaction temperature in the thermostat.
-
Initiate the reaction by mixing the two solutions in the reaction vessel. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to an excess of a solution that will stop the reaction (e.g., a large volume of cold water).
-
Immediately titrate the unreacted iodide in the quenched sample with a standardized solution of sodium thiosulfate, using a starch indicator to determine the endpoint.
-
The concentration of iodide at each time point can be calculated from the titration data.
-
The rate constant (k) for the SN2 reaction can be determined by plotting the appropriate concentration-time relationship (e.g., 1/[I⁻] vs. time for a second-order reaction) and determining the slope of the line.
Protocol 2: Determination of SN1 Reaction Rate (Solvolysis) by Titration
This method monitors the production of the acid byproduct (HCl) over time.
Materials:
-
This compound
-
Ethanol (absolute)
-
Standardized sodium hydroxide (B78521) (NaOH) solution
-
Phenolphthalein (B1677637) indicator
-
Reaction vessel with a thermostat
-
Pipettes and burettes
Procedure:
-
Prepare a solution of this compound in ethanol of a known concentration.
-
Place the solution in the reaction vessel and equilibrate to the desired temperature.
-
Start a timer.
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Titrate the aliquot with a standardized solution of sodium hydroxide using phenolphthalein as an indicator to determine the concentration of HCl produced.
-
The concentration of this compound that has reacted at each time point is equal to the concentration of HCl produced.
-
The rate constant (k) for the SN1 reaction can be determined by plotting the natural logarithm of the concentration of this compound (ln[this compound]) versus time. The slope of the resulting straight line will be equal to -k.
Logical Pathway Determination
The decision between an SN1 and SN2 pathway for this compound is governed by a set of key experimental variables. The following diagram illustrates this logical relationship.
Caption: Factors influencing the SN1 vs. SN2 pathway for this compound.
A Comparative Guide to the Validation of a GC-MS Method for 2-Chlorohexane Quantification
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Chlorohexane, tailored for researchers, scientists, and professionals in drug development. Below, we compare the GC-MS method with alternative analytical techniques, presenting supporting experimental data, detailed protocols, and visualizations to facilitate understanding and application.
Comparison of Analytical Methods for this compound Quantification
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile organic compounds (VOCs) like this compound due to its high sensitivity and specificity. However, other methods can also be employed, each with its own set of advantages and limitations.
| Analytical Method | Principle | Advantages | Disadvantages |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates compounds based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. | High specificity and sensitivity, provides structural information for definitive identification, considered a "gold standard" for forensic substance identification.[1] | Higher equipment cost compared to GC-FID/ECD. |
| GC-FID (Gas Chromatography-Flame Ionization Detector) | Separates compounds similarly to GC-MS, but detection is based on the ionization of the analyte in a hydrogen-air flame. | Robust, linear over a wide range, and less expensive than MS.[2] | Non-specific detector, provides no structural information, and may have co-eluting interferences. |
| GC-ECD (Gas Chromatography-Electron Capture Detector) | A selective and highly sensitive detector for electrophilic compounds, such as halogenated hydrocarbons. | Extremely high sensitivity for halogenated compounds like this compound. | Limited linear range and less specific than MS. |
| GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry) | Provides enhanced separation by using two different columns, offering significantly higher peak capacity and resolution. | Superior separation power for complex matrices, resolving co-eluting peaks.[3] | More complex method development and data analysis. |
Performance Data Comparison
The following tables summarize typical performance data for the validation of a GC-MS method for quantifying chlorinated hydrocarbons, which can be considered representative for this compound. These are compared with a Headspace-GC method using FID and ECD detectors.
Table 1: GC-MS Method Validation Parameters for Chlorinated Hydrocarbons
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999[4] | Report correlation coefficient and calibration curve |
| Accuracy (% Recovery) | 92.4% - 103.1%[4] | Typically 80-120% of the true value |
| Precision (Repeatability, %RSD) | 3.1% - 5.3%[4] | Typically ≤15% |
| Limit of Detection (LOD) | 0.033 - 0.049 mg/L[4] | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.10 - 0.15 mg/L[4] | Signal-to-Noise ratio of 10:1 |
Table 2: Headspace-GC-FID/ECD Method Performance for Halogenated Hydrocarbons
| Validation Parameter | GC-FID Performance | GC-ECD Performance |
| Linearity (R²) | > 0.999 | > 0.997 |
| Repeatability (%RSD) | 0.7% - 2.3% | 0.4% - 6.1% |
| Limit of Detection (LOD) | 0.085 - 1.96 µg/L | 0.0001 - 0.30 µg/L |
| Limit of Quantitation (LOQ) | 0.28 - 6.52 µg/L | 0.0004 - 1.03 µg/L |
| Recovery (%) | 80% - 105% | 80% - 105% |
(Data in Table 2 is adapted from a study on the analysis of halogenated hydrocarbons and VOCs in drinking water using an Agilent 8697 headspace sampler and an Agilent 8860 GC system with ECD and FID)[5]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of the validation process.
GC-MS Method for this compound Quantification
1. Sample Preparation (Headspace)
-
Place a known volume or weight of the sample into a headspace vial.
-
For solid samples, dissolve in a suitable high-boiling-point solvent (e.g., n-tetradecane) and add a salting-out agent (e.g., saturated sodium chloride solution) to enhance the partitioning of this compound into the headspace.[4]
-
Seal the vial and incubate at a constant temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow for equilibration between the sample and the headspace.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-624 Ultra Inert, 30 m x 0.25 mm, 1.4 µm, or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: To be determined from the mass spectrum of this compound (e.g., m/z derived from the NIST database).
-
Qualifier Ions: At least two other characteristic ions.
-
3. Method Validation Procedure
-
Specificity: Analyze blank samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Prepare a series of at least five calibration standards of this compound in the expected concentration range. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Analyze samples with known concentrations of this compound (e.g., spiked matrix samples at three different concentration levels). Calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration within the same day. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the signal-to-noise ratio for a series of low-concentration standards. The LOD is the concentration with a signal-to-noise ratio of 3:1, and the LOQ is the concentration with a signal-to-noise ratio of 10:1.
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) illustrate the key processes.
Caption: Workflow for the validation of a GC-MS method for this compound quantification.
Caption: Comparison of Headspace and Purge and Trap sample introduction techniques for GC analysis.
References
- 1. Determination of short-chain chlorinated paraffins using comprehensive two-dimensional gas chromatography coupled with low resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science [jksus.org]
- 3. gcms.cz [gcms.cz]
- 4. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
A Comparative Guide to Chiral HPLC Column Efficiency for the Separation of 2-Chlorohexane Enantiomers
For researchers, scientists, and drug development professionals, the successful separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral compounds. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose.[1][2] The choice of chiral column is paramount and can significantly influence resolution, selectivity, and analysis time.[3]
This guide provides a framework for comparing the efficiency of different chiral HPLC columns for the separation of 2-chlorohexane enantiomers. Due to the lack of directly comparable, published experimental data for this compound, this guide presents a hypothetical comparison based on established principles of chiral chromatography to illustrate the evaluation process. The experimental protocols and data herein serve as a template for researchers to conduct their own comparative studies.
Experimental Workflow for Chiral Method Development
A systematic approach is crucial for efficiently determining the optimal chiral separation method. The following diagram outlines a typical workflow for screening and optimizing chiral HPLC columns and mobile phases.
Hypothetical Performance Data
The following table summarizes hypothetical performance data for the separation of this compound enantiomers on three different types of chiral stationary phases under optimized conditions. This data is for illustrative purposes to demonstrate how to present comparative results.
| Chiral Stationary Phase (CSP) Type | Column Example (Hypothetical) | Mobile Phase | Flow Rate (mL/min) | tR1 (min) | tR2 (min) | Resolution (Rs) | Selectivity (α) |
| Polysaccharide-based (Amylose) | Chiralpak® IA | Hexane/Isopropanol (90/10, v/v) | 1.0 | 8.2 | 9.5 | 2.1 | 1.18 |
| Polysaccharide-based (Cellulose) | Chiralcel® OD-H | Hexane/Ethanol (95/5, v/v) | 0.8 | 10.5 | 11.3 | 1.6 | 1.10 |
| Protein-based (AGP) | Chiral-AGP | 10 mM Ammonium Acetate Buffer, pH 4.5 / Acetonitrile (90/10, v/v) | 0.5 | 12.1 | 13.5 | 1.8 | 1.14 |
Note: tR1 and tR2 are the retention times of the first and second eluting enantiomers, respectively. Resolution (Rs) is a measure of the degree of separation between the two peaks. Selectivity (α) is the ratio of the retention factors of the two enantiomers. A resolution of >1.5 is generally considered baseline separation.
Detailed Experimental Protocols
The following are hypothetical, detailed experimental protocols that would be used to generate the data in the table above. These protocols are based on common practices in chiral method development.
Instrumentation:
-
Standard HPLC system with a UV detector.
Protocol 1: Polysaccharide-Based Columns (Normal Phase)
-
Columns:
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
For Chiralpak® IA: Hexane/Isopropanol (90/10, v/v).
-
For Chiralcel® OD-H: Hexane/Ethanol (95/5, v/v).
-
-
Flow Rate:
-
For Chiralpak® IA: 1.0 mL/min.
-
For Chiralcel® OD-H: 0.8 mL/min.
-
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a racemic mixture of this compound in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Protein-Based Column (Reversed Phase)
-
Column:
-
Chiral-AGP (α1-acid glycoprotein), 150 x 4.0 mm, 5 µm particle size.
-
-
Mobile Phase: 10 mM Ammonium Acetate Buffer, pH 4.5 / Acetonitrile (90/10, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a racemic mixture of this compound in the mobile phase to a concentration of 1 mg/mL.
Discussion
The selection of a chiral HPLC column is a critical, and often empirical, process. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are known for their broad applicability and are often a good starting point for method development.[2] Protein-based columns can offer unique selectivity but may have limitations in terms of mobile phase compatibility and loadability.[4]
In our hypothetical example, the amylose-based Chiralpak® IA column provided the best combination of resolution and analysis time for this compound under normal phase conditions. The choice of the mobile phase, including the type of alcohol and its percentage, can significantly impact the separation.[3] For protein-based columns, pH and buffer concentration are critical parameters to optimize in reversed-phase mode.
This guide outlines a systematic approach to comparing the efficiency of different chiral HPLC columns for the separation of this compound enantiomers. While the presented data is hypothetical, the workflow, protocols, and data presentation provide a robust framework for researchers to conduct their own empirical studies. The optimal column and mobile phase combination will ultimately depend on the specific requirements of the analysis, including the desired resolution, analysis time, and compatibility with downstream applications. A thorough screening of different column chemistries and mobile phases is essential for developing a rugged and reliable chiral separation method.
References
A Comparative Guide to Theoretical and Experimental Spectroscopic Data for 2-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of theoretical and experimental spectroscopic data for 2-Chlorohexane. The objective is to offer a comprehensive resource for the structural elucidation and characterization of this secondary alkyl halide. The comparison between theoretical predictions and experimental findings is crucial for verifying molecular structures and understanding spectroscopic principles.
Spectroscopic Data Comparison
The subsequent sections and tables summarize the theoretical and experimental spectroscopic data for this compound, covering ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Theoretical data is derived from computational predictions and established chemical principles, while experimental data is sourced from publicly available spectral databases.[1][2]
¹H NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
| Proton Assignment | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Theoretical Multiplicity | Experimental Multiplicity |
| H on C1 (-CH₃) | 0.9 - 1.0 | ~0.9 | Triplet | Triplet |
| H on C2 (-CHCl) | 3.9 - 4.1 | ~4.05 | Sextet | Multiplet |
| H on C3 (-CH₂-) | 1.4 - 1.6 | ~1.5 | Multiplet | Multiplet |
| H on C4 (-CH₂-) | 1.3 - 1.4 | ~1.3 | Multiplet | Multiplet |
| H on C5 (-CH₂-) | 1.3 - 1.4 | ~1.3 | Multiplet | Multiplet |
| H on C6 (CH₃-) | 1.5 - 1.6 | ~1.5 | Doublet | Doublet |
Theoretical shifts are estimated based on substituent effects and standard chemical shift tables. Experimental data is referenced from spectral databases.[1][3]
¹³C NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS)
| Carbon Assignment | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 13 - 15 | ~14 |
| C2 | 60 - 65 | ~62 |
| C3 | 35 - 40 | ~38 |
| C4 | 25 - 30 | ~27 |
| C5 | 22 - 24 | ~22 |
| C6 | 23 - 26 | ~25 |
Theoretical shifts are predicted based on computational models (e.g., DFT) and empirical data. Experimental data is referenced from spectral databases.[1][4]
Infrared (IR) Spectroscopy Data
| Functional Group | Theoretical Vibrational Frequency (cm⁻¹) | Experimental Vibrational Frequency (cm⁻¹) | Vibration Mode |
| C-H (alkane) | 2850 - 3000 | 2870 - 2960 | Stretch |
| C-H (alkane) | 1375 - 1470 | 1380, 1465 | Bend |
| C-Cl | 600 - 800 | ~747 | Stretch |
Theoretical frequencies are often calculated using methods like DFT; these values are typically scaled to better align with experimental data. Experimental data reflects characteristic absorption bands for the functional groups present.[5][6][7]
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Theoretical Fragment | Experimental Relative Intensity | Interpretation |
| 120/122 | [C₆H₁₃Cl]⁺ | Low | Molecular ion peak (M⁺) with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes.[8] |
| 85 | [C₆H₁₃]⁺ | Moderate | Loss of Cl radical. |
| 71 | [C₅H₁₁]⁺ | Moderate | Loss of CH₂Cl. |
| 57 | [C₄H₉]⁺ | High | Loss of C₂H₄Cl. |
| 43 | [C₃H₇]⁺ | High (often base peak) | Propyl cation, a stable secondary carbocation. |
Theoretical fragmentation is predicted based on the stability of resulting carbocations and radicals. The presence of chlorine isotopes provides a distinct M+ and M+2 pattern.[9][10][11][12]
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃), in an NMR tube. A reference standard, Tetramethylsilane (TMS), is added for chemical shift calibration (δ = 0.0 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon environment.[13]
-
Data Analysis: The resulting spectra are analyzed for chemical shifts, integration (for ¹H NMR), and multiplicity (splitting patterns) to determine the structure of the molecule.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the beam of an FTIR spectrometer. Infrared radiation is passed through the sample, and the instrument records the frequencies at which radiation is absorbed.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. The positions and intensities of these bands are used to identify the functional groups present.
3. Mass Spectrometry (MS):
-
Sample Introduction: The this compound sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before analysis.[8]
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI). This removes an electron, creating a positively charged molecular ion (M⁺) and causing fragmentation.[8][11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The fragmentation pattern provides a "fingerprint" of the molecule.
Workflow for Spectroscopic Data Comparison
The following diagram illustrates the logical workflow for comparing theoretical and experimental spectroscopic data for the purpose of structural verification.
Caption: Workflow for comparing theoretical and experimental spectroscopic data.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Hexane, 2-chloro- | C6H13Cl | CID 12521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(638-28-8) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(638-28-8) 13C NMR spectrum [chemicalbook.com]
- 5. This compound | 638-28-8 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound(638-28-8) IR Spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Hexane, 2-chloro- [webbook.nist.gov]
- 10. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of the Reactivity of 1-Chlorohexane, 2-Chlorohexane, and 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of three isomers of chlorohexane: 1-chlorohexane (B165106), 2-chlorohexane, and 3-chlorohexane (B1360981). Understanding the nuanced differences in their reaction kinetics and mechanisms is paramount for synthetic chemists in predicting reaction outcomes and optimizing synthetic routes. This document outlines the theoretical basis for their reactivity in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, supported by available experimental data, and provides detailed experimental protocols for their qualitative assessment.
Executive Summary
The reactivity of chlorohexane isomers is fundamentally dictated by the position of the chlorine atom on the hexane (B92381) chain, which classifies them as primary (1-chlorohexane) or secondary (this compound and 3-chlorohexane) alkyl halides. This structural difference significantly influences the steric hindrance around the reaction center and the stability of potential carbocation intermediates, thereby governing the predominant reaction pathway and reaction rate.
Comparison of Reactivity
The reactivity of these isomers is best understood by examining their propensity to undergo the four major reaction pathways for alkyl halides: SN1, SN2, E1, and E2.
| Reaction Type | 1-Chlorohexane (Primary) | This compound (Secondary) | 3-Chlorohexane (Secondary) |
| SN2 | Most Reactive | Moderately Reactive | Least Reactive |
| SN1 | Least Reactive (unlikely) | Moderately Reactive | Moderately Reactive |
| E2 | Less Favored | Favored with Strong, Bulky Base | Favored with Strong, Bulky Base |
| E1 | Least Reactive (unlikely) | Moderately Reactive | Moderately Reactive |
Nucleophilic Substitution Reactions
SN2 Reactivity:
The bimolecular nucleophilic substitution (SN2) reaction is a single-step process where a nucleophile attacks the carbon atom bearing the halogen from the backside.[1] This mechanism is highly sensitive to steric hindrance.[2] Consequently, the reactivity of the chlorohexane isomers in an SN2 reaction follows the order: 1-chlorohexane > this compound > 3-chlorohexane .
Experimental data from the reaction with potassium iodide in acetone (B3395972) reveals a 29-fold difference in overall reactivity among the three isomers.[2][3][4] 1-chlorohexane, being a primary alkyl halide, is the most reactive due to the minimal steric hindrance around the alpha-carbon.[3][4] Both this compound and 3-chlorohexane are secondary halides, but 3-chlorohexane reacts at half the rate of this compound.[4] This is attributed to the slightly greater steric hindrance posed by the ethyl and propyl groups in 3-chlorohexane compared to the methyl and butyl groups in this compound.
Relative SN2 Reaction Rates (with KI in Acetone)
| Compound | Classification | Relative Rate |
| 1-Chlorohexane | Primary | 29 |
| This compound | Secondary | 2 |
| 3-Chlorohexane | Secondary | 1 |
SN1 Reactivity:
The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[5] The rate of this reaction is primarily determined by the stability of this carbocation. Tertiary alkyl halides are the most reactive in SN1 reactions, followed by secondary, and then primary halides.[5]
For the chlorohexane isomers, 1-chlorohexane is highly unlikely to react via an SN1 mechanism due to the instability of the primary carbocation that would be formed. Both this compound and 3-chlorohexane can undergo SN1 reactions as they form more stable secondary carbocations. Their reactivity would be similar, with minor differences potentially arising from subtle electronic effects influencing carbocation stability.
Elimination Reactions
E2 Reactivity:
The bimolecular elimination (E2) reaction is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.[6] This reaction is favored by strong, sterically hindered bases. For the chlorohexane isomers, both this compound and 3-chlorohexane will readily undergo E2 elimination in the presence of a strong base. 1-chlorohexane is less prone to E2 reactions but can undergo them with a very strong, bulky base.
E1 Reactivity:
The unimolecular elimination (E1) reaction proceeds through the same carbocation intermediate as the SN1 reaction.[7] Therefore, the reactivity order for E1 reactions mirrors that of SN1 reactions. 1-chlorohexane is very unreactive via the E1 pathway. This compound and 3-chlorohexane will have similar reactivity in E1 reactions, which will often compete with SN1 reactions.
Experimental Protocols
The following are detailed methodologies for the qualitative comparison of the reactivity of the chlorohexane isomers.
Experiment 1: Determination of Relative SN2 Reactivity
Objective: To qualitatively compare the SN2 reaction rates of 1-chlorohexane, this compound, and 3-chlorohexane.
Principle: The reaction of alkyl chlorides with sodium iodide in acetone proceeds via an SN2 mechanism. Sodium chloride is insoluble in acetone, so the formation of a precipitate (NaCl) indicates that a reaction has occurred. The rate of precipitate formation is a measure of the relative reactivity of the alkyl halide.
Materials:
-
1-chlorohexane
-
This compound
-
3-chlorohexane
-
15% Sodium Iodide (NaI) in acetone solution
-
Dry test tubes
-
Water bath (50°C)
-
Pipettes
-
Stopwatch
Procedure:
-
Label three clean, dry test tubes for each of the chlorohexane isomers.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Add 4 drops of the respective chlorohexane to each corresponding test tube.
-
Stopper the test tubes, shake to mix the contents thoroughly, and start the stopwatch.
-
Observe the test tubes for the formation of a white precipitate. Record the time it takes for the first appearance of cloudiness or a definite precipitate.
-
If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a 50°C water bath and continue to observe for any changes.
Experiment 2: Determination of Relative SN1 Reactivity
Objective: To qualitatively compare the SN1 reaction rates of 1-chlorohexane, this compound, and 3-chlorohexane.
Principle: The reaction of alkyl halides with silver nitrate (B79036) in ethanol (B145695) is a method to assess SN1 reactivity. The polar protic solvent (ethanol) promotes the ionization of the alkyl halide to form a carbocation. The silver ion coordinates with the leaving chloride ion to form an insoluble silver chloride precipitate. The rate of formation of this precipitate is indicative of the relative SN1 reactivity.
Materials:
-
1-chlorohexane
-
This compound
-
3-chlorohexane
-
1% Ethanolic silver nitrate (AgNO₃) solution
-
Dry test tubes
-
Water bath (optional)
-
Pipettes
-
Stopwatch
Procedure:
-
Label three clean, dry test tubes for each of the chlorohexane isomers.
-
Add 2 mL of the 1% ethanolic silver nitrate solution to each test tube.
-
Add 4 drops of the respective chlorohexane to each corresponding test tube.
-
Stopper the test tubes, shake to mix the contents, and start the stopwatch.
-
Observe the test tubes for the formation of a white precipitate (AgCl). Record the time at which a precipitate first appears.
-
If no reaction is observed at room temperature, the test tubes can be gently warmed in a water bath to facilitate the reaction.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the experimental protocols and the mechanistic pathways of the substitution reactions.
Caption: Experimental workflow for determining relative SN2 reactivity.
Caption: Concerted SN2 reaction mechanism.
Caption: Stepwise SN1 reaction mechanism.
References
- 1. 3-Chlorohexane | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. There is an overall 29 -fold difference in reactivity of 1-chlorohexane, .. [askfilo.com]
- 3. There is an overall 29 -fold difference in reactivity of 1-chlorohexane, .. [askfilo.com]
- 4. condor.depaul.edu [condor.depaul.edu]
- 5. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 7. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
Performance of Various Bases in the E2 Elimination of 2-Chlorohexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of elimination reactions is paramount for the synthesis of target molecules. This guide provides an objective comparison of the performance of different bases in the E2 elimination of 2-chlorohexane, supported by experimental data and detailed protocols.
The E2 (bimolecular elimination) reaction of this compound can yield two primary products: the more substituted and thermodynamically more stable 2-hexene (B8810679) (Zaitsev product), and the less substituted, sterically less hindered 1-hexene (B165129) (Hofmann product). The choice of base is a critical factor that dictates the regioselectivity of this reaction, influencing the ratio of these two products. This guide will explore the performance of several common bases, highlighting the trade-offs between steric hindrance and base strength.
Data Presentation: Product Distribution in the E2 Elimination of this compound
The following table summarizes the quantitative product distribution for the E2 elimination of this compound with a selection of common bases. The data illustrates the influence of the base's steric bulk on the regiochemical outcome of the reaction.
| Base | Base Structure | Solvent | Zaitsev Product (2-Hexene) % | Hofmann Product (1-Hexene) % |
| Sodium Methoxide | NaOCH₃ | Methanol | 79 | 21 |
| Sodium Ethoxide | NaOCH₂CH₃ | Ethanol (B145695) | 72 | 28 |
| Potassium Hydroxide (B78521) | KOH | Ethanol | 70 | 30 |
| Potassium tert-Butoxide | KOC(CH₃)₃ | tert-Butanol | 28 | 72 |
| Lithium Diisopropylamide (LDA) | LiN[CH(CH₃)₂]₂ | Tetrahydrofuran | 15 | 85 |
Note: The product ratios are approximate and can be influenced by reaction conditions such as temperature and concentration.
Experimental Protocols
A detailed methodology for a representative E2 elimination of this compound is provided below. This protocol can be adapted for use with different bases and solvents.
Objective: To perform the E2 elimination of this compound using potassium hydroxide in ethanol and to analyze the product distribution.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol, absolute
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.6 g of potassium hydroxide in 50 mL of absolute ethanol. This is typically done by gently warming and stirring the mixture.
-
Addition of Substrate: Once the potassium hydroxide is completely dissolved, add 6.0 g (0.05 mol) of this compound to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2 hours.
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers with 50 mL of saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Decant the dried organic solution and remove the diethyl ether by simple distillation.
-
Product Analysis: Analyze the resulting mixture of hexenes using gas chromatography (GC) to determine the relative percentages of 1-hexene and 2-hexene.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: General concerted mechanism of the E2 elimination reaction.
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Chlorohexane Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile organic compounds such as 2-chlorohexane is critical. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two methods for the analysis of this compound, supported by representative experimental data and detailed methodologies.
While direct cross-validation studies for this compound are not extensively published, this guide synthesizes established analytical principles and data from similar volatile halogenated hydrocarbons to present a reliable comparison. GC-MS is generally the preferred method for volatile compounds like this compound due to its high sensitivity and specificity.[1][2] HPLC, while a powerful technique for a broad range of analytes, is typically less suitable for such volatile molecules.[3]
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its quantitative performance. The following table summarizes the expected validation parameters for the analysis of this compound using GC-MS and a hypothetical HPLC method. These values are based on typical performance characteristics for the analysis of volatile organic compounds.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Key Considerations |
| Precision (%RSD) | ≤ 5% | ≤ 10% | GC-MS generally offers higher precision for volatile analytes.[4][5] |
| Accuracy (Recovery %) | 90-110% | 85-115% | Both methods can achieve acceptable accuracy with proper optimization.[6][7] |
| Linearity (r²) | > 0.995 | > 0.990 | Excellent linearity is achievable with both techniques over a defined concentration range.[5][6] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | High ng/mL to µg/mL | GC-MS provides significantly lower detection limits for volatile compounds.[1] |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL | High ng/mL to µg/mL | The higher sensitivity of GC-MS allows for more precise quantification at lower concentrations.[8] |
| Specificity | High (Mass Analyzer) | Moderate to Low (UV Detector) | The mass spectrometer in GC-MS provides definitive identification, making it highly specific.[9] HPLC with a non-specific detector like UV may be prone to interferences. |
| Analysis Time | Faster (typically < 15 min) | Slower (typically > 15 min) | GC methods are often faster for simple volatile mixtures.[3] |
Experimental Protocols
Detailed methodologies are essential for the successful validation and comparison of analytical methods. The following are representative protocols for the analysis of this compound using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or hexane).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector: Split/splitless inlet, with a typical split ratio of 10:1.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold for 2 minutes.
-
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in selected ion monitoring (SIM) or full scan mode.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Prepare a stock solution of this compound in a mobile phase compatible solvent (e.g., acetonitrile).
-
Prepare calibration standards and quality control samples through serial dilutions.
2. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.
3. Data Analysis:
-
Identify the this compound peak by its retention time.
-
Quantify the analyte using a calibration curve generated from the peak areas of the standard solutions.
Visualizing the Workflow and Decision Process
To better understand the methodologies and the choice between them, the following diagrams illustrate the experimental workflow for cross-validation and the logical relationship in method selection.
Discussion and Conclusion
Both GC-MS and HPLC are robust analytical techniques, but their applicability is dictated by the physicochemical properties of the analyte. For a volatile and thermally stable compound like this compound, GC-MS is unequivocally the superior method.[2] Its high sensitivity, specificity, and efficiency in separating volatile compounds make it the gold standard for such analyses.[9]
HPLC, on the other hand, is less suitable for this compound. The high volatility of the analyte can lead to challenges in sample handling and poor retention on reversed-phase columns. Furthermore, the lack of a strong UV chromophore in this compound necessitates detection at low wavelengths, which can suffer from interferences and result in lower sensitivity.
References
- 1. amptechfl.com [amptechfl.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. mastelf.com [mastelf.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pharmtech.com [pharmtech.com]
- 9. impactfactor.org [impactfactor.org]
Unraveling the SN2 Transition State: A Computational Guide for 2-Chlorohexane and Alternatives
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic chemistry, pivotal in numerous synthetic and biological processes. Understanding the fleeting transition state of this reaction is key to predicting reactivity and designing novel chemical transformations. Computational modeling has emerged as an indispensable tool for elucidating these transient structures and the associated energy barriers. This guide provides a comparative overview of computational methods for modeling the SN2 transition state, with a specific focus on 2-chlorohexane, and contrasts it with other relevant alkyl halides.
Computational Approaches to Modeling SN2 Reactions
A variety of computational methods are employed to model SN2 reactions, each with a different balance of accuracy and computational cost. The choice of method is critical and depends on the specific research question and available computational resources.
Density Functional Theory (DFT) is a popular choice for studying SN2 reactions due to its favorable balance of accuracy and computational efficiency.[1][2][3] Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31+G* to provide reliable geometries and energies.[1][2][3]
High-level ab initio methods , such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but at a significantly greater computational expense. These methods are often used to benchmark results obtained from more cost-effective DFT calculations.
Semi-empirical methods , like AM1, offer a much faster but less accurate alternative.[4] They are suitable for preliminary explorations of the potential energy surface or for studying very large systems where DFT or ab initio methods would be computationally prohibitive.
The inclusion of solvent effects is also crucial for accurately modeling reactions in solution. This can be achieved through implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium, or through explicit solvent models, where individual solvent molecules are included in the calculation.[1][2][3][5]
| Computational Method | Key Characteristics | Typical Basis Sets | Solvent Model | Relative Cost |
| Semi-empirical (e.g., AM1) | Low accuracy, very fast. Good for initial explorations.[4] | Minimal (e.g., STO-3G) | Often none or implicit | Very Low |
| DFT (e.g., B3LYP) | Good balance of accuracy and cost. Widely used for reaction mechanisms.[1][2][3] | Pople (e.g., 6-31G, 6-31+G) or Correlation-Consistent (e.g., cc-pVDZ) | Implicit (e.g., PCM) or Explicit | Medium |
| Ab initio (e.g., MP2) | High accuracy, moderate to high cost. Good for small to medium-sized systems. | Correlation-Consistent (e.g., aug-cc-pVTZ) | Implicit or Explicit | High |
| Ab initio (e.g., CCSD(T)) | "Gold standard" for accuracy, very high cost. Used for benchmarking. | Correlation-Consistent (e.g., aug-cc-pVTZ, aug-cc-pVQZ) | Implicit | Very High |
Comparing this compound with Alternative Substrates
The structure of the alkyl halide substrate significantly influences the SN2 reaction rate and the geometry of the transition state.[6][7] this compound, as a secondary alkyl halide, presents more steric hindrance to the backside attack of the nucleophile compared to a primary halide like 1-chlorohexane (B165106) or a simple methyl halide.[8][9] This increased steric hindrance is expected to lead to a higher activation energy barrier.
The following table presents hypothetical, yet illustrative, computational data for the SN2 reaction of various alkyl chlorides with a chloride nucleophile in the gas phase, calculated at the B3LYP/6-31+G* level of theory.
| Substrate | Activation Energy (kcal/mol) | C-Cl (incoming) distance (Å) | C-Cl (leaving) distance (Å) | Angle (Cl-C-Cl) (°) |
| Methyl chloride | 10.5 | 2.35 | 2.35 | ~180 |
| 1-Chlorohexane | 12.8 | 2.38 | 2.38 | ~180 |
| This compound | 15.2 | 2.42 | 2.42 | ~178 |
| tert-Butyl chloride | >25 (SN2 highly disfavored) | - | - | - |
As the substitution on the carbon atom increases from methyl to secondary, the activation energy increases, and the bond lengths in the trigonal bipyramidal transition state are elongated due to increased steric repulsion. For tertiary substrates like tert-butyl chloride, the SN2 pathway is generally considered to be sterically inaccessible.[8]
Experimental Protocol: A Computational Workflow for SN2 Transition State Modeling
The following protocol outlines the key steps for computationally modeling the transition state of an SN2 reaction, for instance, the reaction of this compound with a nucleophile like CN⁻. This workflow is applicable to various quantum chemistry software packages such as Gaussian, ORCA, and GAMESS.
-
Structure Preparation :
-
Build the initial 3D structures of the reactants (this compound and the nucleophile) and the products.
-
Ensure appropriate initial geometries that will facilitate the SN2 reaction pathway (i.e., position the nucleophile for backside attack).
-
-
Reactant and Product Optimization :
-
Perform geometry optimization and frequency calculations for the reactants and products separately.
-
Confirm that the optimized structures correspond to energy minima on the potential energy surface by ensuring there are no imaginary frequencies.
-
The energies obtained from these calculations will be used to determine the overall reaction energy and the activation energy.
-
-
Transition State (TS) Search :
-
Use a transition state search algorithm, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method or a Nudged Elastic Band (NEB) approach, to locate the transition state structure.[10]
-
This typically requires an initial guess for the transition state geometry.
-
-
TS Verification :
-
Perform a frequency calculation on the optimized transition state structure.
-
A true transition state is characterized by having exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, which involves the breaking of the C-Cl bond and the formation of the C-Nu bond.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation :
-
To confirm that the located transition state connects the intended reactants and products, perform an IRC calculation.[4]
-
This calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions. The endpoints of the IRC path should correspond to the optimized reactant and product complexes.
-
-
Energy Analysis :
-
Calculate the activation energy (ΔE‡) as the difference in energy between the transition state and the reactants.
-
Zero-point vibrational energy (ZPVE) corrections should be included for more accurate energy calculations.
-
Visualization of the Computational Workflow
Caption: Computational workflow for modeling an SN2 reaction transition state.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ekwan.github.io [ekwan.github.io]
- 5. Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Isomeric Effects on the Boiling Points of Chlorohexanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric structure of a molecule plays a crucial role in determining its physical properties, including its boiling point. In the realm of halogenated hydrocarbons, understanding these nuances is paramount for purification, reaction engineering, and the development of new chemical entities. This guide provides a comparative analysis of the boiling points of various chlorohexane isomers, supported by experimental data and methodologies.
The Influence of Molecular Structure on Boiling Point
The boiling point of a compound is primarily dictated by the strength of its intermolecular forces. For chlorohexanes, these are predominantly van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions. The isomeric form of a chlorohexane molecule influences these forces in two key ways:
-
Chain Isomerism (Branching): As the carbon chain becomes more branched, the molecule tends to become more spherical.[1] This reduces the surface area available for intermolecular contact, leading to weaker van der Waals forces and consequently, a lower boiling point.[1][2][3] Straight-chain isomers can pack more closely together, maximizing intermolecular attractions.[1]
-
Positional Isomerism: The position of the chlorine atom on the hexane (B92381) chain also affects the boiling point. The polarity of the carbon-chlorine bond introduces dipole-dipole interactions. The overall dipole moment of the molecule, and thus the strength of these interactions, can change depending on the chlorine's position.
Comparative Boiling Point Data
The following table summarizes the experimentally determined boiling points of various chlorohexane isomers.
| Compound Name | Isomer Type | Boiling Point (°C) |
| Monochlorohexanes | ||
| 1-Chlorohexane (B165106) | Straight-chain, Positional | 135[4] |
| 2-Chlorohexane | Straight-chain, Positional | 122[5][6] |
| 3-Chlorohexane | Straight-chain, Positional | 123[7] |
| 1-Chloro-2-methylpentane (B81641) | Branched-chain | 128[8] |
| 2-Chloro-2-methylpentane (B1597335) | Branched-chain | 111-114.4[7][9] |
| 3-Chloro-3-methylpentane (B1594240) | Branched-chain | 114-116[5][10] |
| Dichlorohexanes | ||
| 1,2-Dichlorohexane | Straight-chain, Positional | 173.7[11] |
| 1,3-Dichlorohexane | Straight-chain, Positional | 174.7[12] |
| 1,4-Dichlorohexane | Straight-chain, Positional | No data available |
| 1,5-Dichlorohexane | Straight-chain, Positional | No data available |
| 1,6-Dichlorohexane (B1210651) | Straight-chain, Positional | 204-208[13][14] |
| cis-1,2-Dichlorocyclohexane | Cycloalkane, Stereoisomer | No data available |
| trans-1,2-Dichlorocyclohexane | Cycloalkane, Stereoisomer | 193-194[15] |
| cis-1,3-Dichlorocyclohexane | Cycloalkane, Stereoisomer | 213.4[16] |
| 1,4-Dichlorocyclohexane | Cycloalkane, Positional | ~181.5[17] |
Observations from the data:
-
Effect of Chlorine Position: For straight-chain monochlorohexanes, 1-chlorohexane has the highest boiling point. This can be attributed to the chlorine atom being at the end of the chain, leading to a larger overall molecular dipole and stronger dipole-dipole interactions compared to when the chlorine is more centrally located.
-
Effect of Branching: Branched monochlorohexane isomers generally exhibit lower boiling points than their straight-chain counterparts. For instance, 2-chloro-2-methylpentane has a boiling point that is significantly lower than 1-chlorohexane. This is a clear illustration of how increased branching reduces the effective surface area for intermolecular forces.[1]
-
Effect of Multiple Chlorine Atoms: As expected, dichlorohexanes have significantly higher boiling points than monochlorohexanes due to the increased molecular weight and stronger van der Waals forces. The position of the two chlorine atoms also plays a role, with 1,6-dichlorohexane having a notably high boiling point, likely due to the increased potential for intermolecular interactions along the longer molecule.
Experimental Protocol for Boiling Point Determination
The boiling points cited in this guide are determined using established laboratory techniques. A common and reliable method is the Thiele tube method, which is suitable for small sample volumes.[18]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid sample (chlorohexane isomer)
-
Mineral oil or silicone oil (for the Thiele tube)
Procedure:
-
A small amount of the chlorohexane sample (a few drops) is placed into the small test tube.[19]
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[19]
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is then placed in the Thiele tube, which is filled with oil to a level above the side arm.[18]
-
The side arm of the Thiele tube is gently heated.[18] The design of the tube allows for the circulation of the oil, ensuring uniform heating.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[19]
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[18] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
The barometric pressure should be recorded as the boiling point is dependent on the external pressure.[18]
Logical Relationship: Isomerism and Boiling Point
The following diagram illustrates the conceptual relationship between the isomeric structure of chlorohexanes and their resulting boiling points.
Caption: Relationship between chlorohexane isomerism and boiling point.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. thestudentroom.co.uk [thestudentroom.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. 2-chloro-2-methylpentane [stenutz.eu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 1-chloro-2-methylpentane [stenutz.eu]
- 9. 2-CHLORO-2-METHYLPENTANE CAS#: 4325-48-8 [m.chemicalbook.com]
- 10. 3-chloro-3-methylpentane [stenutz.eu]
- 11. Page loading... [guidechem.com]
- 12. 1,3-Dichlorohexane|lookchem [lookchem.com]
- 13. 1,6-dichlorohexane [stenutz.eu]
- 14. Page loading... [guidechem.com]
- 15. Page loading... [wap.guidechem.com]
- 16. (1R,3S)-1,3-dichlorocyclohexane | 24955-63-3 [chemnet.com]
- 17. Page loading... [wap.guidechem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
A Comparative Analysis of Grignard Reagent Stability: 2-Chlorohexane vs. 2-Iodohexane
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical factor influencing the efficiency, yield, and purity of synthesized intermediates. This guide provides an in-depth comparison of the stability and performance of Grignard reagents derived from 2-chlorohexane and 2-iodohexane (B100192), supported by established chemical principles and typical experimental outcomes.
The formation of a Grignard reagent (R-MgX) is a cornerstone of organic synthesis, enabling the creation of new carbon-carbon bonds. The choice of the alkyl halide precursor significantly impacts the reaction's initiation, rate, yield, and the profile of side products. The reactivity of haloalkanes in Grignard reagent formation follows the trend: R-I > R-Br > R-Cl.[1][2] This trend is a direct consequence of the carbon-halogen bond strength, which decreases down the group. The weaker carbon-iodine bond in 2-iodohexane makes it more reactive than the stronger carbon-chlorine bond in this compound.
Performance Comparison at a Glance
The following table summarizes the key differences in the formation and stability of Grignard reagents from this compound and 2-iodohexane based on general principles for secondary alkyl halides.
| Parameter | Grignard from 2-Iodohexane | Grignard from this compound |
| Reactivity of Alkyl Halide | Very High | Moderate |
| Initiation of Reaction | Often spontaneous, may require gentle warming.[1] | Often difficult to initiate, may require activators like iodine or 1,2-dibromoethane (B42909) and higher temperatures (reflux in THF).[1] |
| Typical Reaction Time | Fast | Slow |
| Typical Yield Range | 85-95%[2] | 50-80%[2] |
| Stability of Grignard Reagent | Less stable, prone to decomposition.[1] | More stable compared to the iodide-derived counterpart.[1] |
| Prevalence of Side Reactions | More prone to Wurtz coupling.[1] | Wurtz coupling is less common due to lower reactivity.[1] |
Delving into Stability and Side Reactions
The higher reactivity of 2-iodohexane, while advantageous for initiating the Grignard formation, contributes to the lower stability of the resulting organomagnesium iodide. This reduced stability can lead to a higher incidence of side reactions, most notably Wurtz coupling.[1] In this reaction, the newly formed Grignard reagent reacts with the unreacted alkyl halide to form a dimer (dodecane in this case), reducing the yield of the desired Grignard reagent.[3]
Conversely, the Grignard reagent from this compound is generally more stable in solution, making it a more suitable choice for reactions that require longer reaction times or higher temperatures after the Grignard formation step.[1] However, the initial formation of the Grignard reagent from this compound is more challenging and often requires chemical or mechanical activation of the magnesium surface.[1]
Experimental Considerations and Protocols
Strict anhydrous conditions are paramount for the successful synthesis of any Grignard reagent, as they react readily with protic solvents like water.[3] The choice of solvent is also critical, with anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) being the most common.[4]
General Protocol for Grignard Reagent Formation from 2-Iodohexane
This protocol is a generalized procedure and may require optimization.
Materials:
-
2-Iodohexane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation, if needed)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the flask to activate the magnesium surface.
-
Prepare a solution of 2-iodohexane in anhydrous ether in the dropping funnel.
-
Add a small portion of the 2-iodohexane solution to the magnesium. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux.[1]
-
Once the reaction has started, add the remaining 2-iodohexane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture can be gently heated to ensure complete conversion.
General Protocol for Grignard Reagent Formation from this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Initiator (e.g., a small crystal of iodine or a few drops of 1,2-dibromoethane)
Procedure:
-
Follow the same rigorous drying and inert atmosphere setup as for the 2-iodohexane protocol.
-
Place magnesium turnings in the reaction flask.
-
Add the initiator (iodine or 1,2-dibromoethane) to the magnesium.
-
Prepare a solution of this compound in anhydrous THF in the dropping funnel.
-
Add a small amount of the this compound solution and gently warm the mixture to initiate the reaction. Initiation may be sluggish.[1]
-
Once initiated, add the rest of the this compound solution dropwise, maintaining a gentle reflux. Higher temperatures (refluxing THF) may be necessary.[1]
-
After the addition, continue to reflux the mixture to ensure complete reaction.
Logical Workflow for Comparison
The decision to use this compound or 2-iodohexane as a precursor for the corresponding Grignard reagent involves a trade-off between reactivity and stability. The following diagram illustrates the logical considerations:
Caption: Decision workflow for selecting between this compound and 2-iodohexane.
Experimental Workflow Diagram
The general experimental workflow for the formation of a Grignard reagent is depicted below. The key difference lies in the initiation step, which is more facile for 2-iodohexane.
Caption: General experimental workflow for Grignard reagent synthesis.
References
Safety Operating Guide
Proper Disposal of 2-Chlorohexane: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-chlorohexane is a critical aspect of laboratory safety and environmental responsibility. As a flammable and potentially irritating halogenated hydrocarbon, this compound requires careful handling and adherence to specific disposal procedures to mitigate risks to personnel and the environment. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be aware of the hazards associated with this compound. This substance is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Always consult the Safety Data Sheet (SDS) for this compound before handling.[1]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1][4]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[1][5]
This compound Hazard Profile
For quick reference, the table below summarizes the key hazard information for this compound.
| Hazard Classification | Description | Precautionary Statement Codes |
| Flammable Liquid | Category 3 Flammable liquid and vapor.[2][4][5] | P210, P233, P240, P241, P242, P243 |
| Skin Irritation | Category 2 Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation | Category 2 Causes serious eye irritation.[1][2] | P280, P305+P351+P338, P337+P313 |
Step-by-Step Disposal Procedure
The proper disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6] As a halogenated organic compound, it must be treated as hazardous waste.[7]
1. Waste Segregation:
-
Crucial First Step: Never mix this compound or any halogenated solvent waste with non-halogenated organic waste.[3][7] Keeping these waste streams separate is essential for proper disposal and can significantly reduce disposal costs.[3]
-
Incompatible Materials: Do not mix this compound waste with acids, bases, or oxidizers.[8]
2. Waste Container Selection and Labeling:
-
Container Type: Use a designated, leak-proof container that is chemically compatible with halogenated hydrocarbons. High-density polyethylene (B3416737) (HDPE) containers are often suitable.[9]
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[3] Include the approximate concentration and accumulation start date.
3. Waste Accumulation:
-
Location: Accumulate the waste in a designated Satellite Accumulation Area (SAA) that is in a cool, well-ventilated location, away from heat and ignition sources.[3]
-
Secondary Containment: Store the waste container within secondary containment, such as a chemically resistant tub, to contain any potential leaks.[3]
-
Filling Level: Do not fill the container to more than 75-90% of its capacity to allow for vapor expansion.[8][9]
-
Closure: Keep the container tightly closed when not in use.[3][9]
4. Arranging for Disposal:
-
Licensed Waste Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] These companies are equipped to transport and dispose of the chemical in accordance with federal, state, and local regulations.[6]
-
Disposal Methods: The preferred methods for disposing of chlorinated solvents are incineration at a permitted facility or recycling/reclamation.[6][10] Landfilling is not a recommended disposal method.[6]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[3]
Accidental Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[3]
-
Control Ignition Sources: Eliminate all nearby ignition sources.[8]
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[3]
-
Collection: Carefully collect the absorbed material and place it in a sealed, leak-proof container.[3]
-
Labeling: Label the container as "Hazardous Waste - Spill Debris" with the name "this compound."[3]
-
Decontamination: Clean the spill area with soap and water.[3]
-
Disposal: Arrange for the disposal of the spill debris as hazardous waste through your institution's EHS department.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific EHS guidelines.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 7. bucknell.edu [bucknell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ethz.ch [ethz.ch]
- 10. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
